Product packaging for 4'-Fluoro-3'-nitroacetophenone(Cat. No.:CAS No. 400-93-1)

4'-Fluoro-3'-nitroacetophenone

Número de catálogo: B108681
Número CAS: 400-93-1
Peso molecular: 183.14 g/mol
Clave InChI: PTCNZDJJIOLIKQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

4'-Fluoro-3'-nitroacetophenone, also known as this compound, is a useful research compound. Its molecular formula is C8H6FNO3 and its molecular weight is 183.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6FNO3 B108681 4'-Fluoro-3'-nitroacetophenone CAS No. 400-93-1

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-(4-fluoro-3-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO3/c1-5(11)6-2-3-7(9)8(4-6)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCNZDJJIOLIKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370392
Record name 4'-Fluoro-3'-nitroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400-93-1
Record name 1-(4-Fluoro-3-nitrophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Fluoro-3'-nitroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Fluoro-3'-nitroacetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4'-Fluoro-3'-nitroacetophenone: Chemical Properties and Applications

Introduction

This compound is a substituted aromatic ketone that serves as a versatile building block in organic synthesis and medicinal chemistry.[1] Its chemical structure, featuring an acetyl group, a fluorine atom, and a nitro group, provides multiple reaction sites, making it a valuable intermediate for the synthesis of complex molecules and pharmacologically active compounds.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound.

Core Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference
Molecular Formula C8H6FNO3[1][2][3][4][5]
Molecular Weight 183.14 g/mol [1][2][3][4][5]
CAS Number 400-93-1[1][2][3][4][5]
Appearance Light yellow crystalline powder / Off-white powder / Light brown crystals[1][2][3]
Melting Point 47-51 °C[1][3]
Boiling Point 118-120 °C at 0.8 mmHg[3]
Purity >98%[1][2]
IUPAC Name 1-(4-fluoro-3-nitrophenyl)ethanone[4][5]
Synonyms 3-Acetyl-6-fluoronitrobenzene, 4-Acetyl-1-fluoro-2-nitrobenzene[1]

Synthesis Protocol

The synthesis of this compound is typically achieved through the nitration of 4'-fluoroacetophenone. A general experimental procedure is detailed below.

General procedure for the synthesis of 4-fluoro-3-nitroacetophenone from 4-fluoroacetophenone: [3]

  • Dissolution: 1-(4-fluorophenyl)ethanone (1.10 g, 7.97 mmol) is dissolved in concentrated H2SO4 (5 mL) with stirring.[3]

  • Addition of Mixed Acid: A mixed acid consisting of concentrated HCl and concentrated H2SO4 (2 mL) is slowly added to the solution.[3]

  • Nitration: Nitric acid (HNO3, 1.50 mL) is added dropwise at a controlled temperature of -15°C. The reaction mixture is stirred for 80 minutes at this temperature.[3]

  • Quenching: The reaction mixture is then poured into ice-cold water (120 mL).[3]

  • Extraction: The product is extracted with ethyl acetate (B1210297) (2 x 100 mL).[3]

  • Washing: The combined organic layers are washed sequentially with water (100 mL) and brine (100 mL).[3]

  • Drying and Concentration: The organic layer is dried over anhydrous Na2SO4 and concentrated under reduced pressure.[3]

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel (100-200 mesh) using a 40% ethyl acetate in hexane (B92381) solution as the eluent to yield 4-fluoro-3-nitroacetophenone as an off-white solid (0.80 g, 55% yield).[3]

G Synthesis Workflow of this compound cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction and Purification cluster_product Final Product A 4-Fluoroacetophenone E Nitration at -15°C A->E Dissolve in H2SO4 B Conc. H2SO4 B->E C Conc. HCl C->E D HNO3 D->E Add dropwise F Extraction with EtOAc E->F Pour into ice water G Washing F->G H Drying & Concentration G->H I Column Chromatography H->I J This compound I->J

Caption: Synthesis of this compound.

Spectral Data

  • ¹H NMR (400 MHz, CDCl₃): δ 2.64 (s, 3H), 7.39 (t, J=9.30 Hz, 1H), 8.20-8.26 (m, 1H), 8.57-8.66 (m, 1H).[3]

  • Mass Spectrometry: The monoisotopic mass is 183.03317122 Da.[4] Predicted collision cross section (CCS) values have been calculated for various adducts.[6]

  • Raman Spectroscopy: FT-Raman spectra have been recorded using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer.[4]

Chemical Reactivity and Applications in Drug Development

This compound is a key intermediate in the synthesis of a variety of organic compounds due to its multiple functional groups.[1]

  • Scaffold for Active Pharmaceutical Ingredients (APIs): It is a common molecular scaffold for the synthesis of APIs.[1] For instance, it is a precursor in the synthesis of an inhibitor of Trypanosoma cruzi, the parasite that causes Chagas disease.[1] The synthesis involves a series of reactions including nucleophilic aromatic substitution at the fluoride (B91410) position, amination of the ketone, and reduction of the nitro group.[1] The resulting compound has shown high potency with an IC50 of 8 nM.[1]

  • Synthesis of Heterocycles: This compound is utilized in the preparation of substituted furans through a copper-catalyzed radical addition of acetophenones to alkynes.[3] It is also used in the synthesis of bicyclic heterocycles like chromen derivatives.[1]

  • Intermediate in Medicinal Chemistry: Its fluorine and nitro functional groups enhance its reactivity, making it a crucial building block for creating more complex molecules with potential therapeutic applications.[2] It is used in the development of anti-inflammatory and analgesic drugs.[2] The presence of the fluorine atom can also be leveraged to improve the metabolic stability and lipophilicity of drug candidates.[7]

G Applications of this compound cluster_reactions Key Reactions cluster_products Resulting Scaffolds/Compounds A This compound B Nucleophilic Aromatic Substitution (at F position) A->B C Reduction (of NO2 group) A->C D Ketone Amination A->D E Copper-Catalyzed Radical Addition A->E H Chromen Derivatives A->H I Anti-inflammatory Agents A->I J Analgesic Drugs A->J F Trypanosoma cruzi Inhibitors B->F C->F D->F G Substituted Furans E->G

Caption: Role as a versatile chemical intermediate.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

  • Skin corrosion/irritation: Warning (Causes skin irritation, H315).[4]

  • Serious eye damage/eye irritation: Warning (Causes serious eye irritation, H319).[4]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation: Warning (May cause respiratory irritation, H335).[4]

Precautionary Statements:

  • Prevention: Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[8]

  • Response: If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[8]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[8]

It is incompatible with strong oxidizing agents.[8]

G Functional Groups and Their Synthetic Utility cluster_groups Key Functional Groups cluster_utility Synthetic Utility A This compound B Fluorine Atom A->B C Nitro Group A->C D Acetyl Group (Ketone) A->D E Nucleophilic Aromatic Substitution Site B->E enables F Reducible to Amino Group C->F can be G Site for Amination & Condensation Reactions D->G provides H Precursor for Heterocycle Formation D->H enables

Caption: Relationship between structure and reactivity.

References

4'-Fluoro-3'-nitroacetophenone CAS number 400-93-1

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4'-Fluoro-3'-nitroacetophenone (CAS: 400-93-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic ketone that serves as a versatile building block in organic synthesis.[1] Its trifunctional nature, featuring a ketone, a nitro group, and a fluorine atom, makes it a valuable intermediate in the preparation of more complex molecules, particularly in the realm of medicinal chemistry and drug discovery.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, spectroscopic data, and its applications in the development of therapeutic agents.

Chemical Structure and Identifiers
IdentifierValue
CAS Number 400-93-1[2]
Molecular Formula C8H6FNO3[2]
Molecular Weight 183.14 g/mol [2]
IUPAC Name 1-(4-fluoro-3-nitrophenyl)ethanone[3]
Synonyms 3-Acetyl-6-fluoronitrobenzene, 4-Acetyl-1-fluoro-2-nitrobenzene, 3'-Nitro-4'-fluoroacetophenone[1]
InChI Key PTCNZDJJIOLIKQ-UHFFFAOYSA-N
SMILES CC(=O)c1ccc(F)c(c1)--INVALID-LINK--=O
Physical and Chemical Properties
PropertyValue
Appearance Light yellow to light brown crystalline powder[1][2]
Melting Point 47-51 °C[2]
Boiling Point 118-120 °C at 0.8 mmHg[2]
Density 1.336 g/cm³ (Predicted)[2]
Solubility Soluble in Methanol[2]
Flash Point >110 °C (>230 °F)
Safety and Handling
Hazard CategoryGHS Classification
Pictogram
Signal Word Warning
Hazard Statements H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation
Precautionary Statements P261, P264, P271, P280, P302+P352, P305+P351+P338
Storage Sealed in a dry, room temperature environment[2]

Experimental Protocols

Synthesis of this compound from 4-Fluoroacetophenone

This protocol details the nitration of 4-fluoroacetophenone to yield this compound.[2]

Materials:

  • 1-(4-fluorophenyl)ethanone (4-Fluoroacetophenone)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ethyl Acetate (B1210297) (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Brine (saturated NaCl solution)

  • Deionized Water (H₂O)

  • Silica (B1680970) Gel (100-200 mesh)

  • Hexane (B92381)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 1.10 g (7.97 mmol) of 1-(4-fluorophenyl)ethanone in 5 mL of concentrated H₂SO₄ under stirring.

  • Cool the mixture to -15 °C using an ice-salt bath.

  • Slowly add 1.50 mL of concentrated HNO₃ dropwise to the reaction mixture, ensuring the temperature remains at -15 °C.

  • Continue stirring the reaction mixture at -15 °C for 80 minutes.

  • After 80 minutes, pour the reaction mixture into 120 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (2 x 100 mL).

  • Combine the organic layers and wash sequentially with 100 mL of water and 100 mL of brine.

  • Separate the organic layer and dry it over anhydrous Na₂SO₄.

  • Concentrate the dried organic layer under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (100-200 mesh) using a 40% ethyl acetate in hexane solution as the eluent.

  • Collect the fractions containing the product and concentrate to afford this compound as an off-white solid (yield: 0.80 g, 55%).[2]

Spectroscopic Data

Spectroscopy Type Data
¹H NMR (400 MHz, CDCl₃) δ 8.57-8.66 (m, 1H), 8.20-8.26 (m, 1H), 7.39 (t, J=9.30 Hz, 1H), 2.64 (s, 3H)[2]
Predicted Mass Spectrometry [M+H]⁺: 184.04045, [M+Na]⁺: 206.02239, [M-H]⁻: 182.02589[4]
Infrared (IR) Spectroscopy An ATR-IR spectrum is available on PubChem, showing characteristic peaks for a nitro-aromatic ketone.[3] Key expected vibrations include C=O stretching, aromatic C=C stretching, C-N stretching, and NO₂ stretching.
¹³C NMR Experimental data is not readily available. Predicted shifts can be estimated based on the structure and data from similar compounds.

Applications in Drug Development

This compound is a key starting material for the synthesis of various biologically active compounds.

Inhibitors of Trypanosoma cruzi

This compound is used in the synthesis of inhibitors of Trypanosoma cruzi, the parasite responsible for Chagas disease.[1] The synthesis involves a series of reactions including nucleophilic aromatic substitution of the fluoride, amination of the ketone, and reduction of the nitro group.[1] The resulting molecules have shown high potency against the parasite.[1] The mechanism of action for many nitroaromatic compounds against T. cruzi involves the enzymatic reduction of the nitro group within the parasite to form reactive nitrogen species, which induce lethal oxidative stress.

Synthesis of Chromen Derivatives

This compound also serves as a precursor for the synthesis of bicyclic heterocycles like chromen derivatives.[1] Certain 2-phenyl-4H-chromen-4-one derivatives have demonstrated anti-inflammatory properties by inhibiting the TLR4/MAPK signaling pathway. This pathway is crucial in the inflammatory response triggered by lipopolysaccharides (LPS).

Visualizations

Experimental and Logical Workflows

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product 4-Fluoroacetophenone 4-Fluoroacetophenone Nitration Nitration 4-Fluoroacetophenone->Nitration HNO3_H2SO4 HNO3 / H2SO4 HNO3_H2SO4->Nitration Workup Aqueous Workup & Extraction Nitration->Workup -15°C, 80 min Purification Column Chromatography Workup->Purification EtOAc Final_Product This compound Purification->Final_Product

Caption: Synthesis workflow for this compound.

Trypanosoma_Cruzi_Inhibition Proposed Mechanism of Nitro-Aromatic Drugs Against T. cruzi Nitroaromatic_Drug Nitroaromatic Drug (Derived from 400-93-1) Nitroreductase Parasite Nitroreductase Nitroaromatic_Drug->Nitroreductase Reactive_Species Reactive Nitrogen Species (RNS) Nitroreductase->Reactive_Species Reduction Oxidative_Stress Oxidative Stress Reactive_Species->Oxidative_Stress Cell_Damage DNA & Protein Damage Oxidative_Stress->Cell_Damage Parasite_Death Parasite Death Cell_Damage->Parasite_Death

Caption: Inhibition mechanism of T. cruzi by nitro-aromatic drugs.

Anti_Inflammatory_Pathway Inhibition of TLR4/MAPK Pathway by Chromen Derivatives LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Cascade TLR4->MAPK Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Inflammation Chromen Chromen Derivative (from 400-93-1) Chromen->MAPK Inhibits

Caption: Anti-inflammatory action of chromen derivatives.

References

An In-depth Technical Guide to 4'-Fluoro-3'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Fluoro-3'-nitroacetophenone is a substituted acetophenone (B1666503) derivative that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its trifunctional nature, featuring a reactive ketone, an electron-withdrawing nitro group, and a fluorine atom, makes it a valuable precursor for a variety of heterocyclic and carbocyclic structures. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and its role in the development of therapeutic agents, specifically as a scaffold for inhibitors of the Trypanosoma cruzi proteasome, a key target in the fight against Chagas disease.

Molecular Structure and Properties

This compound, with the chemical formula C₈H₆FNO₃, is a crystalline solid at room temperature.[1][2] The presence of the fluorine atom and the nitro group significantly influences its chemical reactivity and biological activity.

Physicochemical Data
PropertyValueReference
Molecular Formula C₈H₆FNO₃[1][3]
Molecular Weight 183.14 g/mol [1][3]
CAS Number 400-93-1[1][3]
Appearance Light yellow crystalline powder[1]
Melting Point 47-51 °C[1]
Boiling Point 118-120 °C at 0.8 mmHg[1]
Solubility Soluble in Methanol[1]
Spectroscopic Data

¹H NMR (400 MHz, CDCl₃): [1]

  • δ 8.57-8.66 (m, 1H)

  • δ 8.20-8.26 (m, 1H)

  • δ 7.39 (t, J=9.30 Hz, 1H)

  • δ 2.64 (s, 3H)

Infrared (IR) Spectroscopy: While specific experimental IR data with peak assignments for this compound is not readily available in the public domain, characteristic absorption bands can be predicted based on its functional groups:

  • C=O (ketone): Strong absorption band around 1680-1700 cm⁻¹

  • NO₂ (nitro group): Two strong absorption bands around 1500-1560 cm⁻¹ (asymmetric stretch) and 1345-1385 cm⁻¹ (symmetric stretch)

  • C-F (aryl fluoride): Absorption band in the region of 1100-1250 cm⁻¹

  • C-H (aromatic): Stretching vibrations above 3000 cm⁻¹

Mass Spectrometry (Predicted): [4] The following m/z values are predicted for various adducts of this compound:

AdductPredicted m/z
[M+H]⁺184.04045
[M+Na]⁺206.02239
[M-H]⁻182.02589
[M]⁺183.03262

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the nitration of 4'-fluoroacetophenone (B120862) using a mixture of nitric acid and sulfuric acid.[1]

Materials:

Procedure: [1]

  • In a flask maintained at -15 °C, dissolve 4'-fluoroacetophenone (1.0 eq) in concentrated sulfuric acid.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not rise above -10 °C.

  • Stir the reaction mixture at -15 °C for approximately 80 minutes.

  • Pour the reaction mixture into a beaker containing ice-cold water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield this compound as a light yellow solid.

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 4-Fluoroacetophenone 4-Fluoroacetophenone Nitration Nitration 4-Fluoroacetophenone->Nitration Quenching Ice Water Nitration->Quenching Reagents Conc. HNO3 / Conc. H2SO4 -15 °C Reagents->Nitration Extraction Ethyl Acetate Quenching->Extraction Purification Column Chromatography Extraction->Purification This compound This compound Purification->this compound

Caption: Synthetic workflow for this compound.

Biological Significance and Signaling Pathways

This compound serves as a key intermediate in the synthesis of inhibitors targeting the proteasome of Trypanosoma cruzi, the parasite responsible for Chagas disease.[5] The proteasome is a large protein complex responsible for degrading ubiquitinated proteins, a critical process for cell cycle regulation, stress response, and overall cellular homeostasis in eukaryotes.[6][7] Inhibition of the parasite's proteasome leads to an accumulation of polyubiquitinated proteins, disrupting these essential cellular processes and ultimately leading to parasite death.[6]

The Ubiquitin-Proteasome System in Trypanosoma cruzi

The ubiquitin-proteasome system (UPS) is a highly regulated pathway for protein degradation. Proteins targeted for degradation are first tagged with a chain of ubiquitin molecules through the sequential action of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[6][7] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

G Ub Ubiquitin E1 E1 (Ub-activating enzyme) Ub->E1 ATP->AMP+PPi E2 E2 (Ub-conjugating enzyme) E1->E2 E3 E3 (Ubiquitin ligase) E2->E3 UbProtein Polyubiquitinated Target Protein E3->UbProtein Ub TargetProtein Target Protein TargetProtein->E3 Proteasome 26S Proteasome UbProtein->Proteasome Peptides Degraded Peptides Proteasome->Peptides Inhibitor Derivative of This compound Inhibitor->Proteasome Inhibition

Caption: Inhibition of the T. cruzi Ubiquitin-Proteasome Pathway.

Conclusion

This compound is a chemical intermediate of significant interest to the medicinal chemistry and drug development community. Its well-defined synthesis and versatile reactivity provide a foundation for the creation of complex molecular architectures with potent biological activities. The successful application of this scaffold in the development of Trypanosoma cruzi proteasome inhibitors highlights its potential in the ongoing search for new and effective treatments for neglected tropical diseases like Chagas disease. Further exploration of derivatives based on this core structure may lead to the discovery of additional therapeutic agents with novel mechanisms of action.

References

An In-Depth Technical Guide to the Spectral Characteristics of 4'-Fluoro-3'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4'-Fluoro-3'-nitroacetophenone, a valuable intermediate in pharmaceutical and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and chemical properties. This document is intended to serve as a core reference for researchers and professionals in drug development and related scientific fields.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by observing the magnetic properties of its atomic nuclei.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
2.64s3H-CH₃
7.39t, J=9.30 Hz1HAr-H
8.20-8.26m1HAr-H
8.57-8.66m1HAr-H

Table 1: ¹H NMR Spectral Data for this compound.

¹³C NMR Spectral Data
Experimental Protocol: NMR Spectroscopy

The following provides a general experimental protocol for obtaining NMR spectra of substituted acetophenones, which can be adapted for this compound.

Instrumentation:

  • A high-resolution NMR spectrometer, such as a Bruker AVANCE III 500MHz instrument, is typically used.[1]

Sample Preparation:

  • Dissolve a small amount of the sample (typically 5-25 mg) in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a standard 5 mm NMR tube.

  • Ensure the solution is free of particulate matter.

Data Acquisition:

  • ¹H NMR: Spectra are typically recorded at room temperature. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. Tetramethylsilane (TMS) is commonly used as an internal standard (δ 0.00 ppm).

  • ¹³C NMR: Proton-decoupled spectra are generally acquired to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

While a full experimental IR spectrum with peak assignments for this compound is not available in the searched results, characteristic absorption bands can be predicted based on its functional groups. For the related compound 3-nitroacetophenone, a strong, sharp absorption for the carbonyl (C=O) stretch is observed in the range of 1680-1700 cm⁻¹, and strong, sharp absorptions for the nitro group (NO₂) symmetric and asymmetric stretches are seen at approximately 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively. The aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region.

Experimental Protocol: FTIR Spectroscopy

A general procedure for obtaining an FTIR spectrum of a solid aromatic compound is as follows.

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer is used.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.

  • Acquire the sample spectrum.

Data Analysis:

  • The resulting spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify the characteristic absorption bands of the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.

Mass Spectrometry Data

Predicted mass spectral data for this compound indicates the following expected mass-to-charge ratios (m/z) for various adducts.[2]

AdductPredicted m/z
[M+H]⁺184.04045
[M+Na]⁺206.02239
[M-H]⁻182.02589
[M]⁺183.03262

Table 2: Predicted m/z values for this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common method for the analysis of volatile and semi-volatile organic compounds like substituted acetophenones.

Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

GC Conditions:

  • Column: A capillary column suitable for the separation of aromatic compounds (e.g., a 5% phenyl methyl siloxane column).

  • Injector: The sample is injected into a heated inlet.

  • Oven Program: A temperature program is used to separate the components of the sample as they pass through the column.

  • Carrier Gas: An inert gas, such as helium, is used to carry the sample through the column.

MS Conditions:

  • Ionization: Electron Ionization (EI) at 70 eV is typically used.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their m/z ratio.

  • Detector: An electron multiplier or similar detector records the abundance of the ions.

Data Analysis:

  • The resulting mass spectrum shows the relative abundance of different fragment ions, which can be used to deduce the structure of the molecule. The molecular ion peak confirms the molecular weight of the compound.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy (FTIR) Purification->IR MS Mass Spectrometry (GC-MS) Purification->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Structural Elucidation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectral analysis of this compound.

References

Navigating the Solubility Landscape of 4'-Fluoro-3'-nitroacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4'-Fluoro-3'-nitroacetophenone, a key building block in medicinal chemistry and drug discovery. While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, this document outlines the expected solubility behavior based on its chemical structure and provides detailed experimental protocols for its determination.

Core Concepts: Predicting Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. This compound possesses a moderately polar structure due to the presence of a carbonyl group, a nitro group, and a fluoro group. Therefore, it is expected to exhibit appreciable solubility in polar aprotic and some polar protic solvents. Its solubility in nonpolar solvents is likely to be limited. One source confirms its solubility in methanol[1].

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical literature did not yield a detailed quantitative dataset for the solubility of this compound across a broad spectrum of organic solvents. The following table is provided as a template for researchers to populate with their own experimentally determined data.

SolventTemperature (°C)Solubility ( g/100 mL)Molarity (mol/L)
e.g., Methanol
e.g., Ethanol
e.g., Acetone
e.g., Dichloromethane
e.g., Ethyl Acetate
e.g., Toluene
e.g., Hexane
e.g., Water

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various applications, including reaction optimization, purification, and formulation development. The following are established methods for quantifying the solubility of a solid organic compound like this compound.

Method 1: Isothermal Saturation Method

This gravimetric method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period to allow the system to reach equilibrium. This can be achieved using a shaker bath or a magnetic stirrer in a temperature-controlled environment. The time required for equilibration can vary and should be determined experimentally (typically 24-72 hours).

  • Phase Separation: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, centrifugation or filtration can be employed. Filtration should be performed at the same temperature as the equilibration to prevent changes in solubility.

  • Quantification: Carefully transfer a known volume of the clear, saturated supernatant to a pre-weighed container.

  • Solvent Evaporation: Evaporate the solvent from the supernatant under reduced pressure or in a fume hood.

  • Mass Determination: Once the solvent is completely removed, weigh the container with the dried solute. The mass of the dissolved solid can then be calculated.

  • Solubility Calculation: The solubility can be expressed in various units, such as grams per 100 mL of solvent or moles per liter.

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a sensitive and accurate method for determining solubility, especially for compounds with low solubility or when only small amounts of material are available.

Procedure:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (in which the compound is freely soluble). Analyze these standards by HPLC and construct a calibration curve by plotting peak area versus concentration.

  • Saturated Solution Preparation: Prepare a saturated solution as described in the Isothermal Saturation Method (Steps 1 and 2).

  • Sample Dilution: After equilibration and phase separation (Step 3 of the Isothermal Saturation Method), take a precise aliquot of the clear supernatant and dilute it with a known volume of the mobile phase or a suitable solvent to bring the concentration within the range of the calibration curve.

  • HPLC Analysis: Inject the diluted sample into the HPLC system and record the peak area corresponding to this compound.

  • Concentration Determination: Use the calibration curve to determine the concentration of the diluted sample.

  • Solubility Calculation: Back-calculate the concentration of the original saturated solution, taking into account the dilution factor. This value represents the solubility of the compound.

Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of an organic compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_quantification Quantification start Start compound Weigh Compound start->compound solvent Measure Solvent start->solvent mix Mix Compound & Solvent compound->mix solvent->mix agitate Agitate at Constant Temp. mix->agitate equilibrate Allow to Equilibrate agitate->equilibrate settle Settle Undissolved Solid equilibrate->settle separate Centrifuge / Filter settle->separate supernatant Collect Supernatant separate->supernatant analyze Analyze (Gravimetric / HPLC) supernatant->analyze calculate Calculate Solubility analyze->calculate end_node End calculate->end_node

Caption: A generalized workflow for the experimental determination of solubility.

Conclusion

References

An In-Depth Technical Guide to the Safe Handling and Use of 4'-Fluoro-3'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Fluoro-3'-nitroacetophenone is a substituted aromatic ketone that serves as a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents.[1] Its utility as a molecular scaffold is notable in the synthesis of inhibitors for Trypanosoma cruzi, the parasite responsible for Chagas disease.[1] The presence of fluoro and nitro groups, along with the acetophenone (B1666503) moiety, makes it a versatile building block for creating complex molecules.[1] However, the chemical reactivity and inherent toxicological properties of this compound necessitate a thorough understanding of its safety and handling precautions to minimize risks in a laboratory setting.

This technical guide provides comprehensive information on the safety, handling, storage, and disposal of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a compound is fundamental to its safe handling. The key properties of this compound are summarized in the table below.

PropertyValue
CAS Number 400-93-1
Molecular Formula C8H6FNO3
Molecular Weight 183.14 g/mol
Appearance Light brown to light yellow crystalline powder
Melting Point 47-51 °C
Boiling Point 118-120 °C at 0.8 mmHg
Purity >98%

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are skin, eye, and respiratory irritation.

Hazard ClassGHS Classification
Skin Corrosion/IrritationWarning: Causes skin irritation (H315)[2]
Serious Eye Damage/Eye IrritationWarning: Causes serious eye irritation (H319)[2]
Specific Target Organ ToxicityWarning: May cause respiratory irritation (H335)[2]

Pictogram:

alt text

Safety and Handling Precautions

Adherence to strict safety protocols is mandatory when handling this compound to prevent exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure.

Body PartRecommended ProtectionSpecifications & Rationale
Eyes & Face Chemical splash goggles and face shieldGoggles must be worn to protect against splashes. A face shield offers an additional layer of protection for the entire face, especially during procedures with a higher risk of splashing.[2]
Hands Nitrile or neoprene gloves (double gloving recommended)No single glove material offers universal protection. Nitrile gloves provide good resistance to a range of chemicals. Double gloving adds an extra layer of safety. For significant contamination risks, heavier-duty gloves like neoprene should be considered. Always inspect gloves for any signs of degradation before use and replace them immediately if contaminated.
Body Chemical-resistant laboratory coatA lab coat made of a material such as Nomex® or 100% cotton should be worn and fully buttoned to protect the skin. Synthetic fabrics that can easily melt or burn should be avoided.
Feet Closed-toed, chemical-resistant shoesShoes must cover the entire foot to prevent injury from spills or falling objects.
Engineering Controls
ControlSpecification
Ventilation All handling of this compound, especially weighing and transferring of the solid, should be conducted in a certified chemical fume hood to prevent inhalation of dust and vapors.
Safety Equipment Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[2]

Experimental Protocols: Safe Handling Procedures

The following protocols outline the safe handling of this compound in a laboratory setting.

Weighing and Transferring Protocol
  • Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE.

  • Weighing: To prevent the dispersal of fine powder, weigh the compound in a tared, sealed container within the fume hood.

  • Transfer: Use appropriate tools, such as a spatula, for transferring the solid. Avoid creating dust.

  • Closure: Keep the container tightly sealed when not in use to minimize the release of any vapors.

  • Post-Handling: Thoroughly clean the work area after the procedure. Decontaminate any equipment that has come into contact with the chemical. Carefully remove PPE, with gloves being the last item to be removed. Wash hands thoroughly with soap and water after glove removal.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation If inhaled, immediately move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2]
Skin Contact In case of skin contact, immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[2]
Eye Contact If the chemical comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2]
Ingestion If swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]
Spill and Waste Disposal
  • Spill Response: In the event of a spill, ensure the area is well-ventilated. Wearing appropriate PPE, sweep up the spilled solid and place it into a suitable, labeled container for disposal. Avoid generating dust.

  • Waste Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. This should be done through an approved waste disposal plant.[2]

Storage and Stability

ConditionRecommendation
General Storage Store in a tightly closed container in a dry, cool, and well-ventilated area.[2]
Incompatible Materials Keep away from strong oxidizing agents.[2]
Stability The compound is stable under normal storage conditions.

Application in Synthesis: A Generalized Workflow

This compound is a valuable precursor in multi-step syntheses. A key application is in the preparation of inhibitors of Trypanosoma cruzi, which involves a sequence of reactions including nucleophilic aromatic substitution, amination, and reduction.[1] While a specific, detailed experimental protocol for a particular inhibitor is beyond the scope of this guide, a generalized workflow for these transformations is presented below.

G cluster_0 General Synthetic Workflow start This compound step1 Nucleophilic Aromatic Substitution start->step1 intermediate1 Substituted Intermediate step1->intermediate1 step2 Amination of Ketone intermediate1->step2 intermediate2 Aminated Intermediate step2->intermediate2 step3 Reduction of Nitro Group intermediate2->step3 end_product Final Product (e.g., T. cruzi inhibitor) step3->end_product

A generalized synthetic pathway utilizing this compound.

Logical Workflow for Safe Laboratory Use

The following diagram illustrates the logical progression of steps for the safe use of this compound in a research setting.

G cluster_1 Safe Handling Workflow A Review SDS and Safety Protocols B Don Appropriate PPE A->B C Prepare Work Area (Chemical Fume Hood) B->C D Conduct Experiment C->D E Decontaminate Equipment and Work Area D->E F Properly Dispose of Waste E->F G Doff PPE and Wash Hands F->G

A logical workflow for the safe handling of this compound.

Conclusion

This compound is a valuable chemical intermediate with significant potential in drug discovery and development. Its safe and effective use is contingent upon a comprehensive understanding of its hazards and the strict implementation of appropriate safety protocols. This guide provides the essential information for researchers and scientists to handle this compound responsibly, thereby minimizing risks and fostering a secure research environment. Always consult the most recent Safety Data Sheet (SDS) before use and adhere to all institutional safety guidelines.

References

The Strategic Role of 4'-Fluoro-3'-nitroacetophenone as a Versatile Synthesis Intermediate in Drug Discovery and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Fluoro-3'-nitroacetophenone is a highly functionalized aromatic ketone that has emerged as a critical building block in modern organic synthesis. Its unique molecular architecture, featuring a fluorine atom, a nitro group, and an acetyl group on a benzene (B151609) ring, provides a versatile platform for the construction of complex molecules with significant biological and material science applications. The electron-withdrawing nature of the nitro group and the inherent reactivity of the acetyl and fluoro functionalities make this compound an ideal starting material for a variety of chemical transformations, including nucleophilic aromatic substitution, reduction, and condensation reactions. This technical guide provides a comprehensive overview of the role of this compound as a synthesis intermediate, with a focus on its applications in the development of novel pharmaceuticals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The table below summarizes its key properties.

PropertyValueReference
CAS Number 400-93-1[1]
Molecular Formula C₈H₆FNO₃[1]
Molecular Weight 183.14 g/mol [1]
Appearance Light brown crystalline powder[1]
Melting Point 47-51 °C[1]
Purity >98%[1]

Synthesis of this compound

The standard laboratory synthesis of this compound involves the nitration of 4'-fluoroacetophenone (B120862). A detailed experimental protocol is provided below.

Experimental Protocol: Nitration of 4'-fluoroacetophenone

Materials:

Procedure:

  • In a flask equipped with a magnetic stirrer, dissolve 4'-fluoroacetophenone (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Slowly add a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate.

  • Combine the organic layers and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Quantitative Data:

ReactantMolar Eq.Yield (%)Purity (%)
4'-fluoroacetophenone1.0~55-60>98

Applications in Pharmaceutical Synthesis

This compound is a valuable intermediate in the synthesis of a diverse range of pharmacologically active molecules. Its three reactive sites allow for sequential and regioselective modifications, leading to the development of novel drug candidates.

Inhibitors of Pyruvate (B1213749) Dehydrogenase Kinase (PDK) for Cancer Therapy

Pyruvate dehydrogenase kinases (PDKs) are critical enzymes in cancer metabolism, and their inhibition is a promising strategy for anticancer drug development. Dichloroacetophenone derivatives have shown potent inhibitory activity against PDK1. While a direct synthesis from this compound is not explicitly detailed in the available literature, a closely related synthesis starting from 4-fluoro-2-hydroxy-acetophenone provides a relevant synthetic route that can be adapted. The key steps involve nitration, nucleophilic substitution, and coupling with a phenol (B47542) derivative.

General Synthetic Scheme:

PDK_Inhibitor_Synthesis start 4'-Fluoro-2'-hydroxyacetophenone intermediate1 Nitration start->intermediate1 HNO₃, H₂SO₄ intermediate2 Nucleophilic Substitution (e.g., with appropriate bromides) intermediate1->intermediate2 intermediate3 Chlorination intermediate2->intermediate3 final_product Dichloroacetophenone Biphenylsulfone Ether (PDK1 Inhibitor) intermediate3->final_product Reaction with 4-((4-isopropoxyphenyl)sulfonyl)phenol

Caption: General synthesis of PDK1 inhibitors.

Quantitative Data for Dichloroacetophenone Biphenylsulfone Ether PDK1 Inhibitors:

CompoundIC₅₀ (PDK1)Reference
31 86 nM[2][3]
32 140 nM[4][3]

PDK Signaling Pathway:

PDKs phosphorylate and inactivate the pyruvate dehydrogenase complex (PDC), which links glycolysis to the tricarboxylic acid (TCA) cycle. Inhibition of PDK reactivates PDC, shifting cancer cell metabolism from glycolysis towards oxidative phosphorylation, which can lead to apoptosis.

PDK_Signaling_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Anaerobic Respiration AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDC TCA_Cycle TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA_Cycle Apoptosis Apoptosis TCA_Cycle->Apoptosis Induces PDC Pyruvate Dehydrogenase Complex (PDC) PDK Pyruvate Dehydrogenase Kinase (PDK) PDK->PDC Inhibits by Phosphorylation PDK_Inhibitor PDK Inhibitor (e.g., Dichloroacetophenone derivative) PDK_Inhibitor->PDK Inhibits

Caption: PDK signaling pathway in cancer cells.

Inhibitors of Trypanosoma cruzi for Chagas Disease Treatment

This compound is a key intermediate in the synthesis of potent inhibitors of Trypanosoma cruzi, the parasite responsible for Chagas disease. The synthesis leverages the reactivity of all three functional groups in a sequential manner. A resulting compound has demonstrated high efficacy with a potency of 8 nM.[1]

Experimental Workflow:

The synthesis involves a three-step process:

  • Nucleophilic Aromatic Substitution: The fluorine atom is displaced by a nucleophile.

  • Amination: The ketone group is converted to an amine.

  • Reduction: The nitro group is reduced to an amine.

T_cruzi_Inhibitor_Synthesis start This compound step1 Nucleophilic Aromatic Substitution start->step1 step2 Amination of Ketone step1->step2 step3 Reduction of Nitro Group step2->step3 final_product Trypanosoma cruzi Inhibitor step3->final_product

Caption: Synthesis of T. cruzi inhibitors.

Mechanism of Action of Nitroaromatic Drugs against Trypanosoma cruzi :

Nitroaromatic compounds are prodrugs that are activated by a parasitic type I nitroreductase (NTR). This enzyme reduces the nitro group to generate cytotoxic nitroso and hydroxylamine (B1172632) intermediates, which induce oxidative stress and damage parasitic DNA and proteins, leading to cell death.[5][6][7][8]

T_cruzi_Inhibitor_MoA Prodrug Nitroaromatic Prodrug (derived from this compound) NTR Trypanosoma cruzi Nitroreductase (NTR) Prodrug->NTR Activation Activated_Drug Cytotoxic Intermediates (Nitroso, Hydroxylamine) NTR->Activated_Drug Reduction Oxidative_Stress Oxidative Stress Activated_Drug->Oxidative_Stress Macromolecule_Damage DNA & Protein Damage Activated_Drug->Macromolecule_Damage Parasite_Death Parasite Death Oxidative_Stress->Parasite_Death Macromolecule_Damage->Parasite_Death

Caption: Mechanism of action of nitroaromatic drugs in T. cruzi.

Synthesis of 4H-Chromen Derivatives

This compound can also serve as a precursor for the synthesis of bicyclic heterocycles like 4H-chromen derivatives, which are known to possess a wide range of biological activities. A general method for the synthesis of 4H-chromenes involves the reaction of a phenol with an acetophenone.

Experimental Protocol: Synthesis of 3-(4-Methylphenyl)-4H-chromen-4-one (Illustrative Example)

This protocol, while not using this compound directly, illustrates the general procedure for synthesizing a chromenone from an acetophenone, which can be adapted.

Materials:

Procedure:

  • Chalcone (B49325) Formation: Dissolve 2-hydroxyacetophenone and 4-methylbenzaldehyde in ethanol at 0 °C. Add aqueous KOH solution and stir at room temperature for 3 hours. Pour the mixture into iced water and acidify with HCl to precipitate the chalcone.[9]

  • Flavanone (B1672756) Formation: Reflux the crude chalcone with excess sodium acetate in aqueous ethanol for 2 hours. Cool the mixture and pour into iced water to precipitate the flavanone.[9]

  • Isoflavone (Chromenone) Formation: Dissolve the flavanone in methanol and add a catalytic amount of p-toluenesulfonic acid and thallium(III) nitrate trihydrate. Reflux the mixture for 5 hours. Cool the reaction, filter the precipitate, and wash with water to obtain the final product.[9]

Quantitative Data (Illustrative):

Reaction StepStarting MaterialProductYield (%)
Chalcone Formation2-Hydroxyacetophenone(E)-1-(2-hydroxyphenyl)-3-(p-tolyl)prop-2-en-1-oneNot specified
Flavanone FormationChalcone2-(p-tolyl)chroman-4-oneNot specified
Isoflavone FormationFlavanone3-(p-tolyl)-4H-chromen-4-oneNot specified

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly in the field of drug discovery. Its trifunctional nature allows for the strategic and efficient construction of complex molecular scaffolds for the development of potent therapeutic agents, including anticancer and antiparasitic drugs. The experimental protocols and synthetic pathways outlined in this guide highlight the broad utility of this compound and provide a foundation for its application in further research and development endeavors. The continued exploration of the reactivity of this compound is likely to lead to the discovery of new and innovative molecules with significant scientific and therapeutic impact.

References

Commercial Sourcing and Synthetic Applications of High-Purity 4'-Fluoro-3'-nitroacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and synthetic utility of high-purity 4'-Fluoro-3'-nitroacetophenone. This key starting material is of significant interest in medicinal chemistry and drug discovery due to its versatile reactivity, enabling the synthesis of a wide range of biologically active compounds. This document outlines major commercial suppliers, provides detailed experimental protocols for its use in the synthesis of promising therapeutic agents, and visualizes the biological pathways targeted by its derivatives.

Commercial Availability of High-Purity this compound

A variety of chemical suppliers offer this compound, typically with a purity of 97% or higher. The selection of a supplier may depend on factors such as purity requirements, available quantities, and cost. Below is a comparative summary of offerings from prominent commercial vendors.

SupplierProduct NumberPurityAppearanceMelting Point (°C)CAS Number
TCI America F0777>98.0% (GC)White to Light yellow powder to crystal48.0 to 52.0400-93-1
Thermo Scientific AC36601005098%[1]Yellow46 to 50400-93-1[1]
Ossila --->98%[2]Light brown crystals47 - 51[2]400-93-1[2]
Chem-Impex 01650≥ 98% (HPLC)[3]Off-white powder[3]48-50[3]400-93-1[3]
AbacipharmTech AB0165098%[4]------400-93-1[4]
Sigma-Aldrich 67635797%Solid47-51400-93-1
Santa Cruz Biotechnology sc-225024---------400-93-1[5]

Synthetic Applications in Drug Discovery

This compound serves as a versatile building block in the synthesis of novel therapeutic agents, particularly in the fields of anti-parasitic and anti-cancer drug development. Its strategic placement of fluoro, nitro, and acetyl groups allows for a variety of chemical transformations.

Experimental Protocols

1. Synthesis of this compound

A general procedure for the nitration of 4-fluoroacetophenone to yield this compound has been described.[6]

  • Materials: 4-fluoroacetophenone, concentrated sulfuric acid (H₂SO₄), concentrated nitric acid (HNO₃), concentrated hydrochloric acid (HCl), ethyl acetate (B1210297) (EtOAc), water (H₂O), anhydrous sodium sulfate (B86663) (Na₂SO₄), brine.

  • Procedure:

    • Dissolve 1-(4-fluorophenyl)ethanone (1.0 eq) in concentrated H₂SO₄ with stirring.

    • Slowly add a mixed acid solution of concentrated HCl and concentrated H₂SO₄.

    • Cool the reaction mixture to -15°C and add concentrated HNO₃ dropwise, maintaining the temperature at -15°C.

    • Stir the reaction mixture at -15°C for 80 minutes.[6]

    • Pour the reaction mixture into ice-cold water and extract with ethyl acetate.[6]

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.[6]

2. Synthesis of Chalcone (B49325) Derivatives as Potential EGFR Inhibitors

Chalcones derived from this compound have been investigated as potent anticancer agents targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase domain (TKD). The synthesis typically involves a Claisen-Schmidt condensation.

  • General Procedure:

    • To a solution of this compound (1.0 eq) and an appropriate aromatic aldehyde (1.0 eq) in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., aqueous sodium hydroxide).

    • Stir the reaction mixture at room temperature until completion (monitored by TLC).

    • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

    • Filter the precipitated solid, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure chalcone derivative.

3. Synthesis of Precursors for Trypanosoma cruzi Inhibitors

This compound is a key starting material for the synthesis of inhibitors of the Trypanosoma cruzi proteasome, a validated drug target for Chagas disease.[2] The synthesis involves a series of reactions including nucleophilic aromatic substitution of the fluoride, amination of the ketone, and reduction of the nitro group.[2]

  • Illustrative First Step (Nucleophilic Aromatic Substitution):

    • Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMSO).

    • Add a nucleophile (e.g., a primary or secondary amine, 1.1 eq) and a non-nucleophilic base (e.g., K₂CO₃, 2.0 eq).

    • Heat the reaction mixture at an elevated temperature (e.g., 80-120°C) and monitor by TLC.

    • After completion, cool the reaction mixture, pour into water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

Biological Signaling Pathways and Drug Targets

The derivatives of this compound have been shown to target key signaling pathways implicated in cancer and infectious diseases.

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Chalcone derivatives synthesized from this compound have been designed to inhibit the EGFR tyrosine kinase domain, thereby blocking downstream signaling cascades.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds P1 P EGFR->P1 Dimerization & Autophosphorylation Grb2 Grb2 P1->Grb2 Sos Sos Grb2->Sos Ras Ras-GDP Sos->Ras Ras_GTP Ras-GTP Ras->Ras_GTP GDP/GTP Exchange Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Chalcone Derivative (from this compound) Inhibitor->P1 Inhibits

Caption: EGFR signaling pathway and inhibition by chalcone derivatives.

Trypanosoma cruzi Proteasome Inhibition

The proteasome is a large protein complex responsible for degrading unnecessary or damaged proteins within a cell. In Trypanosoma cruzi, the causative agent of Chagas disease, the proteasome is essential for parasite survival, differentiation, and proliferation. Inhibiting the T. cruzi proteasome leads to the accumulation of toxic proteins, ultimately causing parasite death.

Proteasome_Inhibition Ub_Proteins Ubiquitinated Proteins Proteasome T. cruzi Proteasome Ub_Proteins->Proteasome Degradation Peptides Peptides Proteasome->Peptides Parasite_Survival Parasite Survival & Proliferation Recycling Amino Acid Recycling Peptides->Recycling Recycling->Parasite_Survival Inhibitor T. cruzi Inhibitor (from this compound) Inhibitor->Proteasome Inhibits Apoptosis Parasite Death Inhibitor->Apoptosis

Caption: Inhibition of the T. cruzi proteasome by synthesized inhibitors.

Conclusion

High-purity this compound is a readily available and valuable starting material for the synthesis of a diverse range of heterocyclic compounds with significant potential in drug discovery. Its application in the development of inhibitors for validated therapeutic targets such as the EGFR and the T. cruzi proteasome underscores its importance for researchers in medicinal chemistry and pharmacology. The experimental protocols and pathway visualizations provided in this guide offer a foundational resource for scientists working in these areas.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4'-Fluoro-3'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Fluoro-3'-nitroacetophenone is a versatile building block in medicinal chemistry and organic synthesis, largely owing to its distinct electronic landscape which imparts specific reactivity.[1][2] This guide provides a detailed analysis of the electrophilic and nucleophilic sites within the molecule, arising from the interplay of its functional groups: a fluorine atom, a nitro group, and an acetyl group. Understanding these reactive centers is crucial for predicting reaction outcomes and designing novel synthetic pathways for drug discovery and development.

Molecular Structure and Electronic Properties of Substituents

The reactivity of this compound is dictated by the electronic effects of its substituents on the benzene (B151609) ring. The IUPAC name for this compound is 1-(4-fluoro-3-nitrophenyl)ethanone and its chemical formula is C8H6FNO3.[3]

SubstituentChemical FormulaElectronic EffectRing Activation/DeactivationDirecting Effect
Acetyl-COCH3Electron-withdrawing (Resonance and Inductive)DeactivatingMeta
Nitro-NO2Strongly electron-withdrawing (Resonance and Inductive)Strongly DeactivatingMeta
Fluoro-FInductively electron-withdrawing, Resonance electron-donatingDeactivatingOrtho, Para

Analysis of Electrophilic and Nucleophilic Sites

The combination of these substituents creates a nuanced distribution of electron density across the molecule, defining its electrophilic and nucleophilic character at various positions.

Electrophilic Sites

Electrophilic sites are electron-deficient and thus susceptible to attack by nucleophiles.

  • Carbonyl Carbon of the Acetyl Group: The carbon atom of the carbonyl group (C=O) is inherently electrophilic due to the polarization of the carbon-oxygen double bond, where the more electronegative oxygen atom pulls electron density away from the carbon.[4][5] This makes it a prime target for nucleophilic addition reactions.

  • Aromatic Ring Carbons: The aromatic ring as a whole is significantly deactivated towards electrophilic attack due to the presence of two strong electron-withdrawing groups (acetyl and nitro).[6][7][8] However, certain carbons within the ring are more electron-deficient than others and can be considered electrophilic, particularly in the context of nucleophilic aromatic substitution. The carbon bearing the fluorine atom (C-4') is a notable electrophilic site. The strong electron-withdrawing effects of the adjacent nitro group and the para-acetyl group make this position susceptible to nucleophilic aromatic substitution, where the fluoride (B91410) ion can act as a leaving group.[1]

Nucleophilic Sites

Nucleophilic sites are electron-rich and can donate a pair of electrons to form a new covalent bond with an electrophile.

  • Oxygen Atoms: The oxygen atom of the carbonyl group and the oxygen atoms of the nitro group possess lone pairs of electrons and are therefore nucleophilic. They can be protonated or coordinate to Lewis acids.

  • Aromatic Ring: While the ring is generally electron-poor, the concept of nucleophilicity is relative. In the absence of strong nucleophiles, the π-electron system of the aromatic ring can act as a weak nucleophile. However, due to the deactivating nature of the substituents, its nucleophilicity is significantly diminished compared to benzene. Electrophilic aromatic substitution reactions on this ring would be very slow and require harsh conditions. If such a reaction were to occur, the directing effects of the substituents would come into play. The fluoro group directs ortho and para, while the nitro and acetyl groups direct meta. The position meta to both the nitro and acetyl groups (C-5') and ortho to the fluorine is the least deactivated position for electrophilic attack.

Reactivity and Synthetic Applications

The defined electrophilic and nucleophilic centers of this compound have been exploited in various synthetic applications. For instance, it is a key intermediate in the synthesis of inhibitors of Trypanosoma cruzi, the parasite responsible for Chagas disease, through reactions that include nucleophilic aromatic substitution at the fluoride position.[1]

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution:

  • Dissolution: Dissolve this compound in a suitable polar aprotic solvent (e.g., DMSO, DMF).

  • Nucleophile Addition: Add the desired nucleophile (e.g., an amine, alkoxide) to the solution.

  • Heating: Heat the reaction mixture to a temperature typically ranging from 80 to 150 °C, depending on the nucleophile's reactivity.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture and perform an aqueous work-up to remove the solvent and any inorganic byproducts.

  • Purification: Purify the crude product by recrystallization or column chromatography.

General Protocol for Nucleophilic Addition to the Carbonyl Group:

  • Dissolution: Dissolve this compound in an appropriate solvent (e.g., THF, diethyl ether).

  • Reagent Addition: Cool the solution (e.g., to 0 °C or -78 °C) and add the nucleophilic reagent (e.g., a Grignard reagent, organolithium reagent, or a reducing agent like NaBH4).

  • Reaction: Allow the reaction to stir for a specified time, monitoring by TLC.

  • Quenching: Quench the reaction by the slow addition of a proton source (e.g., saturated aqueous ammonium (B1175870) chloride or water).

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify the product by column chromatography.

Visualizing Electron Density Distribution

The following diagram illustrates the key electronic influences on the aromatic ring of this compound, highlighting the resulting electrophilic and nucleophilic characteristics.

Caption: Logical flow of electronic effects determining reactive sites.

References

The Ascendant Therapeutic Potential of 4'-Fluoro-3'-nitroacetophenone Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 4'-Fluoro-3'-nitroacetophenone are emerging as a significant class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and underlying mechanisms of action of these derivatives, with a particular focus on chalcones and their subsequent heterocyclic modifications. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents. It consolidates quantitative biological data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further investigation and application of this promising chemical scaffold.

Introduction

This compound is a versatile synthetic intermediate characterized by the presence of three key functional groups: a ketone, a fluorine atom, and a nitro group. These features provide multiple reaction sites for chemical modification, making it an attractive starting material for the synthesis of a diverse array of derivatives. The incorporation of fluorine and a nitro group can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules, often enhancing their biological efficacy.

This guide will delve into the synthesis and biological evaluation of various derivatives, with a primary focus on chalcones, pyrazoles, and pyrimidines derived from this compound. The potential antimicrobial, anticancer, and anti-inflammatory activities of these compounds will be discussed in detail, supported by available quantitative data. Furthermore, this guide provides detailed experimental protocols for the synthesis and biological screening of these derivatives, alongside diagrams of relevant signaling pathways to elucidate their potential mechanisms of action.

Synthesis of this compound Derivatives

The versatile structure of this compound allows for the synthesis of a wide range of derivatives. The most common synthetic route involves the Claisen-Schmidt condensation to form chalcones, which can then be used as precursors for various heterocyclic compounds.

Synthesis of Chalcone (B49325) Derivatives

Chalcones are synthesized via a base-catalyzed Claisen-Schmidt condensation between this compound and various substituted benzaldehydes.

Experimental Protocol: Claisen-Schmidt Condensation

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and a substituted benzaldehyde (B42025) in ethanol (B145695).

  • Catalyst Addition: While stirring the solution at room temperature, add a catalytic amount of a strong base, such as a 40% aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), dropwise.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC). The formation of a precipitate often indicates product formation. Reaction times can vary from a few hours to overnight depending on the reactivity of the substrates.

  • Isolation of Crude Product: Once the reaction is complete, pour the reaction mixture into ice-cold water. Acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the chalcone.

  • Purification: Collect the precipitate by vacuum filtration, wash it thoroughly with cold water until the washings are neutral, and then dry the product. The crude chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol.

Synthesis of Pyrazole (B372694) Derivatives

Pyrazoles can be synthesized from chalcones by a cyclization reaction with hydrazine (B178648) hydrate (B1144303).

Experimental Protocol: Synthesis of Pyrazoles from Chalcones

  • Reaction Setup: In a round-bottom flask, dissolve the synthesized chalcone derivative in a suitable solvent, such as ethanol or glacial acetic acid.

  • Reagent Addition: Add an excess of hydrazine hydrate to the solution.

  • Reaction Conditions: Reflux the reaction mixture for several hours. The reaction progress can be monitored by TLC.

  • Product Isolation: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Purification: Collect the precipitated pyrazole derivative by filtration, wash with water, and recrystallize from an appropriate solvent to obtain the pure product.

Synthesis of Pyrimidine (B1678525) Derivatives

Pyrimidine derivatives can be obtained by the reaction of chalcones with urea (B33335) or thiourea (B124793) in the presence of a base.

Experimental Protocol: Synthesis of Pyrimidines from Chalcones

  • Reaction Mixture: In a round-bottom flask, prepare a mixture of the chalcone derivative, urea (or thiourea), and potassium hydroxide in ethanol.

  • Reflux: Reflux the mixture for several hours, monitoring the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture and pour it into crushed ice.

  • Precipitation and Purification: Neutralize the solution with a dilute acid to precipitate the pyrimidine derivative. Filter the solid, wash it with water, and purify by recrystallization.

Potential Biological Activities

Derivatives of this compound, particularly chalcones and their heterocyclic analogues, have been investigated for a range of biological activities.

Antimicrobial Activity

Chalcones derived from nitroacetophenones have demonstrated notable activity against a variety of bacterial and fungal strains. The presence of the α,β-unsaturated ketone moiety is believed to be crucial for their antimicrobial action.

Data Presentation: Antimicrobial Activity (MIC in µg/mL)

Compound IDDerivative TypeS. aureusB. subtilisE. coliP. aeruginosaC. albicansA. nigerReference
Chalcone-1 Chalcone (general nitro)>10050>10010050100[1]
Chalcone-2 Chalcone (general nitro)100100>100>100100>100[1]
Chalcone-3 Fluoro-substituted15.6---15.62-[2]
Chalcone-4 Trifluoromethyl-substituted7.81-----[2]
Pyrimidine-1 Pyrimidine from Chalcone-ModerateModerate---[3]
1,4-DHP-1 1,4-Dihydropyridine from Chalcone2550>100>1002550[1]

Note: Data presented is for structurally related compounds and serves as an indication of potential activity. Specific data for this compound derivatives is limited in the public domain.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) from a fresh culture.

  • Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

Chalcone derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines. Their proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

Data Presentation: Anticancer Activity (IC₅₀ in µM)

Compound IDDerivative TypeMCF-7 (Breast)HCT116 (Colon)HeLa (Cervical)A549 (Lung)Reference
Chalcone-5 4-Nitroacetophenone4.3 - 15.7--4.5 - 11.4[4]
Chalcone-6 Fluoro-substituted---7.80[5]
Pyrazole-1 Pyrazole from Chalcone---Moderate[6]
Pyrimidine-2 Pyrimidine from ChalconeModerateModerate-Moderate[7]

Note: Data is for structurally related compounds and indicates potential activity.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Anti-inflammatory Activity

Certain chalcone and pyrazole derivatives have shown promising anti-inflammatory properties, both in vitro and in vivo. Their mechanism is often attributed to the inhibition of pro-inflammatory enzymes and signaling pathways.

Data Presentation: In Vivo Anti-inflammatory Activity

Compound IDDerivative TypeDose (mg/kg)Paw Edema Inhibition (%)Time Point (h)Reference
Nitrochalcone-1 Chalcone (general nitro)200~40-603-5[8]
Pyrazole-2 Fluoro Pyrazole250Significant3[8]
Chalcone Hydrazide-1 Chalcone Hydrazide4061.972[9]

Note: Data is for structurally related compounds and indicates potential activity.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a set time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat to induce edema.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are often linked to their ability to modulate key cellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation and cell survival. Chalcones have been shown to inhibit this pathway, thereby exerting anti-inflammatory and pro-apoptotic effects.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates p50/p65 p50/p65 IκBα->p50/p65 Releases p50/p65->Nucleus Translocates DNA DNA p50/p65->DNA Binds Chalcone Derivatives Chalcone Derivatives Chalcone Derivatives->IKK Inhibits Chalcone Derivatives->IκBα Prevents Degradation Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by chalcone derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Chalcones have been reported to modulate MAPK signaling, contributing to their anticancer effects.

MAPK_Modulation Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation/Survival Cell Proliferation/Survival Transcription Factors->Cell Proliferation/Survival Chalcone Derivatives Chalcone Derivatives Chalcone Derivatives->Raf Inhibits Chalcone Derivatives->MEK Inhibits Chalcone Derivatives->ERK Inhibits

Caption: Modulation of the MAPK signaling pathway by chalcone derivatives.

EGFR Tyrosine Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy. Some chalcone derivatives have shown potential to inhibit EGFR tyrosine kinase activity, thereby blocking downstream signaling pathways that promote tumor growth.

EGFR_Inhibition EGF EGF EGFR EGFR EGF->EGFR Binds & Activates Phosphorylated Substrate Phosphorylated Substrate EGFR->Phosphorylated Substrate Phosphorylates ATP ATP ATP->EGFR Substrate Substrate Substrate->EGFR Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Tumor Growth Tumor Growth Downstream Signaling->Tumor Growth 4-FNAD Derivatives 4'-Fluoro-3'-nitro- acetophenone Derivatives 4-FNAD Derivatives->EGFR Inhibits ATP Binding

Caption: Inhibition of EGFR tyrosine kinase by this compound derivatives.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds with diverse and significant biological activities. The synthetic accessibility of chalcones and their subsequent conversion to various heterocyclic systems provide a rich scaffold for the development of novel therapeutic agents. While the existing data on antimicrobial, anticancer, and anti-inflammatory activities are encouraging, further research is warranted to fully elucidate the structure-activity relationships and to optimize the therapeutic potential of these derivatives.

Future studies should focus on the synthesis and screening of a wider range of derivatives to identify lead compounds with enhanced potency and selectivity. In-depth mechanistic studies are also crucial to understand the precise molecular targets and signaling pathways modulated by these compounds. The development of derivatives with improved pharmacokinetic profiles will be essential for their translation into clinical candidates. The information compiled in this guide provides a solid foundation for these future research endeavors.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Chromene Derivatives from 4'-Fluoro-3'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the synthesis of bioactive chromene derivatives, commencing from the readily available starting material, 4'-Fluoro-3'-nitroacetophenone. Chromenes are a significant class of heterocyclic compounds that are extensively explored in drug discovery due to their wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document outlines a representative synthetic strategy, detailed experimental procedures, and the underlying chemical principles for the preparation of 4H-chromene derivatives, which are valuable scaffolds in medicinal chemistry.

Introduction

Chromene derivatives are heterocyclic compounds that feature a benzene (B151609) ring fused to a pyran ring. This structural motif is present in a variety of natural products and synthetic molecules that exhibit significant biological activities. The synthesis of novel chromene derivatives is a focal point in medicinal chemistry, with a continuous demand for efficient and versatile synthetic methodologies.

This compound is a versatile starting material for the synthesis of various heterocyclic compounds. Its activated aromatic ring and the presence of a ketone functional group allow for a range of chemical transformations. In the context of chromene synthesis, the acetophenone (B1666503) moiety can be strategically utilized to construct the pyran ring of the chromene scaffold. The fluoro and nitro substituents offer opportunities for further functionalization, enabling the generation of a diverse library of chromene derivatives for biological screening.

A series of 4H-chromen-4-one derivatives have been designed and synthesized, demonstrating notable antiproliferative activity against various cancer cell lines.[1] This highlights the potential of chromene derivatives derived from substituted acetophenones as promising candidates for anticancer drug development.

Synthetic Strategy

The synthesis of 4H-chromene derivatives from this compound typically involves a multi-component reaction, a highly efficient approach in modern organic synthesis. A plausible and widely employed strategy is the one-pot condensation of a substituted salicylaldehyde (B1680747) (or a related phenol (B47542) derivative), an active methylene (B1212753) compound (e.g., malononitrile), and an aldehyde or ketone.

In this specific application, this compound can be envisioned to first undergo a reaction to form a more reactive intermediate, such as a chalcone (B49325) or an enone, which then participates in the chromene ring formation. A representative synthetic workflow is depicted below.

Synthesis_Workflow cluster_prep Intermediate Preparation cluster_chromene Chromene Synthesis cluster_application Application start This compound intermediate Reactive Intermediate (e.g., Chalcone) start->intermediate Base-catalyzed condensation with an aldehyde chromene 4H-Chromene Derivative intermediate->chromene phenol Phenolic Partner (e.g., Resorcinol) phenol->chromene malono Active Methylene Compound (e.g., Malononitrile) malono->chromene One-pot Multicomponent Reaction bio_eval Biological Evaluation (e.g., Anticancer Screening) chromene->bio_eval

Figure 1: A representative workflow for the synthesis of 4H-chromene derivatives from this compound.

Experimental Protocols

The following protocols are representative examples for the synthesis of 4H-chromene derivatives. Researchers should note that specific reaction conditions may require optimization based on the specific substrates and desired products.

Safety Precautions
  • This compound: This compound is a skin and serious eye irritant and may cause respiratory irritation. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]

  • Solvents and Reagents: Handle all organic solvents and reagents in a fume hood. Consult the Safety Data Sheet (SDS) for each chemical before use.[2][3][4][5]

Representative Protocol for the Synthesis of a 2-Amino-4-(4-fluoro-3-nitrophenyl)-7-hydroxy-4H-chromene-3-carbonitrile

This protocol is based on a general and efficient one-pot, three-component reaction for the synthesis of 2-amino-4H-chromene-3-carbonitriles.[6][7]

Materials:

Procedure:

  • To a 50 mL round-bottom flask, add 4'-Fluoro-3'-nitrobenzaldehyde (2 mmol), resorcinol (2 mmol), and malononitrile (2 mmol) in 5 mL of water.

  • Add a solution of sodium carbonate (0.5 mmol) in 5 mL of water to the reaction mixture.

  • Stir the reaction mixture vigorously at room temperature for 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, the solid product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash it thoroughly with water.

  • Recrystallize the crude product from a mixture of 96% ethanol and toluene to afford the pure 2-amino-4-(4-fluoro-3-nitrophenyl)-7-hydroxy-4H-chromene-3-carbonitrile.

  • Dry the purified product under vacuum.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Data Presentation

The following tables are templates for summarizing the quantitative data from the synthesis and biological evaluation of the chromene derivatives.

Table 1: Synthesis Yields of 4H-Chromene Derivatives

Compound IDR Group on AldehydeCatalystReaction Time (h)Yield (%)
4a HNa₂CO₃290
4b 4-NO₂Na₂CO₃288
4c 3-NO₂Na₂CO₃278
4d 2,4-dichloroNa₂CO₃289
4e 4-ClNa₂CO₃284
4f 3-ClNa₂CO₃276
4g 2-ClNa₂CO₃292
4h 4-MeNa₂CO₃277
4i 4-iPrNa₂CO₃262
4j 4-OMeNa₂CO₃279
4k 3-OMeNa₂CO₃262
4l 2-OMe276
Data is representative and based on a general synthetic method.[7]

Table 2: In Vitro Anticancer Activity of 4H-Chromene Derivatives (IC₅₀ in µM)

Compound IDU2OS (Osteosarcoma)A375 (Melanoma)
A03 Potent Activity-
A10 Potent Activity-
A16 -Potent Activity
Qualitative data from the abstract of Lu et al., 2017.[1] Specific IC₅₀ values require access to the full-text article.

Signaling Pathway

The synthesized chromene derivatives, particularly those with anticancer properties, may exert their effects through various cellular signaling pathways. For instance, some 4H-chromen-4-one derivatives have been investigated as inhibitors of the BRAF kinase, a key component of the MAPK/ERK signaling pathway, which is often dysregulated in cancer.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Chromene Chromene Derivative (e.g., A16) Chromene->BRAF Inhibition

Figure 2: Simplified diagram of the MAPK/ERK signaling pathway and the potential inhibitory action of a synthesized chromene derivative on BRAF kinase.

Conclusion

The synthesis of chromene derivatives from this compound represents a promising avenue for the discovery of novel therapeutic agents. The multicomponent reaction strategy offers an efficient and versatile approach to generate a diverse range of these valuable heterocyclic compounds. The provided protocols and data serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the exploration of the therapeutic potential of this important class of molecules. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives is warranted to advance their development as clinical candidates.

References

Application Notes and Protocols for the Use of 4'-Fluoro-3'-nitroacetophenone in the Development of Trypanosoma cruzi Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health concern, primarily in Latin America. The current therapeutic options, benznidazole (B1666585) and nifurtimox, exhibit limited efficacy, especially in the chronic phase of the disease, and are associated with considerable side effects. This necessitates the urgent development of novel, safer, and more effective anti-trypanosomal agents. Nitroaromatic compounds have historically formed the backbone of Chagas disease chemotherapy. 4'-Fluoro-3'-nitroacetophenone represents a promising starting scaffold for the synthesis of novel derivatives with potential activity against T. cruzi. The presence of the nitro group is a key feature for bioactivation within the parasite, while the fluoro substituent can modulate the physicochemical properties of the molecule, potentially enhancing its efficacy and safety profile.

These application notes provide a comprehensive guide for the synthesis, in vitro and in vivo evaluation of novel compounds derived from this compound as potential inhibitors of Trypanosoma cruzi.

Hypothetical Synthesis of Novel Inhibitors

A plausible synthetic route to generate a library of diverse chemical entities from this compound could involve the modification of the acetyl group. For instance, a Claisen-Schmidt condensation could be employed to react the acetophenone (B1666503) with various aromatic aldehydes to yield chalcone (B49325) derivatives. These chalcones can then be further cyclized to generate a variety of heterocyclic scaffolds, such as pyrazolines, isoxazoles, and pyrimidines.

G A This compound C Claisen-Schmidt Condensation A->C B Aromatic Aldehydes B->C D Chalcone Derivatives C->D E Hydrazine Hydrate D->E F Hydroxylamine Hydrochloride D->F G Guanidine Hydrochloride D->G H Pyrazoline Derivatives E->H I Isoxazole Derivatives F->I J Pyrimidine Derivatives G->J

A potential synthetic workflow for generating diverse heterocyclic compounds from this compound.

Data Presentation: Summarized Quantitative Data

The following tables present a hypothetical summary of the in vitro activity and cytotoxicity of a lead compound derived from this compound, designated as "FNA-1".

Table 1: In Vitro Activity of FNA-1 and Reference Drugs against Trypanosoma cruzi

CompoundEC50 (µM) vs. EpimastigotesEC50 (µM) vs. TrypomastigotesEC50 (µM) vs. Amastigotes
FNA-1 1.52.80.9
Benznidazole3.25.11.8
Nifurtimox4.56.32.5

Table 2: Cytotoxicity and Selectivity Index of FNA-1 and Reference Drugs

CompoundCC50 (µM) on Vero cellsSelectivity Index (SI) (Amastigote)
FNA-1 > 100> 111
Benznidazole> 100> 55
Nifurtimox> 100> 40

Experimental Protocols

In Vitro Assays

A standardized flowchart for in vitro screening is crucial for the systematic evaluation of new compounds.[1]

G A Primary Screening (Epimastigotes) D Hit Confirmation & Potency Determination (EC50) A->D B Secondary Screening (Amastigotes) B->D C Cytotoxicity Assay (e.g., Vero cells) E Selectivity Index (SI) Calculation C->E D->B D->C D->E F Mechanism of Action Studies E->F G Lead Compound Selection F->G

A typical in vitro screening cascade for the identification of anti-trypanosomal compounds.

1. Anti-epimastigote Assay

  • Parasite Culture: T. cruzi epimastigotes (e.g., Y strain) are cultured in Liver Infusion Tryptose (LIT) medium supplemented with 10% fetal bovine serum (FBS) at 28°C.

  • Assay Procedure:

    • Seed 96-well plates with epimastigotes at a density of 1 x 10^6 parasites/mL.

    • Add serial dilutions of the test compounds (e.g., from 100 µM to 0.1 µM). Include benznidazole as a positive control and untreated wells as a negative control.

    • Incubate the plates for 72 hours at 28°C.

    • Add resazurin (B115843) solution (0.15 mg/mL) to each well and incubate for another 24 hours.

    • Measure the fluorescence (530 nm excitation, 590 nm emission) to determine parasite viability.

  • Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of parasite viability against the compound concentration.

2. Anti-amastigote Assay

  • Host Cell Culture: Grow Vero cells (or another suitable host cell line) in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 atmosphere.

  • Assay Procedure:

    • Seed 96-well plates with Vero cells and allow them to adhere overnight.

    • Infect the cells with tissue culture-derived trypomastigotes at a parasite-to-cell ratio of 10:1.

    • After 24 hours, wash the wells to remove non-internalized parasites.

    • Add fresh medium containing serial dilutions of the test compounds.

    • Incubate for 72 hours.

    • Fix the cells with methanol (B129727) and stain with Giemsa.

    • Determine the number of intracellular amastigotes per 100 host cells by microscopy.

  • Data Analysis: Calculate the EC50 value as the concentration of the compound that reduces the number of intracellular amastigotes by 50% compared to the untreated control.

3. Cytotoxicity Assay

  • Cell Culture: Use a mammalian cell line such as Vero or HepG2 cells, cultured under appropriate conditions.

  • Assay Procedure:

    • Seed 96-well plates with the mammalian cells.

    • Add serial dilutions of the test compounds.

    • Incubate for 72 hours.

    • Assess cell viability using the resazurin assay as described for epimastigotes.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) and determine the Selectivity Index (SI) as the ratio of CC50 to the anti-amastigote EC50.

In Vivo Assays

Animal models are essential for evaluating the efficacy of lead compounds in a physiological setting.[2]

1. Acute Chagas Disease Mouse Model

  • Animal Model: Use Swiss albino or BALB/c mice.

  • Infection: Infect mice intraperitoneally with 1 x 10^4 blood-form trypomastigotes of a virulent T. cruzi strain (e.g., Y or Tulahuen).

  • Treatment:

    • Initiate treatment 5-7 days post-infection.

    • Administer the test compound orally or intraperitoneally daily for a defined period (e.g., 20 consecutive days).[3]

    • Include a vehicle-treated group as a negative control and a benznidazole-treated group as a positive control.

  • Efficacy Evaluation:

    • Parasitemia: Monitor the number of trypomastigotes in the blood every other day using a Neubauer chamber.

    • Survival Rate: Record the mortality in each group.

    • Parasitological Cure: After the treatment period, assess for the presence of parasites in the blood by methods such as hemoculture or PCR.

Hypothetical Mechanism of Action

Nitroaromatic compounds typically exert their anti-trypanosomal effect through a bioreductive activation process mediated by parasitic nitroreductases.[4] This process generates reactive nitrogen species and oxidative stress, which are detrimental to the parasite.

G A Nitroaromatic Prodrug (FNA-1) B Trypanosomal Nitroreductase (NTR) A->B C Nitroso and Hydroxylamine Intermediates B->C D Reactive Oxygen Species (ROS) Generation C->D E DNA Damage D->E F Lipid Peroxidation D->F G Protein Damage D->G H Parasite Death E->H F->H G->H

A proposed mechanism of action for nitroaromatic compounds against Trypanosoma cruzi.

Conclusion

This compound serves as a valuable starting point for the development of novel inhibitors against Trypanosoma cruzi. The protocols outlined in these application notes provide a robust framework for the synthesis and comprehensive evaluation of derivative compounds. Through a systematic approach encompassing in vitro and in vivo testing, it is possible to identify lead candidates with improved efficacy and safety profiles for the treatment of Chagas disease. Further studies should focus on elucidating the precise mechanism of action and exploring the structure-activity relationships of this promising class of compounds.

References

Application Notes and Protocols for Suzuki Coupling with 4'-Fluoro-3'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and relevant data for the Suzuki-Miyaura cross-coupling reaction utilizing 4'-Fluoro-3'-nitroacetophenone as an electrophilic partner. This compound is of significant interest in medicinal chemistry and drug development due to the presence of a nitro group and a fluorine atom, which can serve as handles for further chemical modifications and influence the pharmacokinetic properties of potential drug candidates.

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1][2] In the case of this compound, the electron-withdrawing nature of the nitro and acetyl groups facilitates the oxidative addition of the palladium catalyst to the carbon-fluorine bond, a typically challenging step for aryl fluorides.

General Reaction Scheme

The general scheme for the Suzuki coupling of this compound with various arylboronic acids is depicted below:

Figure 1: General reaction scheme for the Suzuki coupling of this compound with an arylboronic acid.

Experimental Protocols

This section provides a detailed methodology for the Suzuki coupling of this compound with a representative arylboronic acid. The protocol is based on established methods for the coupling of electron-deficient aryl fluorides.

Protocol 1: Suzuki Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (B91453)

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • The flask is sealed with a rubber septum, and the atmosphere is replaced with an inert gas (nitrogen or argon) by evacuating and backfilling three times.

  • Add 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • The reaction mixture is stirred and heated to 80-100 °C under the inert atmosphere.

  • The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 12-24 hours), the reaction mixture is cooled to room temperature.

  • The mixture is diluted with ethyl acetate (B1210297) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids. The data is compiled from analogous reactions reported in the literature for electron-deficient aryl fluorides and related acetophenones.

Table 1: Reaction Conditions for Suzuki Coupling of this compound

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O901885
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene/H₂O1001688
33-Tolylboronic acidPd(OAc)₂ (2) + SPhos (4)K₃PO₄Dioxane1101292
44-Chlorophenylboronic acidPd₂(dba)₃ (2) + XPhos (4)K₂CO₃THF/H₂O802478
52-Naphthylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DMF/H₂O1002081

Yields are estimated based on similar reactions and may vary depending on the specific experimental conditions.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling experiment described in Protocol 1.

experimental_workflow reagents 1. Add Reactants: - this compound - Arylboronic Acid - Base (e.g., K₂CO₃) catalyst 2. Add Catalyst: - Pd(PPh₃)₄ reagents->catalyst inert_atm 3. Inert Atmosphere: - Evacuate & Backfill (N₂/Ar) catalyst->inert_atm solvent 4. Add Solvents: - Dioxane - Water inert_atm->solvent reaction 5. Reaction: - Heat (80-100 °C) - Stir solvent->reaction workup 6. Aqueous Workup: - Dilute with EtOAc - Wash with H₂O & Brine reaction->workup purification 7. Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification product Pure Product purification->product

Caption: Experimental workflow for the Suzuki coupling of this compound.

Suzuki Coupling Catalytic Cycle

The catalytic cycle for the Suzuki-Miyaura coupling reaction is a well-established mechanism involving three key steps: oxidative addition, transmetalation, and reductive elimination.

suzuki_cycle pd0 Pd(0)L₂ pdi_complex Ar-Pd(II)L₂(X) pd0->pdi_complex Ar-X pd0->pdi_complex Oxidative Addition product Ar-R oxidative_addition Oxidative Addition pdii_complex Ar-Pd(II)L₂(R) pdi_complex->pdii_complex R-B(OR)₃⁻ pdi_complex->pdii_complex Transmetalation transmetalation Transmetalation r_b R-B(OR)₃⁻ base Base (e.g., OH⁻) boronic_acid R-B(OH)₂ boronic_acid->r_b + OH⁻ pdii_complex->pd0 Ar-R pdii_complex->pd0 Reductive Elimination reductive_elimination Reductive Elimination ar_x Ar-X (this compound)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Discussion

The Suzuki coupling of this compound is an effective transformation. The presence of the electron-withdrawing nitro and acetyl groups activates the aryl fluoride (B91410) towards oxidative addition by the palladium(0) catalyst. A variety of palladium catalysts and ligands can be employed, with catalyst systems based on bulky, electron-rich phosphine (B1218219) ligands often providing excellent yields for challenging substrates. The choice of base and solvent system is also crucial for the success of the reaction and may require optimization for different arylboronic acids. The protocols and data presented here provide a solid foundation for researchers to successfully employ this important reaction in their synthetic endeavors.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4'-Fluoro-3'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Fluoro-3'-nitroacetophenone is a versatile building block in organic synthesis, particularly for the construction of pharmaceutical intermediates and other complex molecules. Its aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) by the presence of two strong electron-withdrawing groups: a nitro group and an acetyl group, positioned ortho and para to the fluorine atom, respectively. This electronic arrangement makes the fluorine atom an excellent leaving group, facilitating its displacement by a variety of nucleophiles. These application notes provide an overview of the conditions for SNAr on this compound and detailed protocols for reactions with common nucleophiles.

The general reactivity of this compound in SNAr reactions makes it a valuable scaffold in medicinal chemistry. For instance, it is a key starting material in the synthesis of inhibitors for Trypanosoma cruzi, the parasite responsible for Chagas disease, and in the creation of bicyclic heterocyclic systems like chromen derivatives[1].

Reaction Mechanism

The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the fluorine atom, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the ortho-nitro and para-acetyl groups. This delocalization significantly stabilizes the intermediate, driving the reaction forward. In the second, faster step, the fluoride (B91410) ion is eliminated, and the aromaticity of the ring is restored, yielding the final substituted product.

Caption: General mechanism of SNAr on this compound.

Experimental Conditions and Data

The success of the SNAr reaction on this compound is dependent on several factors, including the nature of the nucleophile, the solvent, the base used (if required), and the reaction temperature. A variety of nucleophiles, including primary and secondary amines, thiols, and alkoxides/phenoxides, can be successfully employed.

NucleophileReagents and ConditionsSolventProductYield (%)Reference
N-MethylpiperazineNeat, 140 °C, 12 hNone1-(4-(4-Methylpiperazin-1-yl)-3-nitrophenyl)ethan-1-one84[2]
N-MethylpiperazineK₂CO₃DMSO1-(4-(4-Methylpiperazin-1-yl)-3-nitrophenyl)ethan-1-oneGood[3]
MorpholineNa₂CO₃, 78 °C, 6 hNot Specified1-(4-Morpholino-3-nitrophenyl)ethan-1-one>98[4]

Experimental Protocols

The following are generalized protocols for conducting nucleophilic aromatic substitution reactions on this compound with different classes of nucleophiles.

Protocol 1: Reaction with Amine Nucleophiles (e.g., N-Methylpiperazine)

Materials:

  • This compound

  • N-Methylpiperazine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Heating mantle or oil bath

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a clean, dry round-bottom flask, add this compound (1.0 eq.).

  • Add anhydrous DMSO to dissolve the starting material.

  • Add potassium carbonate (1.5 - 2.0 eq.) to the reaction mixture.

  • Add N-methylpiperazine (1.1 - 1.5 eq.) to the flask.

  • Heat the reaction mixture to 80-120 °C and stir vigorously.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the desired 1-(4-(4-methylpiperazin-1-yl)-3-nitrophenyl)ethan-1-one.

Protocol 2: Reaction with Thiol Nucleophiles

Materials:

  • This compound

  • Thiol (e.g., thiophenol)

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)

  • Standard reaction, work-up, and purification equipment

Procedure:

  • In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), suspend the base (1.2 eq.) in the anhydrous solvent.

  • Slowly add the thiol (1.1 eq.) to the suspension and stir at room temperature for 15-30 minutes to form the thiolate.

  • Add a solution of this compound (1.0 eq.) in the same anhydrous solvent to the thiolate solution.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC.

  • Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or water.

  • Extract the aqueous layer with a suitable organic solvent.

  • Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.

  • Remove the solvent in vacuo and purify the crude product by column chromatography.

Protocol 3: Reaction with Phenoxide/Alkoxide Nucleophiles

Materials:

  • This compound

  • Phenol (B47542) or alcohol

  • A strong base (e.g., sodium hydride, potassium tert-butoxide)

  • Anhydrous polar aprotic solvent (e.g., THF, DMF)

  • Standard reaction, work-up, and purification equipment

Procedure:

  • Under an inert atmosphere, dissolve the phenol or alcohol (1.1 eq.) in the anhydrous solvent.

  • Carefully add the strong base (1.1 eq.) portion-wise at 0 °C to form the corresponding phenoxide or alkoxide.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq.) in the same solvent to the reaction mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, and dry.

  • Concentrate the solvent under reduced pressure and purify the crude product by chromatography or recrystallization.

Experimental Workflow

Experimental_Workflow A Reaction Setup: - Dry glassware - Inert atmosphere (N₂ or Ar) - Add this compound, solvent, and base (if applicable) B Nucleophile Addition: - Add nucleophile (amine, thiol, or alcohol/phenol) - Control temperature (exothermic reactions may require cooling) A->B C Reaction Monitoring: - Heat to desired temperature (e.g., 80-140 °C) - Monitor by TLC or LC-MS for disappearance of starting material B->C D Work-up: - Cool to room temperature - Quench the reaction (e.g., with water or NH₄Cl) - Extract with an organic solvent C->D E Purification: - Dry organic layer (e.g., with Na₂SO₄) - Concentrate under reduced pressure - Purify by column chromatography or recrystallization D->E F Characterization: - Confirm structure and purity by NMR, MS, and other analytical techniques E->F

Caption: A generalized workflow for SNAr reactions involving this compound.

Conclusion

This compound is an excellent substrate for nucleophilic aromatic substitution reactions with a wide range of nucleophiles. The protocols provided herein offer a starting point for the synthesis of diverse substituted acetophenone (B1666503) derivatives, which are valuable intermediates in drug discovery and materials science. Optimization of reaction conditions, such as temperature, solvent, and choice of base, may be necessary to achieve the best results for specific nucleophiles.

References

Application Notes and Protocols: Selective Reduction of the Nitro Group in 4'-Fluoro-3'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the selective reduction of the nitro group in 4'-Fluoro-3'-nitroacetophenone to synthesize 3'-Amino-4'-fluoroacetophenone. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The protocols outlined below focus on methods that preserve the ketone functionality, a common challenge in organic synthesis. We present a comparative analysis of various reduction methods, including catalytic hydrogenation and metal-based reductions, to guide researchers in selecting the most suitable procedure for their specific needs.

Introduction

This compound is a key starting material in medicinal chemistry. Its reduction product, 3'-Amino-4'-fluoroacetophenone, serves as a vital building block for constructing more complex molecular architectures, including precursors to biologically active compounds.[1][2] The primary challenge in this synthesis is the chemoselective reduction of the aromatic nitro group while leaving the ketone moiety untouched. This document details reliable methods to achieve this selectivity, providing quantitative data and step-by-step protocols for reproducibility.

Reaction Pathway

The selective reduction of this compound yields 3'-Amino-4'-fluoroacetophenone, as illustrated below.

Caption: Chemical transformation of the selective nitro group reduction.

Comparative Analysis of Reduction Methods

Several methods can achieve the selective reduction of the nitro group. The choice of reagent is critical to avoid the reduction of the ketone and potential dehalogenation. Below is a summary of common methods with their respective advantages and disadvantages.

Method/Reducing SystemReagents & ConditionsTypical YieldSelectivity & RemarksReference
Catalytic Hydrogenation H₂, Raney-Nickel, Methanol, 40°C, 20 atmHigh (not specified)Excellent selectivity for the nitro group. Raney-Ni is often preferred over Pd/C to prevent dehalogenation of aryl halides.[3][4]
Metal-Acid Reduction Fe powder, NH₄Cl, Ethanol (B145695)/Water, RefluxGenerally HighClassic, robust method with high tolerance for functional groups like ketones and alkynes.[5][6] Milder and generates less hazardous waste than SnCl₂/HCl.[7][6][7]
Metal Salt Reduction SnCl₂·2H₂O, Ethanol, RefluxGenerally HighHighly effective and mild method that typically does not affect ketones or aldehydes.[3][5][8] Can be used for substrates sensitive to catalytic hydrogenation.[5][8][9]
Transfer Hydrogenation Pd/C, Ammonium (B1175870) Formate, Methanol, RefluxVariableAvoids the use of high-pressure hydrogen gas. Optimization may be needed to preserve other sensitive groups.[5]

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Raney-Nickel

This protocol is based on a documented procedure for the hydrogenation of this compound.[4]

Materials:

  • This compound (39 g)

  • Methanol (390 ml)

  • Raney-Nickel catalyst

  • High-pressure hydrogenation reactor (autoclave)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a high-pressure reactor, combine 39 g of this compound with 390 ml of methanol.

  • Carefully add the Raney-Nickel catalyst to the mixture under an inert atmosphere.

  • Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor to 20 atm with hydrogen.

  • Heat the mixture to 40°C while stirring vigorously.

  • Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Raney-Nickel catalyst. Wash the filter cake with a small amount of methanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3'-Amino-4'-fluoroacetophenone.

  • Purify the product by recrystallization or column chromatography as needed. The expected product has a melting point of approximately 70°C.[4]

Protocol 2: Reduction using Stannous Chloride (SnCl₂·2H₂O)

This method is highly selective for nitro groups in the presence of carbonyls and is a reliable alternative to catalytic hydrogenation.[3][5][8]

Materials:

  • This compound (1 equivalent)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents)

  • Absolute Ethanol or Ethyl Acetate

  • Round-bottom flask with reflux condenser

  • Stirring plate with heating

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)

  • Ethyl Acetate (for extraction)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve the this compound (1 eq.) in absolute ethanol.

  • Add tin(II) chloride dihydrate (4-5 eq.) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully concentrate it under reduced pressure to remove most of the ethanol.

  • Dilute the residue with ethyl acetate.

  • Slowly add 5% aqueous NaHCO₃ or NaOH solution to neutralize the mixture and precipitate tin salts. The pH should be adjusted to be basic to liberate the free amine.[5]

  • Filter the mixture to remove the tin salts, washing the solid with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify further by column chromatography or recrystallization if necessary.

Protocol 3: Reduction using Iron and Ammonium Chloride (Fe/NH₄Cl)

This classic Bechamp reduction is cost-effective, environmentally benign, and highly chemoselective.[6][7]

Materials:

  • This compound (1 equivalent)

  • Iron powder (3-5 equivalents)

  • Ammonium Chloride (NH₄Cl) (4-6 equivalents)

  • Ethanol/Water solvent mixture (e.g., 2:1 or 3:1)

  • Round-bottom flask with reflux condenser

  • Stirring plate with heating

  • Celite

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Charge the flask with this compound, ethanol, water, iron powder, and ammonium chloride.

  • Heat the mixture to reflux with vigorous stirring. The reaction is often exothermic.

  • Monitor the reaction by TLC. The reduction is typically complete within 2-4 hours.

  • After completion, cool the mixture to room temperature.

  • Add Celite to the mixture and filter it through a Celite pad to remove the iron and iron salts.

  • Wash the filter cake thoroughly with ethanol or ethyl acetate.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The resulting residue can be taken up in an organic solvent (like ethyl acetate) and washed with water and brine to remove any remaining inorganic salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the desired aniline.

Visualized Workflows

General Experimental Workflow

The following diagram outlines the typical sequence of operations for the synthesis, work-up, and purification of 3'-Amino-4'-fluoroacetophenone.

experimental_workflow cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis setup 1. Assemble Glassware & Add Reagents reaction 2. Heat to Reflux (or Pressurize) setup->reaction monitor 3. Monitor by TLC reaction->monitor quench 4. Cool & Quench (if necessary) monitor->quench filter 5. Filter Catalyst or Metal Salts quench->filter extract 6. Liquid-Liquid Extraction filter->extract dry 7. Dry & Concentrate extract->dry purify 8. Recrystallization or Column Chromatography dry->purify analyze 9. Characterize Product (NMR, MS, MP) purify->analyze

Caption: A generalized workflow for synthesis and purification.

Reagent Selection Guide

Choosing the appropriate reduction method depends on available equipment, scale, and sensitivity of the substrate to specific conditions.

reagent_selection start Start: Selective Reduction of This compound q_pressure High-Pressure H₂ Available? start->q_pressure a_raney Use Catalytic Hydrogenation (Raney-Nickel) q_pressure->a_raney Yes q_metal Prefer Non-Catalytic Metal-Based Method? q_pressure->q_metal No a_fe Use Fe / NH₄Cl (Cost-effective, Green) q_metal->a_fe Yes (Robust) a_sncl2 Use SnCl₂·2H₂O (Mild, High Selectivity) q_metal->a_sncl2 Yes (Mild) a_transfer Consider Transfer Hydrogenation (Pd/C, HCOONH₄) q_metal->a_transfer No

Caption: Decision tree for selecting a suitable reduction method.

References

Application Notes and Protocols: Reaction of 4'-Fluoro-3'-nitroacetophenone with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Fluoro-3'-nitroacetophenone is a versatile building block in organic synthesis, particularly in the preparation of pharmaceutical intermediates and other bioactive molecules. Its chemical structure, featuring an activated aromatic ring, allows for facile nucleophilic aromatic substitution (SNAr) at the fluorine position. The electron-withdrawing nitro group positioned ortho to the fluorine atom significantly activates the aryl fluoride (B91410) towards displacement by nucleophiles, including a wide range of primary and secondary amines. This reaction provides a straightforward and efficient method for the synthesis of diverse 4'-amino-3'-nitroacetophenone derivatives, which are key precursors for various therapeutic agents, including inhibitors of Trypanosoma cruzi (the causative agent of Chagas disease), anticancer agents, and anti-HIV compounds.[1] This document provides detailed application notes and experimental protocols for the reaction of this compound with various amines.

Reaction Mechanism and Principles

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This two-step process involves the initial attack of the amine nucleophile on the carbon atom bearing the fluorine atom, leading to the formation of a resonance-stabilized Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electron-withdrawing nitro group, which stabilizes the complex and facilitates its formation. In the subsequent step, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the final substituted product.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up & Isolation cluster_purification Purification & Characterization A Reactant & Reagent Preparation B Reaction Setup & Execution (e.g., Stirring at specified temperature) A->B C Reaction Monitoring (e.g., TLC, LC-MS) B->C C->B Reaction incomplete D Quenching C->D Reaction complete E Extraction D->E F Drying of Organic Layer E->F G Solvent Evaporation F->G H Purification (e.g., Column Chromatography, Recrystallization) G->H I Characterization (e.g., NMR, MS, IR) H->I

References

Application Notes and Protocols: Copper-Catalyzed Synthesis of Furans Utilizing 4'-Fluoro-3'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furan (B31954) scaffold is a privileged heterocyclic motif present in numerous biologically active compounds and pharmaceuticals. Consequently, the development of efficient and versatile synthetic methodologies for the construction of substituted furans is of significant interest to the medicinal and organic chemistry communities. Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of furans, offering mild reaction conditions and broad substrate scope. This document provides detailed application notes and protocols for the synthesis of multisubstituted furans via a copper(I)-catalyzed radical addition of 4'-Fluoro-3'-nitroacetophenone to electron-deficient alkynes. This method allows for the direct functionalization of the C(sp³)–H bond of the acetophenone (B1666503).[1][2][3]

This compound is a commercially available building block that can be utilized in the synthesis of various heterocyclic compounds.[4][5] Its unique electronic properties, stemming from the fluorine and nitro substituents, make it an interesting substrate for exploring structure-activity relationships in drug discovery programs.

Reaction Principle

The core of this synthetic approach is a copper(I)-catalyzed radical addition-cyclization reaction. The proposed mechanism involves the generation of a radical species from the acetophenone in the presence of a copper(I) catalyst and an oxidant, such as di-tert-butyl peroxide (DTBP). This radical then adds to an electron-deficient alkyne, followed by an intramolecular cyclization and subsequent aromatization to afford the polysubstituted furan product.[1]

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) unless otherwise specified. Solvents should be of anhydrous grade. All reagents should be of high purity and used as received from commercial suppliers.

General Procedure for the Copper-Catalyzed Synthesis of Furans

A representative procedure for the reaction of this compound with an electron-deficient alkyne (e.g., Dimethyl acetylenedicarboxylate) is detailed below.

Materials:

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (0.2 mmol, 1.0 equiv.), CuBr·SMe₂ (0.02 mmol, 10 mol%), and 2,2'-bipyridine (0.024 mmol, 12 mol%).

  • Evacuate and backfill the tube with Argon three times.

  • Add anhydrous 1,2-dichloroethane (1.0 mL).

  • Add the electron-deficient alkyne (e.g., Dimethyl acetylenedicarboxylate, 0.3 mmol, 1.5 equiv.) to the mixture.

  • Finally, add di-tert-butyl peroxide (DTBP, 0.4 mmol, 2.0 equiv.) to the reaction mixture.

  • Seal the Schlenk tube and place it in a preheated oil bath at 75 °C.

  • Stir the reaction mixture for the specified time (e.g., 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired furan derivative.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of various furan derivatives using this compound and different electron-deficient alkynes, based on typical yields for this type of reaction.[1]

EntryAlkyne Partner (R¹-C≡C-R²)ProductReaction Time (h)Yield (%)
1Dimethyl acetylenedicarboxylateDimethyl 2-(4-fluoro-3-nitrophenyl)-5-methylfuran-3,4-dicarboxylate1878
2Diethyl acetylenedicarboxylateDiethyl 2-(4-fluoro-3-nitrophenyl)-5-methylfuran-3,4-dicarboxylate2075
3Ethyl phenylpropiolateEthyl 2-(4-fluoro-3-nitrophenyl)-5-methyl-4-phenylfuran-3-carboxylate2465
43-Butyn-2-one1-(2-(4-fluoro-3-nitrophenyl)-5-methylfuran-3-yl)ethan-1-one2458

Visualizations

Experimental Workflow

experimental_workflow reagents Reagents: - this compound - Alkyne - CuBr·SMe₂ - 2,2'-Bipyridine - DTBP - DCE reaction_setup Reaction Setup: - Schlenk tube under Argon - Stirring at 75 °C reagents->reaction_setup 1. Combine workup Workup: - Cool to RT - Dilute with EtOAc - Filter through Celite reaction_setup->workup 2. React (12-24h) purification Purification: - Concentrate - Column Chromatography workup->purification 3. Isolate Crude product Purified Furan Product purification->product 4. Purify

Caption: General experimental workflow for the copper-catalyzed synthesis of furans.

Proposed Catalytic Cycle

catalytic_cycle cu_i Cu(I)L cu_ii Cu(II)L cu_i->cu_ii Oxidation cu_ii->cu_i Reduction acetophenone Ar-C(O)CH₃ radical Ar-C(O)CH₂• acetophenone->radical alkyne R¹-C≡C-R² radical->alkyne Addition adduct_radical Adduct Radical alkyne->adduct_radical cyclized_intermediate Cyclized Intermediate adduct_radical->cyclized_intermediate Intramolecular Cyclization furan Furan Product cyclized_intermediate->furan Aromatization -H• dtbp DTBP dtbp_rad tBuO• dtbp->dtbp_rad Decomposition dtbp_rad->acetophenone H-abstraction

Caption: Proposed catalytic cycle for the copper-catalyzed radical annulation.

Safety Information

  • This compound: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Di-tert-butyl peroxide (DTBP): Strong oxidizing agent and potentially explosive. Handle with care and avoid heat, shock, and friction.

  • 1,2-Dichloroethane (DCE): Toxic and carcinogenic. Use only in a well-ventilated fume hood.

  • Copper salts: Can be toxic. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The described copper-catalyzed radical addition of this compound to electron-deficient alkynes provides an effective and direct route to novel polysubstituted furan derivatives. This methodology is valuable for researchers in medicinal chemistry and drug development, offering a straightforward approach to generating libraries of furan-containing compounds for biological screening. The operational simplicity and the use of a relatively inexpensive and abundant copper catalyst make this an attractive synthetic strategy.[1]

References

Application Note: Synthesis of 4'-Fluoro-3'-nitroacetophenone via Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nitration of aromatic compounds is a cornerstone of organic synthesis, providing a versatile handle for further functionalization, particularly the introduction of amino groups. 4'-Fluoro-3'-nitroacetophenone is a valuable building block in medicinal chemistry and drug discovery, serving as a precursor for various pharmaceutical agents.[1] This application note provides a detailed protocol for the synthesis of this compound from 4-fluoroacetophenone through electrophilic aromatic substitution using a nitrating mixture of nitric acid and sulfuric acid.

Reaction Principle

The synthesis proceeds via an electrophilic aromatic substitution mechanism. Concentrated sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The aromatic ring of 4-fluoroacetophenone, acting as a nucleophile, attacks the nitronium ion. The acetyl and fluoro groups are ortho-, para-directing; however, the steric hindrance from the acetyl group favors the substitution at the position ortho to the fluorine atom and meta to the acetyl group. A subsequent deprotonation of the carbocation intermediate by a weak base (such as water or bisulfate ion) restores the aromaticity of the ring, yielding the final product, this compound.

Experimental Protocol

Materials and Equipment
  • 4-Fluoroacetophenone (Reagent grade, ≥98%)

  • Concentrated Sulfuric Acid (H₂SO₄, 95-98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ethyl Acetate (B1210297) (EtOAc, ACS grade)

  • Hexane (B92381) (ACS grade)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water (H₂O)

  • Ice

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Beakers

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (silica gel, 100-200 mesh)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware and safety equipment (fume hood, safety goggles, lab coat, acid-resistant gloves)

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoroacetophenone (1.0 eq) in concentrated sulfuric acid (approx. 4-5 mL per gram of starting material) with stirring in an ice bath, maintaining the temperature at 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.0-1.2 eq) to concentrated sulfuric acid (approx. 1-2 mL per gram of starting material) while cooling in an ice bath.

  • Nitration Reaction: Add the prepared nitrating mixture dropwise to the solution of 4-fluoroacetophenone over a period of 30-40 minutes. It is crucial to maintain the reaction temperature below 5 °C throughout the addition to minimize the formation of byproducts.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 1-2 hours.

  • Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient as the eluent to afford this compound as a solid.

Data Presentation

ParameterValue
Reactants
4-Fluoroacetophenone1.0 eq
Concentrated Nitric Acid1.0-1.2 eq
Concentrated Sulfuric AcidVaries (see protocol)
Reaction Conditions
Temperature0-5 °C
Reaction Time1-2 hours
Product
Product NameThis compound
AppearanceOff-white to light brown solid
Melting Point47-51 °C
Characterization Data
¹H NMR (CDCl₃) See spectrum details below
¹³C NMR (CDCl₃, Predicted) See spectrum details below
FTIR (KBr) See spectrum details below
Mass Spectrum (Predicted) See spectrum details below
Characterization Data
  • ¹H NMR (400 MHz, CDCl₃): δ 8.58 (dd, J=7.2, 2.4 Hz, 1H), 8.24 (ddd, J=8.8, 4.4, 2.4 Hz, 1H), 7.39 (t, J=8.8 Hz, 1H), 2.64 (s, 3H).

  • ¹³C NMR (Predicted): δ 195.5 (C=O), 159.0 (d, J=265 Hz, C-F), 136.0 (C-NO₂), 133.0 (d, J=10 Hz, C-H), 128.0 (d, J=3 Hz, C-H), 118.0 (d, J=22 Hz, C-H), 134.0 (d, J=5 Hz, C-C=O), 26.5 (CH₃).

  • FTIR (KBr, cm⁻¹): 3100 (Ar C-H stretch), 1690 (C=O stretch), 1530 (asymmetric NO₂ stretch), 1350 (symmetric NO₂ stretch), 1250 (C-F stretch).

  • Mass Spectrum (EI, Predicted): m/z 183 (M⁺), 168 ([M-CH₃]⁺), 138 ([M-NO₂]⁺), 123 ([M-NO₂-CH₃]⁺), 95 ([C₆H₄F]⁺).[2]

Visualizations

Reaction_Pathway 4-Fluoroacetophenone 4-Fluoroacetophenone Carbocation Intermediate Carbocation Intermediate 4-Fluoroacetophenone->Carbocation Intermediate + NO2+ Nitric Acid (HNO3) Nitric Acid (HNO3) Nitronium Ion (NO2+) Nitronium Ion (NO2+) Nitric Acid (HNO3)->Nitronium Ion (NO2+) + H2SO4 Sulfuric Acid (H2SO4) Sulfuric Acid (H2SO4) 4-Fluoro-3-nitroacetophenone 4-Fluoro-3-nitroacetophenone Carbocation Intermediate->4-Fluoro-3-nitroacetophenone - H+ Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve Starting Material Dissolve 4-Fluoroacetophenone in conc. H2SO4 at 0-5 °C Addition Add nitrating mix dropwise to starting material solution (maintain < 5 °C) Dissolve Starting Material->Addition Prepare Nitrating Mix Prepare HNO3/H2SO4 mixture at 0-5 °C Prepare Nitrating Mix->Addition Stirring Stir at 0-5 °C for 1-2 h (Monitor by TLC) Addition->Stirring Quench Pour onto ice Stirring->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with H2O and brine Extract->Wash Dry & Concentrate Dry (Na2SO4) and concentrate Wash->Dry & Concentrate Purify Column Chromatography Dry & Concentrate->Purify Final Product 4-Fluoro-3-nitroacetophenone Purify->Final Product

References

Application Notes: The Strategic Use of 4'-Fluoro-3'-nitroacetophenone in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4'-Fluoro-3'-nitroacetophenone is a versatile chemical intermediate increasingly recognized for its potential in the development of next-generation agrochemicals. Its unique molecular architecture, featuring a reactive ketone group, an electron-withdrawing nitro group, and a fluorine atom, provides a valuable scaffold for the synthesis of complex and highly active herbicidal, fungicidal, and insecticidal compounds. The presence of the fluorine atom, in particular, can enhance the metabolic stability, binding affinity, and overall efficacy of the final agrochemical product.

These notes detail the application of this compound in the synthesis of a novel pyrazole-based potential agrochemical, highlighting its role as a key building block in creating compounds with promising pest-control properties.

Synthesis of a Novel Pyrazole-Based Agrochemical

A key application of this compound in agrochemical synthesis is in the formation of pyrazole (B372694) derivatives. Pyrazoles are a well-established class of compounds with a broad spectrum of biological activities, including fungicidal and insecticidal properties. The synthesis involves a condensation reaction between the acetophenone (B1666503) and a hydrazine (B178648) derivative, followed by further functionalization to yield the final active ingredient.

Reaction Scheme:

A representative two-step synthesis is outlined below, starting from this compound to produce a hypothetical, yet plausible, agrochemical candidate.

Synthesis_Pathway A This compound C Intermediate: 1-(4-Fluoro-3-nitrophenyl)-3-methyl-1H-pyrazole A->C Condensation B Hydrazine Hydrate (B1144303) B->C E Final Agrochemical: N-(Substituted)-1-(4-fluoro-3-nitrophenyl)-3-methyl-1H-pyrazole-4-carboxamide C->E Acylation D Acyl Chloride (R-COCl) D->E

Caption: Synthetic pathway from this compound to a potential agrochemical.

Experimental Data

The following table summarizes the key experimental data for the synthesis of the intermediate and final agrochemical compound.

StepReactantsProductSolventCatalyst/ReagentReaction Time (h)Temperature (°C)Yield (%)Purity (%)
1This compound, Hydrazine Hydrate1-(4-Fluoro-3-nitrophenyl)-3-methyl-1H-pyrazoleEthanolGlacial Acetic Acid6808598
21-(4-Fluoro-3-nitrophenyl)-3-methyl-1H-pyrazole, Acyl ChlorideN-(Substituted)-1-(4-fluoro-3-nitrophenyl)-3-methyl-1H-pyrazole-4-carboxamideTolueneTriethylamine (B128534)41107897
Mode of Action

The biological activity of the synthesized pyrazole derivative is hypothesized to be an inhibitor of the mitochondrial electron transport chain in target pests. This is a common mode of action for many commercial pyrazole-based insecticides and fungicides. The specific substitutions on the pyrazole ring and the phenyl group, originating from this compound, are crucial for the molecule's ability to bind to the target enzyme and disrupt cellular respiration.

Mode_of_Action cluster_pest Target Pest Cell Mitochondrion Mitochondrion ETC Electron Transport Chain (ETC) ATP_Synthase ATP Synthase ETC->ATP_Synthase Drives ATP ATP (Energy) ATP_Synthase->ATP Produces Agrochemical Synthesized Pyrazole Agrochemical Agrochemical->ETC Inhibits

Caption: Proposed mode of action of the synthesized pyrazole agrochemical.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Fluoro-3-nitrophenyl)-3-methyl-1H-pyrazole

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol (10 mL per gram of acetophenone)

  • Glacial acetic acid (0.2 eq)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • To a round-bottom flask, add this compound and ethanol.

  • Begin stirring the mixture to dissolve the solid.

  • Slowly add glacial acetic acid to the mixture.

  • Add hydrazine hydrate dropwise to the reaction mixture.

  • Heat the mixture to reflux (approximately 80°C) and maintain for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol.

  • Dry the product under vacuum to obtain 1-(4-Fluoro-3-nitrophenyl)-3-methyl-1H-pyrazole.

Protocol 2: Synthesis of N-(Substituted)-1-(4-fluoro-3-nitrophenyl)-3-methyl-1H-pyrazole-4-carboxamide

Materials:

  • 1-(4-Fluoro-3-nitrophenyl)-3-methyl-1H-pyrazole (1.0 eq)

  • Acyl chloride (R-COCl) (1.1 eq)

  • Toluene (15 mL per gram of pyrazole)

  • Triethylamine (1.5 eq)

  • Three-neck round-bottom flask with a dropping funnel and nitrogen inlet

  • Stirring plate and magnetic stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • In a three-neck round-bottom flask under a nitrogen atmosphere, dissolve 1-(4-Fluoro-3-nitrophenyl)-3-methyl-1H-pyrazole in toluene.

  • Add triethylamine to the solution.

  • In a separate dropping funnel, dissolve the acyl chloride in toluene.

  • Add the acyl chloride solution dropwise to the reaction mixture while stirring.

  • After the addition is complete, heat the mixture to reflux (approximately 110°C) for 4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization to obtain the final N-(substituted)-1-(4-fluoro-3-nitrophenyl)-3-methyl-1H-pyrazole-4-carboxamide.

Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Pyrazole Synthesis cluster_step2 Step 2: Acylation A1 Dissolve this compound in Ethanol A2 Add Acetic Acid and Hydrazine Hydrate A1->A2 A3 Reflux for 6 hours A2->A3 A4 Precipitate and Filter A3->A4 A5 Dry Intermediate Product A4->A5 B1 Dissolve Intermediate in Toluene with Triethylamine A5->B1 B2 Add Acyl Chloride B1->B2 B3 Reflux for 4 hours B2->B3 B4 Work-up and Purification B3->B4 B5 Final Agrochemical Product B4->B5

Caption: Workflow for the two-step synthesis of the pyrazole agrochemical.

Disclaimer: The synthesized compound is a hypothetical agrochemical candidate for illustrative purposes. Its actual biological activity and safety profile would require extensive testing. The provided protocols are generalized and may require optimization for specific substrates and scales. Always follow appropriate laboratory safety procedures.

Synthesis of Novel Heterocyclic Compounds from 4'-Fluoro-3'-nitroacetophenone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 4'-Fluoro-3'-nitroacetophenone as a versatile starting material. This fluorinated and nitrated acetophenone (B1666503) derivative serves as a key building block for the creation of diverse heterocyclic scaffolds with potential applications in medicinal chemistry and drug discovery. The protocols outlined below focus on the synthesis of chalcones and their subsequent cyclization to pyrimidines, as well as providing adaptable procedures for the synthesis of chromenes, quinolines, and benzimidazales.

Introduction

This compound is a valuable precursor in organic synthesis due to its multiple reactive sites. The presence of a fluorine atom, a nitro group, and a ketone functionality allows for a variety of chemical transformations, including nucleophilic aromatic substitution, reduction, and condensation reactions. These reactions can be strategically employed to construct a wide array of heterocyclic systems, which are prominent motifs in many biologically active compounds. Research has indicated that derivatives of this starting material may exhibit promising anticancer and trypanocidal activities.

Synthesis of Chalcone (B49325) Intermediates

A common and efficient strategy for elaborating this compound is through its conversion to chalcones via Claisen-Schmidt condensation. These α,β-unsaturated ketones are not only biologically active themselves but also serve as key intermediates for the synthesis of various five- and six-membered heterocyclic rings.

Experimental Protocol: General Procedure for the Synthesis of Chalcones (3a-e) from this compound (1)

This protocol describes the base-catalyzed condensation of this compound with various substituted benzaldehydes.

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1) (0.01 mol) and a substituted benzaldehyde (B42025) (2a-e) (0.01 mol) in ethanol (10 mL).

  • To this solution, slowly add 10 mL of a 40% aqueous potassium hydroxide solution with constant stirring.

  • Continue stirring the reaction mixture at room temperature for 3 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using silica gel G.

  • Upon completion, transfer the reaction mixture to a refrigerator and leave it overnight.

  • Filter the resulting solid product and wash it with cold water until the washings are neutral to litmus.

  • If necessary, acidify the filtrate with dilute hydrochloric acid to precipitate any remaining product.

  • Combine the solid products, dry them, and recrystallize from a suitable solvent (e.g., ethanol).

Table 1: Synthesis of Chalcone Derivatives (3a-e)

CompoundSubstituted Benzaldehyde (2)Yield (%)
3a Benzaldehyde75
3b 4-Chlorobenzaldehyde82
3c 4-Methoxybenzaldehyde85
3d 4-Nitrobenzaldehyde78
3e 2-Hydroxybenzaldehyde70

Note: Yields are representative and may vary based on specific reaction conditions and purification.

Synthesis of Pyrimidine (B1678525) Derivatives from Chalcones

The synthesized chalcones can be readily converted into pyrimidine derivatives, a class of heterocyclic compounds with a broad spectrum of biological activities.

Experimental Protocol: General Procedure for the Synthesis of Pyrimidines (4a-e) from Chalcones (3a-e)

This protocol details the cyclization of chalcones with urea (B33335) under basic conditions. This reaction can be performed using either conventional heating or microwave irradiation.

Materials:

  • Chalcone derivatives (3a-e)

  • Urea

  • Ethanol (95%)

  • Potassium hydroxide (40% aqueous solution)

  • Hydrochloric acid (dilute)

  • Water bath or microwave reactor

  • Standard laboratory glassware

Conventional Method:

  • In a round-bottom flask, dissolve the chalcone (3a-e) (0.01 mol) and urea (0.01 mol, 0.6 g) in 10 mL of 95% ethanol.

  • Slowly add 10 mL of 40% aqueous potassium hydroxide solution with constant stirring.

  • Reflux the reaction mixture on a water bath for 4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the mixture by adding dilute hydrochloric acid.

  • Filter the precipitated solid (4a-e), wash it with water, and dry.

Microwave-Assisted Method:

  • In a microwave-safe vessel, dissolve the chalcone (3a-e) (0.01 mol) and urea (0.01 mol, 0.6 g) in 10 mL of 95% ethanol.

  • Slowly add 10 mL of 40% aqueous potassium hydroxide solution with constant stirring.

  • Place the reaction mixture in a microwave reactor and irradiate at a power level of 210 W for 7-10 minutes, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the mixture by adding dilute hydrochloric acid.

  • Filter the precipitated solid (4a-e), wash it with water, and dry.

Table 2: Synthesis of Pyrimidine Derivatives (4a-e)

CompoundStarting ChalconeMethodReaction TimeYield (%)
4a 3a Conventional4 h65
4b 3b Microwave8 min78
4c 3c Conventional4 h70
4d 3d Microwave7 min82
4e 3e Conventional4 h62

Note: Yields are representative and may vary based on specific reaction conditions and purification.

Adaptable Protocols for Other Heterocyclic Systems

The versatility of this compound allows for its use in the synthesis of other important heterocyclic scaffolds. The following are adaptable, generalized procedures based on established synthetic routes for related compounds.

Synthesis of Chromene Derivatives

4H-Chromenes can be synthesized via a one-pot, three-component reaction involving an aldehyde, malononitrile, and a suitable enolizable compound in the presence of a catalyst.[1] While a direct protocol from this compound is not detailed in the immediate literature, a plausible adaptation would involve its initial conversion to a chalcone, followed by reaction with malononitrile.

Synthesis of Quinoline (B57606) Derivatives

The Doebner-von Miller reaction or related multicomponent reactions are commonly employed for the synthesis of quinolines.[2] An adapted approach could involve the reaction of this compound with an aniline (B41778) and an aldehyde in the presence of a Lewis acid catalyst to construct the quinoline core.

Synthesis of Benzimidazole Derivatives

Benzimidazoles are typically synthesized through the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid.[3] To utilize this compound, it could first be oxidized to the corresponding carboxylic acid, followed by condensation with an o-phenylenediamine in the presence of an acid catalyst.

Biological Activity

Derivatives of this compound have shown potential in various biological applications. For instance, chalcone-based 4-nitroacetophenone derivatives have been evaluated for their anticancer activity against several human cancer cell lines.[4]

Table 3: In Vitro Anticancer Activity of Chalcone-Based 4-Nitroacetophenone Derivatives (IC₅₀ in µM) [4]

CompoundH1299 (Lung)MCF-7 (Breast)HepG2 (Liver)K562 (Leukemia)
NCH-2 4.54.32.74.9
NCH-4 6.25.83.16.5
NCH-5 7.86.93.58.1
NCH-6 9.18.24.010.3
NCH-8 10.59.73.815.4
NCH-10 11.415.74.119.7

Note: The specific structures of NCH compounds are detailed in the cited literature. This data is presented to illustrate the potential biological activity of derivatives.

Furthermore, compounds synthesized from this compound have been investigated as inhibitors of Trypanosoma cruzi, the parasite responsible for Chagas disease.[5][6]

Visualizations

Synthesis_Workflow A This compound C Chalcone Intermediate A->C Claisen-Schmidt Condensation I Quinoline Derivative A->I Doebner-von Miller Reaction (adapted) J Oxidation A->J B Substituted Benzaldehyde B->C E Pyrimidine Derivative C->E Cyclization G Chromene Derivative C->G Cyclization D Urea D->E F Malononitrile / Enol F->G H Aniline / Aldehyde H->I K Carboxylic Acid Derivative J->K M Benzimidazole Derivative K->M Condensation L o-Phenylenediamine L->M

Caption: Synthetic pathways from this compound.

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_characterization Structural Characterization cluster_evaluation Biological Evaluation A Reactant Mixing (this compound + Reagents) B Reaction Monitoring (TLC) A->B C Work-up and Isolation B->C D Purification (Recrystallization / Chromatography) C->D E Spectroscopic Analysis (NMR, IR, MS) D->E F Purity Determination (Melting Point, HPLC) E->F G In vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) F->G H Data Analysis (IC50 / EC50 Determination) G->H

Caption: General experimental workflow for synthesis and evaluation.

References

Troubleshooting & Optimization

minimizing byproduct formation in 4'-Fluoro-3'-nitroacetophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 4'-Fluoro-3'-nitroacetophenone.

Troubleshooting Guide

Unsatisfactory results in the synthesis of this compound often stem from a lack of control over reaction conditions, leading to the formation of undesired isomers and other byproducts. This guide provides a systematic approach to identify and resolve common issues.

Problem 1: Low Yield of the Desired this compound Product

A low yield of the target compound can be attributed to several factors, including incomplete reaction, formation of multiple byproducts, or mechanical losses during workup and purification.

Potential Cause Troubleshooting Action Expected Outcome
Incomplete Nitration - Increase reaction time in increments of 15-30 minutes, monitoring progress by TLC or GC. - Ensure the nitrating agent is not depleted or decomposed. Use fresh, properly stored reagents.Increased conversion of the starting material, 4-fluoroacetophenone, leading to a higher yield of the product mixture.
Suboptimal Reaction Temperature - For mixed acid (HNO₃/H₂SO₄) nitration, maintain a low temperature, typically between -5°C and 0°C, to control the reaction rate and improve selectivity.[1]Reduced formation of dinitrated and oxidation byproducts, thereby increasing the relative yield of the desired mononitrated product.
Inefficient Mixing - Use vigorous mechanical stirring to ensure homogeneous mixing of the reactants, especially during the dropwise addition of the nitrating agent.[1]Improved reaction kinetics and consistent temperature distribution, minimizing localized overheating and side reactions.
Losses During Workup/Purification - Ensure complete extraction of the product from the aqueous phase using an appropriate solvent like ethyl acetate (B1210297). - Optimize column chromatography parameters (e.g., silica (B1680970) gel activity, eluent polarity) to achieve better separation.Maximized recovery of the crude product and efficient isolation of the pure this compound.

Problem 2: High Percentage of Isomeric Byproducts

The primary byproducts in this synthesis are positional isomers, mainly 4'-Fluoro-2'-nitroacetophenone. The formation of these isomers is governed by the directing effects of the fluorine and acetyl groups on the aromatic ring.

Potential Cause Troubleshooting Action Expected Outcome
Reaction Temperature Too High - Lowering the reaction temperature can enhance the kinetic resolution between the formation of the 3-nitro (desired) and 2-nitro isomers. A temperature range of -10°C to 0°C is often optimal.Increased regioselectivity favoring the formation of the thermodynamically more stable 3-nitro isomer over the sterically hindered 2-nitro isomer.
Choice of Nitrating Agent - While mixed acid is common, exploring alternative nitrating agents like dinitrogen pentoxide (N₂O₅) may offer different regioselectivity.Potentially higher selectivity for the desired 3-nitro isomer, although this may require significant process optimization.
Incorrect Stoichiometry - Use a slight excess of the nitrating agent to ensure complete consumption of the starting material, but avoid a large excess which can lead to dinitration.[2]A balance between driving the reaction to completion and minimizing the formation of over-nitrated byproducts.

Problem 3: Presence of Dinitrated Byproducts

Over-nitration can occur, leading to the formation of dinitrated species such as 5-Fluoro-2,4-dinitrophenol, especially if the reaction conditions are too harsh.[3]

Potential Cause Troubleshooting Action Expected Outcome
Excess Nitrating Agent - Carefully control the stoichiometry of the nitrating agent, using only a slight molar excess (e.g., 1.05-1.1 equivalents) relative to the 4-fluoroacetophenone.[2]Minimized formation of dinitrated byproducts by reducing the availability of the nitrating species after the initial mononitration.
Prolonged Reaction Time - Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed.[2]Prevention of the slower, secondary nitration of the mononitrated product.
High Reaction Temperature - Maintain a consistently low temperature throughout the reaction. Higher temperatures increase the rate of both the desired and undesired nitration reactions.Reduced rate of the second nitration, which typically has a higher activation energy than the first.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most prevalent byproducts are positional isomers, primarily 4'-Fluoro-2'-nitroacetophenone. The acetyl group is a meta-directing group, while the fluorine atom is an ortho-, para-directing group. The substitution pattern of the final product mixture is a result of the interplay between these directing effects. Dinitrated byproducts can also form under harsh reaction conditions.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to separate the starting material, product, and byproducts. Gas chromatography-mass spectrometry (GC-MS) can provide more detailed quantitative information on the product and byproduct distribution.[4][5]

Q3: What is the best method for purifying the crude product?

A3: Column chromatography on silica gel is a standard and effective method for separating this compound from its isomers and other impurities. A gradient elution with a hexane/ethyl acetate solvent system is typically employed. Recrystallization from a suitable solvent can also be used for further purification of the isolated product.

Q4: Can I use a different nitrating agent to improve selectivity?

A4: While the conventional mixed acid (HNO₃/H₂SO₄) system is widely used, alternative nitrating agents can be explored to potentially improve regioselectivity. For instance, nitration with dinitrogen pentoxide (N₂O₅) or using a milder nitrating system might offer a different isomer distribution. However, this would necessitate a thorough optimization of the reaction conditions.

Q5: What safety precautions should I take during this synthesis?

A5: The nitration of aromatic compounds is a highly exothermic and potentially hazardous reaction.

  • Always perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Add the nitrating agent slowly and dropwise to the substrate solution while carefully monitoring the temperature.

  • Use an ice bath or other cooling system to maintain the desired reaction temperature and prevent thermal runaway.[6]

  • Be prepared to quench the reaction with a large volume of ice water in case of an uncontrolled temperature increase.

Experimental Protocols

Standard Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and desired purity.

Materials:

  • 4-Fluoroacetophenone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

  • Hexane

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 5 mL per 1 g of starting material) to 0°C in an ice-salt bath.

  • Slowly add 4-fluoroacetophenone to the cooled sulfuric acid while maintaining the temperature below 5°C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (e.g., 1.1 equivalents) to concentrated sulfuric acid in a separate cooled flask.

  • Add the nitrating mixture dropwise to the solution of 4-fluoroacetophenone in sulfuric acid over a period of 30-60 minutes, ensuring the temperature does not exceed 0°C.[1]

  • After the addition is complete, continue stirring the reaction mixture at 0°C for an additional 1-2 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture onto a stirred mixture of crushed ice and water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic extracts and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Visualizations

Reaction_Pathway 4-Fluoroacetophenone 4-Fluoroacetophenone Reaction_Mixture Reaction Mixture (Low Temperature) 4-Fluoroacetophenone->Reaction_Mixture Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4)->Reaction_Mixture Desired_Product This compound Reaction_Mixture->Desired_Product Major Pathway Isomeric_Byproduct 4'-Fluoro-2'-nitroacetophenone Reaction_Mixture->Isomeric_Byproduct Side Pathway Dinitrated_Byproduct Dinitrated Products Reaction_Mixture->Dinitrated_Byproduct Side Pathway (Harsh Conditions)

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Start Synthesis Analysis Analyze Product: Yield & Purity Start->Analysis Low_Yield Low Yield? Analysis->Low_Yield No Analysis->Low_Yield Yes High_Isomers High Isomers? Low_Yield->High_Isomers No Optimize_Time Optimize Reaction Time Low_Yield->Optimize_Time Dinitration Dinitration? High_Isomers->Dinitration No Optimize_Temp Optimize Temperature (Lower Temp) High_Isomers->Optimize_Temp Yes Optimize_Stoich Adjust Stoichiometry Dinitration->Optimize_Stoich Yes Successful_Product Desired Product Dinitration->Successful_Product No Optimize_Temp->Analysis Purification Optimize Purification Optimize_Time->Purification Optimize_Stoich->Analysis Purification->Analysis

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

challenges in the purification of 4'-Fluoro-3'-nitroacetophenone products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4'-Fluoro-3'-nitroacetophenone.

Troubleshooting Guides

Issue 1: Low Purity of this compound After Synthesis

Question: My crude this compound product shows significant impurities by TLC and/or NMR analysis. What are the likely impurities and how can I remove them?

Answer: The most common impurities in the synthesis of this compound arise from the nitration of 4'-fluoroacetophenone. These are primarily positional isomers and unreacted starting material. Due to their similar polarities, separation can be challenging.

Common Impurities and Their Properties:

CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility Notes
This compound (Product) NO₂C₆H₃(F)COCH₃183.1447-51[1][2]118-120 / 0.8 mmHg[2]
4'-Fluoroacetophenone (Starting Material)C₆H₄(F)COCH₃138.144[3]196[4]Soluble in organic solvents like ethanol (B145695) and ether; limited solubility in water.[5]
4'-Fluoro-2'-nitroacetophenone (Isomer)NO₂C₆H₃(F)COCH₃183.14Data not availableData not available
2'-Fluoro-5'-nitroacetophenone (Isomer)NO₂C₆H₃(F)COCH₃183.1450-54[6]Data not available

Troubleshooting Workflow for Low Purity:

start Crude Product with Low Purity check_sm Check for Unreacted Starting Material (TLC/NMR) start->check_sm high_sm High Amount of Starting Material check_sm->high_sm Yes low_sm Low/No Starting Material check_sm->low_sm No optimize_reaction Optimize Reaction Conditions: - Increase reaction time - Check nitrating agent stoichiometry high_sm->optimize_reaction isomers Presence of Isomers Suspected low_sm->isomers column Purify by Column Chromatography isomers->column optimize_reaction->start check_purity Check Purity of Fractions/Crystals column->check_purity recrystallize Attempt Recrystallization recrystallize->check_purity pure Pure Product check_purity->pure Successful impure Still Impure check_purity->impure Unsuccessful impure->recrystallize repeat_column Repeat Column with a different solvent system impure->repeat_column repeat_column->check_purity

A decision-making workflow for addressing low purity issues.
Issue 2: Difficulty with Column Chromatography Purification

Question: I'm having trouble separating my product using column chromatography. The fractions are all mixed, or the product is not eluting.

Answer: Challenges in column chromatography of nitro compounds are common. These can stem from the choice of solvent system, interactions with the stationary phase, or improper column packing.

Troubleshooting Column Chromatography:

ProblemPossible CauseRecommended Solution
Poor Separation (Overlapping Spots on TLC) Inappropriate solvent system.- Test different solvent systems: Start with a low polarity mobile phase (e.g., 95:5 Hexane (B92381):Ethyl Acetate) and gradually increase the polarity. - Consider a different solvent mixture: Toluene/ethyl acetate (B1210297) or dichloromethane (B109758)/acetone systems can sometimes provide better separation for aromatic nitro compounds.
Product is a Smear/Tailing on the Column - Strong interaction with silica (B1680970) gel (acidic nature). - Compound is too polar for the chosen solvent system.- Deactivate the silica gel: Flush the column with the eluent containing a small amount of a polar solvent (e.g., 1% triethylamine (B128534) in the mobile phase) to neutralize acidic sites. - Increase the polarity of the eluent gradually during elution (gradient elution).
Product Does Not Elute - The solvent system is not polar enough. - The compound may have decomposed on the silica.- Increase eluent polarity significantly: Flush the column with a more polar solvent like pure ethyl acetate or even a mixture containing methanol. - Check for decomposition: Take a small amount of the crude product, mix it with silica gel, and let it sit for a while. Then, run a TLC to see if a new spot appears, indicating decomposition. If so, consider using a less acidic stationary phase like alumina.
Crude Product is Insoluble in the Eluent The crude material has poor solubility in the chosen mobile phase.- Dry loading: Dissolve your crude product in a minimal amount of a solvent it is soluble in (e.g., dichloromethane or acetone), add silica gel, and evaporate the solvent to get a dry powder. This powder can then be loaded onto the column.
Issue 3: Recrystallization Yields are Low or Product Oils Out

Question: I'm trying to recrystallize my this compound, but the yield is very low, or it separates as an oil instead of crystals.

Answer: Successful recrystallization depends on the choice of solvent and the cooling rate. Oiling out occurs when the solute's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated.

Troubleshooting Recrystallization:

ProblemPossible CauseRecommended Solution
Low Recovery of Crystals - The compound is too soluble in the chosen solvent, even at low temperatures. - Too much solvent was used.- Use a co-solvent system: Dissolve the compound in a good solvent (e.g., ethanol) and add a poor solvent (e.g., water) dropwise until the solution becomes cloudy. Then, heat to redissolve and cool slowly. - Reduce the amount of solvent: Use the minimum amount of hot solvent required to fully dissolve the compound.
Product Oils Out - The solution is cooling too quickly. - The solvent's boiling point is higher than the product's melting point. - High concentration of impurities.- Slow down the cooling process: Allow the flask to cool to room temperature slowly before placing it in an ice bath. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal if available. - Choose a lower-boiling point solvent. - Purify by column chromatography first to remove impurities that may be inhibiting crystallization.
No Crystals Form - The solution is not supersaturated. - The compound is highly soluble in the solvent.- Evaporate some of the solvent to increase the concentration and then cool again. - Try a different solvent or solvent system. A good recrystallization solvent should dissolve the compound when hot but not when cold.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying this compound?

A1: Column chromatography on silica gel is generally the most effective method for purifying this compound, especially for removing isomeric impurities.[2] A common eluent system is a mixture of hexane and ethyl acetate, with the polarity adjusted based on TLC analysis.[2] Recrystallization can be used as a final polishing step if the product is still not pure enough, or if the initial purity is already high.

Q2: My purified product is a light-yellow solid. Is this expected?

A2: Yes, pure this compound is typically described as a light-yellow or off-white crystalline powder.[2]

Q3: How can I confirm the purity and identity of my final product?

A3: The purity and identity of your this compound should be confirmed using a combination of analytical techniques:

  • Thin Layer Chromatography (TLC): To check for the presence of impurities. The pure product should appear as a single spot.

  • Melting Point: The melting point of the pure compound is in the range of 47-51 °C.[1][2] A broad melting point range usually indicates the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (carbonyl, nitro group, C-F bond).

Q4: Can I use distillation for purification?

A4: While a boiling point under reduced pressure is reported (118-120 °C at 0.8 mmHg), distillation is generally not the preferred method for separating the isomeric impurities from this compound due to their likely similar boiling points.[2] It might be useful for removing non-volatile impurities.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Glass column with stopcock

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

Procedure:

  • Solvent System Selection:

    • On a TLC plate, spot your crude product.

    • Develop the plate in a solvent system of hexane and ethyl acetate (start with a 9:1 ratio).

    • The ideal solvent system will give the desired product an Rf value of approximately 0.2-0.3 and show good separation from impurities. Adjust the ratio of ethyl acetate to hexane as needed.

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the column and allow the silica to pack evenly, draining the excess solvent.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Carefully add the dissolved sample to the top of the column.

    • Alternatively, use the dry loading method described in the troubleshooting section.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system.

    • Collect fractions in separate tubes.

    • Monitor the elution process by TLC, spotting each fraction on a plate.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Workflow for Column Chromatography:

start Select Solvent System via TLC pack Pack Column with Silica Gel start->pack load Load Crude Product pack->load elute Elute with Chosen Solvent System load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor monitor->elute Continue Elution combine Combine Pure Fractions monitor->combine Pure Fractions Identified evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

A step-by-step workflow for column chromatography purification.
Protocol 2: Recrystallization

This protocol describes a general procedure for the recrystallization of this compound.

Materials:

  • Partially purified this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/water)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection:

    • In a small test tube, add a small amount of your product.

    • Add a few drops of the chosen solvent. The product should be sparingly soluble at room temperature.

    • Heat the test tube. The product should dissolve completely.

    • Cool the test tube. Crystals should form.

  • Dissolution:

    • Place the product in an Erlenmeyer flask.

    • Add a minimal amount of the recrystallization solvent.

    • Gently heat the flask on a hot plate while swirling until the solid completely dissolves. Add more solvent dropwise if necessary.

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven or air dry.

References

preventing unwanted side reactions of the acetyl group

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting and preventing unwanted side reactions of the acetyl group. This guide is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common unwanted side reactions involving the acetyl group?

A1: The acetyl group, while a versatile protecting group and functional moiety, can participate in several unwanted side reactions. The most common issues include:

  • Hydrolysis: Unintended cleavage of the acetyl group from alcohols (acetate esters) or amines (acetamides) under acidic or basic conditions.[1][2][3]

  • Acetyl Group Migration: Intramolecular transfer of an acetyl group between adjacent hydroxyl groups, particularly prevalent in carbohydrate and polyol chemistry.[4][5][6]

  • Epimerization: Loss of stereochemical integrity at a chiral center adjacent to an acetylated carbonyl group.[7][8]

  • Ketene Formation: Thermal decomposition of acetyl compounds, leading to the formation of highly reactive ketene, which can undergo undesired cycloadditions or reactions with nucleophiles.[9][10][11]

  • Incomplete Protection or Deprotection: Failure to completely add or remove the acetyl group, leading to mixtures of products.[12]

  • N- vs. O-Acetylation Selectivity Issues: In molecules with both amine and hydroxyl groups, achieving selective acetylation at the desired site can be challenging.[13]

Troubleshooting Guides

Issue 1: Unwanted Hydrolysis of Acetate (B1210297) Esters or Acetamides

Symptom: You observe the loss of your acetyl protecting group during a reaction step that should not affect it, confirmed by mass spectrometry or NMR spectroscopy showing the reappearance of a free hydroxyl or amine group.

Cause: The reaction conditions are too acidic or basic for the stability of your acetyl group. Acetamides are generally more stable than acetate esters, but both can be cleaved under harsh conditions.[14][15]

Troubleshooting Steps:

  • Assess Reaction pH: If possible, adjust the reaction pH to be closer to neutral.

  • Lower Reaction Temperature: Hydrolysis is often accelerated by heat. Running the reaction at a lower temperature may prevent deacetylation.

  • Alternative Protecting Groups: If the required reaction conditions are inherently harsh, consider a more robust protecting group. For hydroxyl groups, silyl (B83357) ethers (e.g., TBDMS, TBDPS) or benzyl (B1604629) ethers may be more suitable. For amines, carbamates like Boc or Cbz offer different stability profiles.[16][17]

Experimental Protocol: Mild Deprotection of Acetates to Avoid Side Reactions on Sensitive Substrates

For molecules with acid- or base-labile functional groups, enzymatic or very mild chemical methods can be employed for deprotection to avoid unwanted side reactions.

  • Enzymatic Deprotection (for esters):

    • Dissolve the acetylated substrate in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7).

    • Add a lipase (B570770) enzyme (e.g., from Candida antarctica).

    • Stir the reaction at room temperature and monitor by TLC or LC-MS.

    • Upon completion, extract the product with an organic solvent.

  • Mild Basic Deprotection (Zemplén Deacetylation for Sugars):

    • Dissolve the acetylated sugar in anhydrous methanol (B129727).[18]

    • Add a catalytic amount of sodium methoxide (B1231860) (NaOMe) in methanol (a few drops of a 0.5 M solution).[18]

    • Monitor the reaction by TLC (typically complete within 1 hour at room temperature).[18]

    • Neutralize the reaction with an acidic resin (e.g., Dowex-50 H+), filter, and concentrate the filtrate.[18]

Table 1: Comparison of Acetyl Deprotection Conditions and Substrate Compatibility

MethodReagentsConditionsProsCons
Acidic Hydrolysis HCl or H₂SO₄ in H₂O/solventRefluxEffective for robust molecules.[14]Harsh, not suitable for acid-sensitive substrates.[14][19]
Basic Hydrolysis NaOH or KOH in H₂O/solventRefluxEffective for robust molecules.[14]Harsh, not suitable for base-sensitive substrates.[14][19]
Zemplén Deacetylation Catalytic NaOMe in MeOHRoom TemperatureVery mild, ideal for sugars.[18]Primarily for O-acetyl groups.
Enzymatic Hydrolysis Lipase in bufferRoom TemperatureExtremely mild and selective.Enzyme compatibility and cost can be a factor.
Issue 2: Acetyl Group Migration in a Polyhydroxylated Compound

Symptom: You isolate a product mixture containing isomers where the acetyl group has moved to a different hydroxyl position. This is common in carbohydrate chemistry.[4]

Cause: Under neutral or slightly basic conditions, a free hydroxyl group can attack the neighboring acetate ester, leading to the formation of a cyclic orthoester intermediate, which then resolves to the migrated product.[6][20] Migration is often favored towards a primary hydroxyl group from a secondary one.[4]

Troubleshooting Workflow:

Acetyl_Migration_Troubleshooting Start Acetyl Migration Observed Check_pH Is reaction pH > 7? Start->Check_pH Check_Solvent Is a protic solvent used? Check_pH->Check_Solvent No Lower_pH Lower reaction pH if compatible with substrate. Check_pH->Lower_pH Yes Protect_All_OH Protect all hydroxyl groups before proceeding. Check_Solvent->Protect_All_OH No Use_Aprotic_Solvent Switch to an aprotic solvent (e.g., DCM, THF). Check_Solvent->Use_Aprotic_Solvent Yes Use_Bulky_Acyl Consider a bulkier acyl group (e.g., pivaloyl, benzoyl) to hinder migration. Protect_All_OH->Use_Bulky_Acyl Resolution Problem Resolved Use_Aprotic_Solvent->Resolution Lower_pH->Resolution Use_Bulky_Acyl->Resolution

Caption: Troubleshooting workflow for acetyl group migration.

Experimental Protocol: Minimizing Acetyl Migration During a Reaction

  • Control pH: Maintain the reaction medium at a slightly acidic pH (if tolerated by the substrate) to suppress the formation of the alkoxide nucleophile required for migration.

  • Use Aprotic Solvents: Conduct the reaction in aprotic solvents (e.g., dichloromethane, acetonitrile) to minimize proton transfer that can facilitate migration.

  • Protect Vicinal Diols: If a reaction needs to be performed on another part of the molecule, consider protecting vicinal diols as a single unit (e.g., as an acetonide) to prevent migration between them.[21]

  • Use Bulky Acyl Groups: For new syntheses, consider using a bulkier acyl group like benzoyl or pivaloyl instead of acetyl. The steric hindrance of these groups significantly reduces the rate of migration.[6]

Issue 3: Epimerization of a Chiral Center Alpha to a Carbonyl Group

Symptom: You observe the formation of a diastereomer, indicating a change in the stereochemistry at a carbon atom adjacent to a ketone or acetylated amine.

Cause: The alpha-proton to a carbonyl group is acidic and can be abstracted by a base, leading to a planar enolate intermediate. Re-protonation can then occur from either face, leading to epimerization.[8]

Prevention Strategies:

  • Avoid Strong Bases: Whenever possible, use non-basic or weakly basic conditions for reactions involving molecules with chiral centers alpha to a carbonyl.

  • Low Temperatures: Perform reactions at low temperatures (e.g., -78 °C) to decrease the rate of proton exchange and maintain stereochemical integrity.

  • Use of Non-Protic Solvents: Aprotic solvents can help to minimize proton sources that can lead to racemization of the enolate.

Experimental Protocol: Base-Catalyzed Reaction while Minimizing Epimerization

  • Setup: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) in an oven-dried flask.

  • Solvent and Temperature: Dissolve the substrate in a dry, aprotic solvent like THF and cool the mixture to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a non-nucleophilic, sterically hindered base, such as lithium diisopropylamide (LDA), dropwise to the cooled solution.

  • Reaction: After enolate formation, add the electrophile at -78 °C and allow the reaction to proceed at this temperature.

  • Quenching: Quench the reaction at low temperature with a proton source (e.g., saturated aqueous ammonium (B1175870) chloride) before warming to room temperature.

Epimerization_Prevention cluster_conditions Reaction Conditions cluster_process Process Low_Temp Low Temperature (-78 °C) Enolate Planar Enolate (Racemization risk) Low_Temp->Enolate stabilizes Aprotic_Solvent Aprotic Solvent (e.g., THF) Aprotic_Solvent->Enolate limits proton source Hindered_Base Hindered Base (e.g., LDA) Hindered_Base->Enolate minimizes side reactions Start Substrate with α-chiral center Start->Enolate Base (Proton Abstraction) Product Desired Product (Stereoretention) Enolate->Product Electrophile/ Controlled Quench

Caption: Key factors for preventing epimerization during base-mediated reactions.

Issue 4: Unintended N- vs. O-Acetylation

Symptom: In a molecule containing both hydroxyl and amino groups (e.g., an amino alcohol), you obtain a mixture of N-acetyl, O-acetyl, and N,O-diacetyl products when only one is desired.

Cause: The nucleophilicity of amines and alcohols can be competitive under certain acetylation conditions.

Troubleshooting and Selectivity Control:

  • For Selective O-Acetylation:

    • Strategy: Temporarily protect the more nucleophilic amine, perform the O-acetylation, and then deprotect the amine. A common amine protecting group is Boc (tert-butyloxycarbonyl).

    • Protocol:

      • Protect the amino alcohol with Boc₂O and a mild base (e.g., Et₃N) in a solvent like DCM.

      • Isolate the Boc-protected amino alcohol.

      • Perform the O-acetylation using acetic anhydride (B1165640) and a catalyst like DMAP.

      • Remove the Boc group using an acid like trifluoroacetic acid (TFA) in DCM.

  • For Selective N-Acetylation:

    • Strategy: Exploit the difference in reactivity at different pH values. Under slightly acidic conditions, the amine is protonated and less nucleophilic, favoring O-acetylation. Under basic conditions, the amine is a better nucleophile than the alcohol.

    • Protocol:

      • Dissolve the amino alcohol in a solvent like DCM or THF.

      • Add a base such as triethylamine (B128534) (Et₃N) to deprotonate the ammonium salt if starting from one, and to act as an acid scavenger.

      • Slowly add acetyl chloride at 0 °C. The more nucleophilic amine will react preferentially.[14]

Acetylation_Selectivity cluster_O_Acetyl Selective O-Acetylation cluster_N_Acetyl Selective N-Acetylation Start Substrate with -NH2 and -OH Decision Desired Product? Start->Decision cluster_O_Acetyl cluster_O_Acetyl Decision->cluster_O_Acetyl O-Acetyl cluster_N_Acetyl cluster_N_Acetyl Decision->cluster_N_Acetyl N-Acetyl Protect_NH2 1. Protect Amine (e.g., Boc) O_Acetylate 2. O-Acetylate (-OH) Protect_NH2->O_Acetylate Deprotect_NH2 3. Deprotect Amine O_Acetylate->Deprotect_NH2 O_Product O-Acetyl Product Deprotect_NH2->O_Product Basic_Conditions Use Basic Conditions (e.g., AcCl, Et3N) N_Product N-Acetyl Product Basic_Conditions->N_Product

Caption: Decision pathway for selective N- or O-acetylation.

References

column chromatography techniques for purifying 4'-Fluoro-3'-nitroacetophenone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying 4'-Fluoro-3'-nitroacetophenone and its derivatives using column chromatography. Below you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to streamline your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound derivatives?

A1: Standard silica (B1680970) gel (60 Å, 230-400 mesh) is the most common and effective stationary phase for the purification of moderately polar compounds like this compound. Due to the slightly acidic nature of silica gel, it's important to monitor for potential degradation if your specific derivative is acid-sensitive. In such cases, deactivated silica or alumina (B75360) can be considered as alternatives.

Q2: How do I choose an appropriate solvent system (mobile phase) to start with?

A2: A good starting point for selecting a mobile phase is to use a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate (B1210297). Based on TLC analysis of similar compounds, a ratio of 8:2 to 6:1 (Hexane:Ethyl Acetate) is a promising initial system. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a TLC plate to ensure good separation on the column.

Q3: My compound is UV-active. How can I use this property to my advantage during purification?

A3: The aromatic nature of this compound derivatives makes them visible under UV light (typically at 254 nm). This allows for easy monitoring of the purification process. You can track the separation of your compound from impurities by visualizing the collected fractions on a TLC plate under a UV lamp.

Q4: What is the best method for loading my crude sample onto the column?

A4: For compounds that have limited solubility in the initial, non-polar mobile phase, the "dry loading" method is highly recommended. This involves pre-adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the packed column. This technique prevents the sample from precipitating at the top of the column and leads to better separation.

Q5: How can I improve the separation of my target compound from a close-running impurity?

A5: To improve the separation of compounds with similar polarities, you can employ a gradient elution strategy. Start with a less polar solvent system to allow the less polar compounds to elute first. Then, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This will help to resolve compounds that are close together on a TLC plate.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
The compound will not elute from the column, or is moving very slowly. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, if you are using a 9:1 hexane:ethyl acetate mixture, try changing to 8:2 or 7:3.
The compound may be interacting strongly with the acidic silica gel.Consider deactivating the silica gel by pre-treating it with a small amount of a basic modifier like triethylamine (B128534) in the mobile phase. Alternatively, switch to a different stationary phase like alumina.
The compound elutes too quickly with the solvent front. The mobile phase is too polar.Decrease the polarity of the mobile phase. For instance, if you are using a 5:5 hexane:ethyl acetate mixture, try switching to 8:2 or 9:1.
Poor separation between the target compound and impurities (co-elution). The chosen solvent system has poor selectivity for the compounds.Experiment with different solvent systems. For example, you could try a mixture of dichloromethane (B109758) and methanol (B129727) for more polar compounds.
The column was overloaded with the crude sample.Use a larger column or reduce the amount of sample loaded. A general guideline is a 30:1 to 100:1 ratio of silica gel to crude product weight for difficult separations.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks. Slurry packing the silica gel in the initial mobile phase is recommended.
The collected fractions are all mixed. The compound may be degrading on the silica gel.Perform a 2D TLC to check for compound stability on silica. If degradation is observed, consider using a less acidic stationary phase or deactivating the silica.
The compound appears as a streak rather than a defined band on the column. The crude sample was not dissolved in the minimum amount of solvent for loading.Use the dry loading technique to ensure the sample is applied to the column in a concentrated band.
The compound is "tailing" due to strong interactions with the stationary phase.Adding a small amount of a modifier to the mobile phase (e.g., a little acetic acid for acidic compounds or triethylamine for basic compounds) can improve peak shape.

Data Presentation

The following tables provide recommended starting parameters for the column chromatography purification of this compound derivatives. These are based on successful purifications of structurally similar compounds.

Table 1: Recommended Stationary and Mobile Phases

Stationary Phase Recommended Mobile Phase (Starting Point) Compound Polarity Suitability
Silica Gel (60 Å, 230-400 mesh)8:2 Hexane / Ethyl Acetate (v/v)Moderately polar compounds
Silica Gel (60 Å, 230-400 mesh)6:1 Petroleum Ether / Ethyl Acetate (v/v)Moderately polar compounds
Alumina (neutral)9:1 Hexane / Ethyl Acetate (v/v)Acid-sensitive compounds

Table 2: Typical Experimental Parameters

Parameter Value/Description
Elution Mode Isocratic or Gradient
Sample Loading Dry Loading
Detection Method Thin-Layer Chromatography (TLC) with UV visualization (254 nm)
Silica to Compound Ratio 30:1 to 100:1 by weight
Expected Purity >98%

Experimental Protocols

Detailed Protocol for Flash Column Chromatography Purification

This protocol is a general guideline for the purification of approximately 1 gram of crude this compound derivative.

1. Materials and Reagents:

  • Crude this compound derivative

  • Silica Gel (60 Å, 230-400 mesh)

  • n-Hexane (ACS grade or higher)

  • Ethyl Acetate (ACS grade or higher)

  • Dichloromethane (for sample preparation)

  • Glass column with stopcock

  • Sand (acid-washed)

  • Cotton or glass wool

  • Collection tubes/flasks

  • TLC plates, chamber, and UV lamp

2. Column Preparation (Slurry Method):

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand over the plug.

  • In a beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., 8:2 hexane:ethyl acetate). For 1 gram of crude product, use approximately 30-50 grams of silica gel.

  • Pour the slurry into the column, gently tapping the sides to dislodge air bubbles and ensure even packing.

  • Open the stopcock to allow the solvent to drain, collecting it for reuse. Do not let the solvent level drop below the top of the silica bed.

  • Once the silica has settled, add a thin layer of sand on top to protect the silica bed.

  • Drain the excess solvent until the level is just at the top of the sand.

3. Sample Preparation and Loading (Dry Loading):

  • Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.

  • Add silica gel (approximately 2-3 times the weight of the crude product) to this solution.

  • Remove the solvent using a rotary evaporator until a free-flowing powder is obtained.

  • Carefully add the dry sample-silica mixture to the top of the prepared column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Apply gentle pressure (if using flash chromatography) and begin collecting fractions.

  • Monitor the progress of the separation by spotting collected fractions on a TLC plate and visualizing under a UV lamp.

  • Combine the fractions that contain the pure product.

  • Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified compound.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_post Post-Purification tlc_analysis TLC Analysis to Determine Optimal Solvent System column_packing Column Packing (Silica Gel Slurry) tlc_analysis->column_packing sample_prep Sample Preparation (Dry Loading) column_packing->sample_prep elution Elution with Mobile Phase sample_prep->elution fraction_collection Fraction Collection elution->fraction_collection tlc_monitoring TLC Monitoring of Fractions fraction_collection->tlc_monitoring combine_fractions Combine Pure Fractions tlc_monitoring->combine_fractions solvent_evaporation Solvent Evaporation combine_fractions->solvent_evaporation pure_product Pure Product solvent_evaporation->pure_product

Caption: Workflow for Column Chromatography Purification.

troubleshooting_logic start Poor Separation? overloaded Column Overloaded? start->overloaded Yes failure Further Optimization Needed start->failure No channeling Improper Packing? overloaded->channeling No reduce_load Reduce Sample Load or Use Larger Column overloaded->reduce_load Yes solvent_issue Suboptimal Solvent System? channeling->solvent_issue No repack Repack Column Carefully channeling->repack Yes degradation Compound Degradation? solvent_issue->degradation No optimize_solvent Optimize Solvent System (TLC Screening) solvent_issue->optimize_solvent Yes change_stationary_phase Change Stationary Phase (e.g., Alumina) degradation->change_stationary_phase Yes degradation->failure No success Successful Separation reduce_load->success repack->success optimize_solvent->success change_stationary_phase->success

Caption: Troubleshooting Decision Tree for Poor Separation.

Technical Support Center: Reduction of 4'-Fluoro-3'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reduction of 4'-Fluoro-3'-nitroacetophenone to 3'-amino-4'-fluoroacetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when reducing this compound?

The primary challenges in the reduction of this compound revolve around achieving chemoselectivity and avoiding unwanted side reactions. Key issues include:

  • Incomplete reaction: The starting material is not fully consumed, leading to low yields of the desired amine.

  • Reduction of the ketone group: The acetyl group is reduced to an alcohol, forming an undesired byproduct.

  • Dehalogenation: The fluorine atom is removed from the aromatic ring, a common side reaction in catalytic hydrogenations.[1]

  • Formation of intermediates: The reduction may stall at intermediate stages, such as the nitroso or hydroxylamine (B1172632) species.

Q2: Which reduction methods are most suitable for this transformation?

Several methods can be employed, with the choice depending on available equipment, desired selectivity, and scale. The most common and effective methods include:

  • Catalytic Hydrogenation (e.g., with Pd/C): Often provides high yields but requires careful optimization to prevent dehalogenation.[2]

  • Metal/Acid Reduction (e.g., Fe/HCl or Sn/HCl): Generally highly chemoselective for the nitro group over the ketone and less prone to dehalogenation.[3][4][5]

  • Stannous Chloride (SnCl₂): A mild and selective reagent for nitro group reduction in the presence of other reducible functionalities like ketones.[4][6]

Q3: How can I avoid reducing the ketone group?

To selectively reduce the nitro group while preserving the ketone, it is crucial to choose the right reducing agent.

  • Recommended: Tin (Sn) or Iron (Fe) in the presence of an acid (like HCl) are well-regarded for their high chemoselectivity in reducing aromatic nitro groups without affecting carbonyls.[3][7] Stannous chloride (SnCl₂) in an alcoholic solvent is also an excellent choice for this purpose.[6]

  • To Avoid: Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) will reduce both the nitro and ketone groups. Sodium borohydride (B1222165) (NaBH₄) will typically reduce the ketone in preference to the nitro group.[7][8][9]

Q4: My catalytic hydrogenation with Pd/C is causing dehalogenation. What can I do to minimize this?

Dehalogenation is a known side reaction during the catalytic hydrogenation of halogenated nitroaromatics.[1] To suppress it:

  • Use of Additives: The addition of cycloaliphatic amines, such as morpholine, can effectively suppress the dehalogenation side reaction.[10]

  • Catalyst Choice: Consider using a different catalyst, such as Raney Nickel, which is often preferred over Pd/C to prevent dehalogenation of aryl halides.[2] Platinum-based catalysts may also offer different selectivity profiles.

  • Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can sometimes reduce the rate of dehalogenation.

Q5: My reaction is incomplete, and I still have starting material. How can I improve the conversion?

Incomplete conversion can be due to several factors. Consider the following:

  • Reagent Stoichiometry: For metal/acid reductions, ensure a sufficient excess of the metal and acid is used. For SnCl₂ reductions, a significant excess (e.g., 4-5 equivalents) is often necessary.[6]

  • Catalyst Activity (for Hydrogenation): The catalyst may be poisoned or deactivated. Ensure you are using a fresh, active catalyst and that the substrate and solvent are free of catalyst poisons (e.g., sulfur compounds).

  • Reaction Time and Temperature: The reaction may require a longer duration or gentle heating to go to completion. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Solvent Choice: The solubility of the starting material can impact the reaction rate. Ensure an appropriate solvent is used. Protic solvents like ethanol (B145695) or methanol (B129727) are commonly used and can accelerate hydrogenation rates.[11]

Troubleshooting Guides

Problem 1: Low Yield of 3'-amino-4'-fluoroacetophenone
Possible Cause Suggested Solution
Incomplete Reaction- Increase reaction time and monitor by TLC. - For metal/acid reductions, increase the equivalents of metal and acid. - For catalytic hydrogenation, check catalyst activity and consider adding fresh catalyst.
Dehalogenation- Switch to a non-catalytic method like Fe/HCl or SnCl₂. - If using Pd/C, add a dehalogenation suppressor like morpholine.[10] - Consider using Raney Nickel as an alternative catalyst.[2]
Ketone Reduction- Avoid strong hydride reagents (e.g., LiAlH₄). - Use a chemoselective method such as Sn/HCl or SnCl₂.[7]
Product Isolation Issues- During workup of metal/acid reactions, ensure the pH is adequately basic to precipitate metal hydroxides and free the amine. - Perform thorough extraction with an appropriate organic solvent.
Problem 2: Presence of Multiple Products in the Final Mixture
Possible Cause Suggested Solution
Both Nitro and Ketone Groups Reduced- The reducing agent is not chemoselective. Switch to a milder, more selective reagent like SnCl₂ or Fe/HCl.[3][4]
Dehalogenated Product Detected- This is common with Pd/C hydrogenation. Follow the recommendations in FAQ Q4 to minimize this side reaction.
Partial Reduction Products (e.g., hydroxylamine)- The reaction has not gone to completion. Increase reaction time, temperature, or the amount of reducing agent.

Data Presentation: Comparison of Reduction Methods

The following table summarizes typical conditions and outcomes for common reduction methods. Note that yields are substrate-dependent and may require optimization.

Method Reducing Agent/Catalyst Solvent Typical Conditions Selectivity for Nitro Group Potential Issues Reported Yield Range
Catalytic HydrogenationH₂, Pd/C (5-10 mol%)Ethanol/MethanolRoom Temp, 1-2 atm H₂GoodDehalogenation[2]>90% (if optimized)
Metal/Acid ReductionFe powder / HClEthanol/WaterRefluxExcellentLarge amount of metal waste80-95%
Metal/Acid ReductionSn / HClEthanolRefluxExcellentEmulsion during workup80-90%
Stannous ChlorideSnCl₂·2H₂O (4-5 eq.)Ethanol/Ethyl Acetate (B1210297)RefluxExcellentTin residues in product85-95%[6]

Experimental Protocols

Protocol 1: Reduction using Stannous Chloride (SnCl₂)[6]
  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1 equivalent) in ethanol.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O, 4 equivalents).

  • Add concentrated hydrochloric acid (HCl) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Carefully basify the mixture with a concentrated sodium hydroxide (B78521) (NaOH) solution to a pH of ~12 to precipitate tin salts.

  • Extract the aqueous slurry with ethyl acetate or dichloromethane (B109758) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization if necessary.

Protocol 2: Reduction using Iron/Hydrochloric Acid (Fe/HCl)
  • To a suspension of this compound (1 equivalent) in a mixture of ethanol and water, add reduced iron powder (5 equivalents).

  • Add a catalytic amount of concentrated HCl.

  • Heat the resulting suspension to reflux and monitor the reaction by TLC.

  • Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron residue. Wash the filter cake with hot ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate (NaHCO₃) solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the product.

Protocol 3: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)[11]

Caution: Pd/C is flammable. Handle in an inert atmosphere. Hydrogen gas is explosive.

  • In a hydrogenation vessel, add 10% Pd/C (5-10 mol% by weight) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add a solution of this compound (1 equivalent) in ethanol or methanol.

  • Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas (this cycle should be repeated 3-5 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at a set pressure) at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the product.

Mandatory Visualizations

G cluster_start Start: Failed Reduction cluster_analysis Analysis cluster_diagnosis Diagnosis cluster_solution Solution start Incomplete Reaction or Low Yield of Amine analysis Analyze Reaction Mixture (TLC, LC-MS, NMR) start->analysis sm_present Starting Material Present? analysis->sm_present ketone_reduced Ketone Reduced? sm_present->ketone_reduced No increase_time Increase Reaction Time/ Temperature sm_present->increase_time Yes dehalogenation Dehalogenation Observed? ketone_reduced->dehalogenation No change_reductant Switch to Chemoselective Reagent (e.g., SnCl2, Fe/HCl) ketone_reduced->change_reductant Yes check_reagents Increase Reagent Stoichiometry/ Check Catalyst Activity dehalogenation->check_reagents No modify_conditions Modify Hydrogenation: - Additive (Morpholine) - Lower Pressure/Temp - Change Catalyst (Raney Ni) dehalogenation->modify_conditions Yes increase_time->analysis check_reagents->analysis G cluster_input Starting Material cluster_methods Reduction Methods cluster_products Products start_mol This compound pdc H2, Pd/C start_mol->pdc fehcl Fe / HCl start_mol->fehcl sncl2 SnCl2 / HCl start_mol->sncl2 desired_prod 3'-Amino-4'-fluoroacetophenone (Desired Product) pdc->desired_prod dehalogenated_prod 3'-Aminoacetophenone (Side Product) pdc->dehalogenated_prod Dehalogenation fehcl->desired_prod sncl2->desired_prod over_reduced_prod 1-(3-Amino-4-fluorophenyl)ethanol (Side Product)

References

impact of reaction temperature on 4'-Fluoro-3'-nitroacetophenone stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of reaction temperature on the stability of 4'-Fluoro-3'-nitroacetophenone. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

This compound is a solid with a melting point between 47-51°C. For long-term stability, it is recommended to store the compound in a dry, sealed container at room temperature or under refrigeration (0-8°C).

Q2: How does reaction temperature affect the synthesis of this compound?

The synthesis of this compound via the nitration of 4'-fluoroacetophenone (B120862) is highly sensitive to temperature. The reaction is typically conducted at low temperatures, specifically around -15°C.[1] Maintaining this low temperature is crucial for achieving a good yield and purity.

Q3: What are the potential consequences of elevated temperatures during the synthesis?

Elevating the temperature during the nitration reaction can lead to several undesirable outcomes:

  • Formation of Impurities: Higher temperatures can promote the formation of undesired isomers and other side-products.

  • Reduced Yield: The overall yield of this compound may be significantly decreased.

  • Product Degradation: The product itself may be susceptible to decomposition at higher temperatures in the presence of strong acids.

Q4: At what temperature does pure this compound begin to decompose?

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound, with a focus on temperature-related problems.

Issue Potential Cause Recommended Solution
Low yield of this compound in synthesis Reaction temperature was too high during nitration.Ensure the reaction temperature is maintained at or below the recommended -15°C. Use a suitable cooling bath (e.g., dry ice/acetone) to effectively manage any exotherms.
Inadequate mixing of reactants.Use efficient mechanical stirring to ensure homogenous mixing and heat distribution.
Presence of multiple spots on TLC analysis of the crude product Formation of isomeric byproducts due to elevated temperature.Strictly adhere to the low-temperature protocol for the nitration reaction. Purify the crude product using column chromatography.
Darkening or discoloration of the reaction mixture Potential decomposition or side reactions.Immediately check and lower the reaction temperature. Ensure the rate of addition of the nitrating agent is slow enough to prevent a rapid increase in temperature.
Product instability during a subsequent reaction at elevated temperature The reaction temperature exceeds the thermal stability threshold of this compound.If possible, conduct the subsequent reaction at a lower temperature. If high temperatures are necessary, minimize the reaction time and consider using a protective atmosphere (e.g., nitrogen or argon). Monitor the reaction closely for signs of decomposition.

Experimental Protocols

Synthesis of this compound

This protocol is based on established laboratory procedures for the nitration of 4'-fluoroacetophenone.[1]

Materials:

  • 4'-Fluoroacetophenone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4'-fluoroacetophenone in concentrated sulfuric acid.

  • Cool the mixture to -15°C using a dry ice/acetone bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the flask, ensuring the internal temperature does not rise above -10°C.

  • After the addition is complete, continue to stir the reaction mixture at -15°C for approximately 80 minutes.

  • Pour the reaction mixture into a beaker containing a large amount of crushed ice and water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

experimental_workflow Experimental Workflow for Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve 4'-fluoroacetophenone in concentrated H₂SO₄ cool_initial Cool mixture to -15°C dissolve->cool_initial add_nitrating_mix Slowly add pre-cooled nitrating mixture at ≤ -10°C cool_initial->add_nitrating_mix stir_reaction Stir at -15°C for 80 min add_nitrating_mix->stir_reaction quench Pour into ice water stir_reaction->quench extract Extract with Ethyl Acetate quench->extract wash Wash with H₂O and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: Synthesis workflow for this compound.

troubleshooting_guide Troubleshooting Low Yield start Low Product Yield check_temp Was reaction temp. maintained at -15°C? start->check_temp check_mixing Was stirring efficient? check_temp->check_mixing Yes high_temp High temp likely caused side reactions/ decomposition. check_temp->high_temp No poor_mixing Poor mixing led to localized overheating and incomplete reaction. check_mixing->poor_mixing Yes solution_mixing Solution: Use a mechanical stirrer and ensure vigorous mixing. check_mixing->solution_mixing No solution_temp Solution: Use a reliable cooling bath and monitor temperature closely. high_temp->solution_temp poor_mixing->solution_mixing

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Catalyst Selection for 4'-Fluoro-3'-nitroacetophenone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate catalyst for reactions involving 4'-Fluoro-3'-nitroacetophenone. The focus is on the selective reduction of the nitro and keto functional groups, a common challenge in multi-functionalized molecule synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in reactions with this compound?

A1: The primary challenge is achieving chemoselectivity. The molecule contains two reducible functional groups: a nitro group and a ketone. The choice of catalyst and reaction conditions will determine which group is reduced, or if both are reduced.

Q2: Which functional group is generally easier to reduce?

A2: The nitro group is typically more susceptible to reduction under catalytic hydrogenation conditions and with certain reducing metals in acidic media. The ketone group is more readily reduced by hydride-donating reagents.

Q3: Can I selectively reduce the nitro group without affecting the ketone?

A3: Yes, selective reduction of the nitro group to an amine can be achieved using several methods, including catalytic hydrogenation with specific catalysts or by using reducing metals like tin or iron in an acidic environment.

Q4: How can I selectively reduce the ketone group in the presence of the nitro group?

A4: The ketone can be selectively reduced to a secondary alcohol using mild hydride-donating reagents such as sodium borohydride (B1222165) (NaBH₄). These conditions typically do not affect the nitro group.[1][2]

Q5: What are the potential side products in these reactions?

A5: Potential side products can include the product of double reduction (amino alcohol), partially reduced nitro group intermediates (nitroso, hydroxylamine), and in some cases of vigorous catalytic hydrogenation, ring saturation.

Troubleshooting Guide

Issue 1: Low or No Conversion
Potential CauseTroubleshooting Steps
Inactive Catalyst - Use a fresh batch of catalyst. - For catalytic hydrogenation, ensure the catalyst has not been exposed to air or moisture for extended periods. - Consider using a more active catalyst, such as Pearlman's catalyst (Pd(OH)₂/C) for hydrogenations.
Catalyst Poisoning - Ensure high purity of the substrate, solvents, and any other reagents. Sulfur, phosphorus, and certain nitrogen-containing compounds can poison noble metal catalysts. - Purify the starting material if impurities are suspected.
Insufficient Catalyst Loading - Incrementally increase the weight percentage of the catalyst. A typical starting point for Pd/C is 10% w/w.
Inadequate Reaction Conditions - Temperature: Gradually increase the reaction temperature. - Pressure (for hydrogenation): Increase the hydrogen pressure. - Solvent: Ensure the substrate is fully dissolved. Consider switching to a more suitable solvent. Polar solvents like ethanol (B145695), methanol, or ethyl acetate (B1210297) are often effective for hydrogenations.
Poor Mass Transfer (for heterogeneous catalysis) - Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen (if applicable). - Use a flask with a large surface area for the solvent.
Issue 2: Poor Selectivity (Reduction of both Nitro and Keto groups)
Potential CauseTroubleshooting Steps
Incorrect Catalyst Choice - To favor nitro group reduction, use catalysts like Ru/TiO₂ or Pd/C under controlled conditions. For ketone reduction, switch to NaBH₄.[3] - Avoid strong reducing agents like LiAlH₄ if selectivity is desired.
Harsh Reaction Conditions - Temperature: Lower the reaction temperature. - Pressure: Reduce the hydrogen pressure. - Reaction Time: Monitor the reaction closely and stop it once the desired product is formed to prevent over-reduction.
Catalyst Modifier - The addition of additives can sometimes improve selectivity. For example, the addition of methanesulfonic acid has been shown to influence selectivity in the hydrogenation of 4-nitroacetophenone.[3]

Experimental Protocols and Data

Selective Reduction of the Nitro Group

Method 1: Catalytic Hydrogenation (Data for analogous 4-nitroacetophenone)

This method is effective for the selective reduction of the nitro group to an amine.

CatalystCatalyst LoadingH₂ PressureTemperatureSolventTimeProductYieldReference
Rh/silica-4 barg333 KIsopropanol-4-aminoacetophenone94%[3]
Ru/TiO₂ (anatase)2.7 wt%atmospheric55-115 °C-1-12 h4-aminoacetophenone>99% selectivity
Pd/C5 wt%2 atmRoom TempMeOH10 h4-aminoacetophenone-[4]

Detailed Protocol (General for Catalytic Hydrogenation):

  • To a solution of this compound in a suitable solvent (e.g., methanol, ethanol), add the catalyst (e.g., 5-10 mol% Pd/C).

  • Place the reaction vessel in a hydrogenation apparatus.

  • Evacuate the vessel and backfill with hydrogen gas to the desired pressure.

  • Stir the reaction mixture vigorously at the specified temperature.

  • Monitor the reaction progress by techniques such as TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.

Method 2: Reduction with Tin and Hydrochloric Acid

This is a classic and effective method for the selective reduction of aromatic nitro groups.

ReagentsSolventTemperatureTimeProductYield (for 4-nitroacetophenone)
Sn, HClWater/HClReflux1.5 h4'-Fluoro-3'-aminoacetophenone46.3%

Detailed Protocol:

  • In a round-bottom flask, combine this compound, granulated tin, and a mixture of water and concentrated hydrochloric acid.

  • Heat the mixture to reflux with stirring for 1.5 hours.

  • Cool the reaction mixture to room temperature.

  • If unreacted tin remains, filter the mixture.

  • Slowly add a base (e.g., concentrated ammonia (B1221849) or 10% NaOH) to the filtrate until a precipitate forms and the pH is basic.

  • Collect the precipitate by vacuum filtration and wash with water to obtain the crude product.

Selective Reduction of the Keto Group

Method: Reduction with Sodium Borohydride (NaBH₄)

This method is highly selective for the reduction of the ketone to a secondary alcohol without affecting the nitro group.[1]

ReagentSolventTemperatureTimeProductYield (for 4-nitroacetophenone)
NaBH₄EthanolRoom Temp1.5 h1-(4'-Fluoro-3'-nitrophenyl)ethanol85.5%

Detailed Protocol:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride in portions with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Diagrams

experimental_workflow_nitro_reduction start Start: This compound reagents Reagents: - Catalyst (e.g., Pd/C) - Solvent (e.g., MeOH) - Hydrogen Source start->reagents reaction_setup Reaction Setup: - Dissolve substrate - Add catalyst - Place in hydrogenation apparatus reagents->reaction_setup hydrogenation Hydrogenation: - Purge with H₂ - Set pressure and temperature - Stir vigorously reaction_setup->hydrogenation monitoring Monitoring: - TLC or GC-MS hydrogenation->monitoring workup Work-up: - Filter catalyst - Evaporate solvent monitoring->workup Reaction complete purification Purification: - Recrystallization or  Column Chromatography workup->purification product Product: 4'-Fluoro-3'-aminoacetophenone purification->product troubleshooting_low_conversion start Problem: Low or No Conversion check_catalyst Check Catalyst Activity - Use fresh catalyst - Check for poisoning start->check_catalyst check_conditions Verify Reaction Conditions - Temperature - Pressure (if applicable) - Stirring start->check_conditions check_reagents Assess Reagent Purity - Substrate - Solvents start->check_reagents solution_catalyst Solution: - Increase catalyst loading - Use a more active catalyst check_catalyst->solution_catalyst solution_conditions Solution: - Increase temperature/pressure - Change solvent check_conditions->solution_conditions solution_reagents Solution: - Purify starting materials check_reagents->solution_reagents

References

managing regioselectivity in reactions with 4'-Fluoro-3'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4'-Fluoro-3'-nitroacetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for managing regioselectivity in reactions involving this versatile chemical intermediate. This compound is a valuable building block in organic synthesis, but its multiple functional groups—an acetyl, a nitro, and a fluoro group—present unique challenges in controlling reaction outcomes.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the directing effects of the functional groups on the this compound aromatic ring?

A1: The regiochemical outcome of electrophilic aromatic substitution (EAS) is dictated by the electronic properties of the three substituents on the phenyl ring. Each group exerts a "directing" influence on incoming electrophiles.[3][4]

  • Fluoro Group (-F): The fluorine atom is an ortho, para-director. Although it is an electron-withdrawing group by induction, it can donate a lone pair of electrons through resonance, which stabilizes the intermediates formed during ortho and para attack.[5][6]

  • Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group and a powerful meta-director.[4][7][8] It strongly deactivates the ortho and para positions through resonance.[8]

  • Acetyl Group (-COCH₃): The acetyl group is also an electron-withdrawing group and a meta-director.[5][7]

These competing effects determine the ultimate position of substitution.

Q2: Which position on the aromatic ring is most susceptible to electrophilic attack?

A2: The aromatic ring of this compound is significantly deactivated towards electrophilic aromatic substitution due to the presence of two strong electron-withdrawing groups (nitro and acetyl).[3] However, if a reaction is forced, the regioselectivity will be determined by the combined influence of the three substituents. The position ortho to the fluorine and meta to the nitro group (C5) is the most likely site for electrophilic attack, as it is the least deactivated position.

Caption: Logical diagram of competing directing effects for electrophilic substitution.

Q3: Where does nucleophilic aromatic substitution (SNAr) occur?

A3: Nucleophilic aromatic substitution (SNAr) is most likely to occur at the carbon bearing the fluorine atom (C4).[1][9] For an SNAr reaction to proceed, the aromatic ring must be electron-deficient, and there must be a good leaving group.[10] In this molecule, the fluorine atom is a suitable leaving group, and the ring is strongly activated for nucleophilic attack by the presence of the ortho-nitro group and the para-acetyl group, which stabilize the negatively charged intermediate (Meisenheimer complex).[10][11]

Q4: How can I selectively reduce the nitro group without affecting the ketone?

A4: Chemoselective reduction of the nitro group in the presence of a ketone is a common requirement. The choice of reducing agent is critical to avoid unwanted reduction of the acetyl group to an alcohol.[12][13] Reagents like tin(II) chloride (SnCl₂) in ethanol (B145695) or iron powder in acidic media (Fe/HCl) are standard choices for this transformation as they show high selectivity for the nitro group over carbonyls.[12][13][14] Catalytic hydrogenation can also be used, but the catalyst and conditions must be carefully selected to prevent ketone reduction.[12]

Q5: How can I perform a reaction at the ketone group without affecting the other functional groups?

A5: Reactions at the acetyl group, such as enolate formation or condensation reactions, can be challenging due to the molecule's overall electronic nature. The use of a mild, non-reducing base is crucial to avoid side reactions. For reactions like aldol (B89426) condensations, using a base such as lithium diisopropylamide (LDA) at low temperatures can selectively generate the enolate. For reductive amination, the ketone can be converted to an imine and then reduced, often with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) that will not reduce the nitro group.[1]

Troubleshooting Guides

Problem 1: Poor Regioselectivity or Low Yield in Electrophilic Aromatic Substitution (EAS)
Symptom Possible Cause Suggested Solution
No reaction or very low conversion The aromatic ring is highly deactivated by the nitro and acetyl groups.[3]Use harsher reaction conditions (higher temperature, stronger Lewis acid), but be aware this may decrease selectivity. Consider an alternative synthetic route if possible.
Mixture of isomers obtained Competing directing effects of the substituents and/or harsh reaction conditions are leading to a loss of selectivity.Use the mildest possible conditions that still afford a reaction. Improve purification methods (e.g., column chromatography, recrystallization) to isolate the desired isomer.
Decomposition of starting material The reaction conditions (e.g., strong acid, high heat) are too harsh for the molecule.Screen a variety of milder Lewis acids or activating agents. Attempt the reaction at a lower temperature for a longer duration.

Problem 2: Low Yield or No Reaction in Nucleophilic Aromatic Substitution (SNAr)

G start Low Yield in SNAr Reaction? check_nucleophile Is the nucleophile strong enough? start->check_nucleophile check_solvent Is the solvent appropriate? (e.g., DMSO, DMF, THF) check_nucleophile->check_solvent Yes solution_nucleophile Use a stronger nucleophile or increase its concentration. check_nucleophile->solution_nucleophile No check_temp Is the reaction temperature sufficient? check_solvent->check_temp Yes solution_solvent Use a polar aprotic solvent to accelerate the reaction. check_solvent->solution_solvent No check_base Is a non-nucleophilic base present (if required for the nucleophile)? check_temp->check_base Yes solution_temp Increase temperature incrementally. Monitor for decomposition. check_temp->solution_temp No check_purity Is the starting material pure? check_base->check_purity Yes solution_base Add a base like K₂CO₃ or Et₃N to deprotonate the nucleophile. check_base->solution_base No solution_purity Purify the starting material to remove potential inhibitors. check_purity->solution_purity No

Caption: Troubleshooting workflow for a low-yielding SNAr reaction.

Problem 3: Unwanted Side Products During Nitro Group Reduction
Symptom Possible Cause Suggested Solution
Ketone is also reduced to an alcohol The reducing agent is not chemoselective.[12]Switch to a milder, more selective reagent. See the comparison table below.
Incomplete reduction (e.g., to nitroso or hydroxylamine) Insufficient reducing agent or reaction time.Increase the equivalents of the reducing agent and/or prolong the reaction time. Monitor the reaction by TLC or LCMS.
Dehalogenation (loss of fluorine) This is common in catalytic hydrogenation with catalysts like Pd/C.[12]Use a catalyst less prone to dehalogenation, such as sulfided platinum on carbon (Pt/C, sulfided). Alternatively, use non-catalytic methods like SnCl₂ or Fe/HCl.

Table 1: Comparison of Reagents for Selective Nitro Group Reduction

Reagent SystemTypical ConditionsSelectivity over KetonePotential Issues
SnCl₂·2H₂O Ethanol or Ethyl Acetate (B1210297), refluxExcellent[12][13]Stoichiometric amounts of tin salts are produced as waste.
Fe / HCl or NH₄Cl Water/Ethanol, heatExcellent[12]Strongly acidic conditions; requires neutralization during workup.
H₂, Pd/C Methanol or Ethanol, RT, 1-4 atm H₂Moderate to PoorHigh risk of reducing the ketone and causing dehalogenation.[12]
H₂, Sulfided Pt/C Methanol or Ethanol, RT, 1-4 atm H₂GoodCan be highly selective for the nitro group while preserving halogens.[12]
Sodium Sulfide (Na₂S) Aqueous Ethanol, refluxGoodCan be effective and often spares other functional groups.[12]

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution with Morpholine (B109124)

This protocol describes the substitution of the fluoride (B91410) with morpholine, a common nucleophile.

  • Reagents & Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

    • Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) as a base.

    • Add the solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) (approx. 0.2 M concentration).

  • Reaction:

    • Add morpholine (1.2 eq.) to the stirring suspension.

    • Heat the reaction mixture to 80-100 °C.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting material is consumed.

  • Workup & Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield 4-(2-nitro-4-acetylphenyl)morpholine.

Protocol 2: Selective Reduction of the Nitro Group using SnCl₂

This protocol details the chemoselective reduction of the nitro group to an amine.[13]

  • Reagents & Setup:

    • In a round-bottom flask with a stir bar and reflux condenser, dissolve this compound (1.0 eq.) in ethanol (EtOH).

    • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq.) to the solution.

  • Reaction:

    • Heat the reaction mixture to reflux (approx. 78 °C).

    • Stir vigorously and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup & Purification:

    • Cool the reaction to room temperature and carefully concentrate the ethanol under reduced pressure.

    • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the residue until the pH is basic (~8-9) to precipitate the tin salts. Caution: This is an exothermic reaction and will release CO₂.

    • Filter the mixture through a pad of celite, washing thoroughly with ethyl acetate.

    • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • The resulting crude 3'-amino-4'-fluoroacetophenone (B1278424) can be purified further by chromatography or recrystallization if necessary.[15]

G start Selective Nitro Reduction Required? check_ketone Is a ketone/aldehyde present and needs to be preserved? start->check_ketone check_halogens Are halogens (Cl, Br, I) present and need to be preserved? check_ketone->check_halogens No reagent_sncl2 Use SnCl₂ or Fe/HCl. High selectivity for nitro over carbonyls. check_ketone->reagent_sncl2 Yes check_alkenes Are reducible C=C or C≡C bonds present? check_halogens->check_alkenes No reagent_raneyni Use Raney Nickel with H₂. Often preferred over Pd/C to prevent dehalogenation. check_halogens->reagent_raneyni Yes reagent_na2s Consider Sodium Sulfide (Na₂S). Often spares alkenes. check_alkenes->reagent_na2s Yes reagent_pdc Standard catalytic hydrogenation (H₂/PdC) is efficient but may reduce other groups. check_alkenes->reagent_pdc No

References

workup procedures to remove impurities from 4'-Fluoro-3'-nitroacetophenone reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the workup and purification of 4'-Fluoro-3'-nitroacetophenone. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities include unreacted starting material (4'-fluoroacetophenone), regioisomers formed during the nitration reaction, and residual acidic components from the nitrating mixture (sulfuric acid and nitric acid).

Q2: What is the general workup procedure for a this compound synthesis reaction?

A2: A typical workup involves quenching the reaction mixture by pouring it into ice-cold water, followed by extraction with an organic solvent like ethyl acetate (B1210297). The organic layer is then washed with water and brine to remove residual acids and water-soluble impurities, dried over an anhydrous salt (e.g., Na2SO4), and concentrated under reduced pressure.[1]

Q3: What are the recommended purification methods for crude this compound?

A3: The most common methods for purifying this compound are column chromatography and recrystallization.[1][2] Column chromatography using silica (B1680970) gel is effective for separating the desired product from isomers and other impurities.[1] Recrystallization from a suitable solvent system, such as ethanol-water, can also yield a high-purity product.[2]

Q4: What is the expected appearance and melting point of pure this compound?

A4: Pure this compound is typically an off-white or light-yellow crystalline powder.[1][3] Its melting point is in the range of 47-51 °C.[1][3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Crude Product Incomplete reaction.- Ensure the reaction temperature is maintained at the optimal level (e.g., -15 °C) during the addition of the nitrating mixture.[1]- Allow for sufficient reaction time as specified in the protocol.[1]
Loss of product during workup.- Ensure complete extraction by performing multiple extractions with the organic solvent.- Avoid vigorous shaking during washing to prevent emulsion formation.
Oily or Gummy Crude Product Presence of significant impurities or residual solvent.- Ensure the product is thoroughly dried under vacuum to remove all solvent.- Proceed with purification (column chromatography or recrystallization) to remove impurities.
Product Contaminated with Starting Material Incomplete nitration.- Use column chromatography for purification, as the starting material will have a different polarity.- Optimize reaction conditions (time, temperature, reagent stoichiometry) in subsequent reactions.
Presence of Isomeric Impurities Non-selective nitration.- Column chromatography is the most effective method to separate isomers.- Careful control of reaction temperature can sometimes improve regioselectivity.
Final Product is Discolored (Dark Yellow/Brown) Presence of colored impurities.- Recrystallization with the addition of activated charcoal can help remove colored impurities.[4]- Ensure all residual acid is removed during the workup, as it can cause degradation and color formation.
Difficulty with Recrystallization (Oiling out, Poor Crystal Formation) Improper solvent system or cooling rate.- Use a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures (e.g., ethanol (B145695)/water).- Allow the solution to cool slowly to promote the formation of well-defined crystals. Vigorous stirring during cooling can also be beneficial.[2]

Experimental Protocols

Protocol 1: Standard Aqueous Workup
  • Quenching: Slowly pour the reaction mixture into a beaker containing crushed ice or ice-cold water with vigorous stirring.[1]

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract with ethyl acetate (EtOAc) (2 x 100 mL for a ~8 mmol scale reaction).[1]

  • Washing: Combine the organic layers and wash sequentially with water (100 mL) and then brine (100 mL) to remove residual acids and dissolved inorganic salts.[1]

  • Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.[1]

Protocol 2: Purification by Column Chromatography
  • Adsorbent: Silica gel (100-200 mesh).[1]

  • Eluent: A mixture of ethyl acetate and hexane. A common starting point is 40% ethyl acetate in hexane.[1] The polarity can be adjusted based on TLC analysis of the crude product.

  • Procedure:

    • Prepare a slurry of silica gel in the eluent and pack the column.

    • Dissolve the crude product in a minimum amount of dichloromethane (B109758) or the eluent.

    • Load the sample onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to yield the purified this compound.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: A common solvent system is ethanol and water.

  • Procedure:

    • Dissolve the crude product in a minimum amount of hot ethanol.[2]

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a short period.[4]

    • Filter the hot solution to remove any insoluble impurities (and charcoal if used).

    • Slowly add hot water to the hot filtrate until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Visual Workflows

G Figure 1: Workup Procedure for this compound Synthesis A Reaction Mixture B Pour into Ice-Cold Water A->B C Extract with Ethyl Acetate B->C D Wash with Water C->D E Wash with Brine D->E F Dry over Na2SO4 E->F G Concentrate under Reduced Pressure F->G H Crude Product G->H

Caption: Workflow for the aqueous workup of the reaction mixture.

G Figure 2: Purification by Column Chromatography A Crude Product B Dissolve in Minimum Solvent A->B C Load onto Silica Gel Column B->C D Elute with Hexane/Ethyl Acetate C->D E Collect Fractions D->E F Monitor by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure Product H->I

Caption: Step-by-step process for purification via column chromatography.

G Figure 3: Purification by Recrystallization A Crude Product B Dissolve in Minimum Hot Ethanol A->B C Hot Filtration (optional with charcoal) B->C D Add Hot Water until Turbid C->D E Cool Slowly to Crystallize D->E F Vacuum Filter Crystals E->F G Wash with Cold Solvent F->G H Dry under Vacuum G->H I Pure Crystalline Product H->I

Caption: General procedure for the recrystallization of the final product.

References

Validation & Comparative

Comparative NMR Analysis of 4'-Fluoro-3'-nitroacetophenone and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural features of synthesized compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of 4'-Fluoro-3'-nitroacetophenone and its derivatives, offering valuable insights for compound characterization and drug discovery.

This publication presents a detailed examination of the ¹H and ¹³C NMR spectral data of this compound, alongside a comparison with structurally related acetophenone (B1666503) derivatives. The inclusion of a general experimental protocol for NMR analysis provides a practical framework for researchers working with these and similar aromatic compounds.

¹H and ¹³C NMR Data of this compound

The analysis of the NMR spectra of this compound reveals characteristic signals that are influenced by the electronic effects of the fluorine, nitro, and acetyl substituents on the aromatic ring.

¹H NMR Spectrum: The ¹H NMR spectrum of this compound in CDCl₃ exhibits distinct signals corresponding to the methyl protons and the aromatic protons. The methyl protons of the acetyl group appear as a singlet at approximately 2.64 ppm. The aromatic region displays a complex pattern due to the substitution. A triplet is observed at around 7.39 ppm with a coupling constant (J) of 9.30 Hz, and two multiplets are present in the downfield region between 8.20-8.26 ppm and 8.57-8.66 ppm[1].

Comparative Analysis with Acetophenone Derivatives

To understand the influence of the fluoro and nitro substituents, a comparison with other acetophenone derivatives is essential. The following tables summarize the ¹H and ¹³C NMR data for a selection of relevant compounds.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) of Selected Acetophenone Derivatives in CDCl₃ [1]

Compound-CH₃ (s)Aromatic Protons
Acetophenone2.627.47 (t, J=7.5), 7.58 (t, J=7.0), 7.97 (t, J=4.5)
4'-Fluoroacetophenone2.587.13 (t, J=8.8), 7.97-8.00 (q)
4'-Nitroacetophenone2.688.10-8.13 (m), 8.29-8.31 (m)
3'-Nitroacetophenone2.707.70-8.50 (m)
4'-Chloroacetophenone2.617.45 (d, J=8.5), 7.91 (d, J=8.5)
4'-Bromoacetophenone2.607.61-7.63 (q), 7.83-7.84 (q)
4'-Methylacetophenone2.41, 2.577.25 (d, J=8.0), 7.86 (d, J=8.5)

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Selected Acetophenone Derivatives in CDCl₃ [1]

Compound-CH₃C=OAromatic Carbons
Acetophenone26.5198.1128.2, 128.5, 133.0, 137.1
4'-Fluoroacetophenone26.5196.4115.5, 115.7, 130.9, 131.0, 133.6, 164.7, 166.8
4'-Nitroacetophenone27.0196.3123.9, 129.3, 141.4, 150.4
4'-Chloroacetophenone26.5196.8128.9, 129.7, 135.4, 139.6
4'-Bromoacetophenone26.5197.1128.4, 129.8, 131.9, 135.8
4'-Methylacetophenone21.6, 26.5198.0128.4, 129.2, 134.7, 143.9

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a general procedure for the ¹H and ¹³C NMR analysis of substituted acetophenones.

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if required for precise chemical shift referencing.

NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • For ¹H NMR, acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of -2 to 12 ppm and 8 to 16 scans.

  • For ¹³C NMR, use a standard proton-decoupled pulse program. A spectral width of 0 to 220 ppm and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of the ¹³C isotope.

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction.

  • Calibrate the chemical shift axis using the residual solvent peak or the internal standard.

Logical Workflow for NMR Analysis

The process of NMR analysis, from sample preparation to final data interpretation, follows a logical sequence. The diagram below illustrates this workflow.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Data Interpretation Sample Purified Compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer NMR Spectrometer LockShim Lock and Shim Spectrometer->LockShim Acquire1H Acquire 1H Spectrum LockShim->Acquire1H Acquire13C Acquire 13C Spectrum LockShim->Acquire13C FID Free Induction Decay (FID) Acquire1H->FID Acquire13C->FID FT Fourier Transform FID->FT Phasing Phasing & Baseline Correction FT->Phasing Calibration Chemical Shift Calibration Phasing->Calibration ProcessedSpectra Processed Spectra Calibration->ProcessedSpectra Analysis Analyze Chemical Shifts, Coupling Constants, Integration ProcessedSpectra->Analysis Structure Structure Elucidation Analysis->Structure

Caption: Workflow for NMR analysis of organic compounds.

This comprehensive guide serves as a valuable resource for the NMR analysis of this compound and its derivatives. The provided data and protocols will aid researchers in the accurate identification and characterization of these and other related compounds, facilitating advancements in medicinal chemistry and drug development.

References

A Comparative Guide to HPLC and GC Methods for Purity Assessment of 4'-Fluoro-3'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chemical purity of pharmaceutical intermediates like 4'-Fluoro-3'-nitroacetophenone is a critical step in the synthesis of active pharmaceutical ingredients (APIs).[1] The presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product.[2] High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity determination of non-volatile and thermally labile compounds, offering high resolution and sensitivity.[3][4][5] However, alternative methods such as Gas Chromatography (GC) can also be employed, particularly for compounds with sufficient volatility and thermal stability.[6][7]

This guide provides a comparative analysis of a proposed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method and a Gas Chromatography (GC) method for assessing the purity of this compound. The comparison is based on established analytical principles for acetophenone (B1666503) derivatives and nitroaromatic compounds.[8][9][10]

Comparison of Analytical Methods

The choice between HPLC and GC for purity analysis depends on various factors, including the physicochemical properties of the analyte and its potential impurities, as well as the specific requirements of the analysis such as sensitivity and sample throughput.

ParameterRP-HPLC MethodGas Chromatography (GC) Method
Principle Separation based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.Separation based on the partitioning of the volatile analyte between a stationary phase and an inert mobile phase (carrier gas).
Stationary Phase C18 (octadecyl-silica) column.[9]Phenyl-methyl polysiloxane capillary column.
Mobile Phase Gradient or isocratic mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol).[11][12]Inert carrier gas (e.g., Helium or Nitrogen).[6]
Selectivity Excellent for a wide range of polar and non-polar impurities. Separation is influenced by hydrophobicity and polarity.High selectivity for volatile impurities. Separation is based on boiling point and interaction with the stationary phase.
Sensitivity High sensitivity with UV detection, as this compound possesses a chromophore.[13]High sensitivity, especially with an Electron Capture Detector (ECD) for electrophilic nitro compounds.[6][14]
Analysis Time Typically 10-30 minutes, but can be optimized with UHPLC systems.[4][13]Generally faster run times for volatile compounds, often under 15 minutes.
Instrumentation HPLC system with a pump, injector, column oven, and UV detector.[11]Gas chromatograph with an injector, oven, and a suitable detector (e.g., FID or ECD).[6]
Potential Challenges Co-elution of impurities with similar polarity. Requires careful method development.Analyte must be thermally stable and volatile. Potential for degradation of thermally labile impurities in the injector port.

Experimental Protocols

Detailed methodologies for the proposed HPLC and GC methods are provided below. These protocols are based on common practices for the analysis of similar compounds and should be validated for specific laboratory conditions.

Protocol 1: RP-HPLC Method for Purity Assessment

This protocol outlines a standard reverse-phase HPLC method for the quantitative analysis of this compound purity.

1. Materials and Reagents:

  • This compound reference standard and sample

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column compartment with temperature control, and a UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[11]

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: 30% B to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min[9]

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in acetonitrile at a concentration of 1 mg/mL.

  • Prepare the sample solution by accurately weighing and dissolving the test substance in acetonitrile to achieve a similar concentration.

  • Filter all solutions through a 0.45 µm syringe filter before injection.[5]

5. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 2: Gas Chromatography (GC) Method for Purity Assessment

This protocol describes a GC method suitable for the analysis of this compound, assuming it has sufficient volatility and thermal stability.

1. Materials and Reagents:

  • This compound reference standard and sample

  • GC-grade acetone (B3395972) or ethyl acetate

  • High-purity helium or nitrogen carrier gas

2. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD).

  • A suitable capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness with a 5% phenyl-methylpolysiloxane stationary phase).

3. Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • Detector Temperature: 300°C (for both FID and ECD)

  • Injection Volume: 1 µL (with a split ratio of 50:1)

4. Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in acetone at a concentration of 1 mg/mL.

  • Prepare the sample solution by accurately weighing and dissolving the test substance in acetone to achieve a similar concentration.

5. Data Analysis:

  • The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Visualizations

The following diagrams illustrate the experimental workflow for the HPLC method and a decision-making framework for selecting an appropriate analytical technique.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Sample & Reference Standard dissolve Dissolve in Acetonitrile (1 mg/mL) start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject 10 µL into HPLC System filter->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection at 254 nm separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for the HPLC purity assessment of this compound.

Method_Selection start Purity Analysis of This compound volatility Is the analyte and its potential impurities volatile and thermally stable? start->volatility hplc Use RP-HPLC Method volatility->hplc No gc Consider GC Method volatility->gc Yes end_hplc Report Purity hplc->end_hplc sensitivity Is high sensitivity for electrophilic compounds required? gc->sensitivity gc_ecd Use GC with ECD sensitivity->gc_ecd Yes gc_fid Use GC with FID sensitivity->gc_fid No end_gc Report Purity gc_ecd->end_gc gc_fid->end_gc

References

A Researcher's Guide to Functional Group Confirmation in 4'-Fluoro-3'-nitroacetophenone using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate confirmation of functional groups in synthesized molecules is a critical step. This guide provides a comprehensive comparison of Fourier-Transform Infrared (FTIR) spectroscopy with other analytical techniques for the characterization of 4'-Fluoro-3'-nitroacetophenone, a key building block in pharmaceutical synthesis.[1][2] We present detailed experimental protocols, data interpretation, and a comparative analysis to assist in selecting the most appropriate method for your research needs.

Introduction to this compound and the Importance of Functional Group Analysis

This compound is a substituted aromatic ketone containing three key functional groups: a carbonyl group (C=O) from the acetophenone (B1666503) moiety, a nitro group (-NO2), and a carbon-fluorine bond (C-F) on the aromatic ring. The precise location and presence of these functional groups are paramount as they dictate the molecule's reactivity and its suitability for subsequent synthetic steps in drug discovery and development. FTIR spectroscopy serves as a rapid and reliable first-line technique for confirming the presence of these functionalities.

FTIR Spectroscopy for Functional Group Confirmation

FTIR spectroscopy measures the absorption of infrared radiation by a molecule's bonds, which vibrate at specific frequencies. These vibrational frequencies are characteristic of the types of bonds and functional groups present. For this compound, we expect to see characteristic absorption bands corresponding to the C=O, NO2, C-F, aromatic C=C, and C-H bonds.

Predicted FTIR Absorption Bands for this compound

The following table summarizes the expected FTIR absorption bands for the key functional groups in this compound. The predicted ranges are based on established infrared spectroscopy correlation tables.

Functional GroupVibrational ModePredicted Absorption Range (cm⁻¹)Intensity
Carbonyl (C=O)Stretch1680 - 1700Strong
Nitro (NO₂)Asymmetric Stretch1510 - 1560Strong
Nitro (NO₂)Symmetric Stretch1340 - 1380Strong
Carbon-Fluorine (C-F)Stretch1000 - 1400Strong
Aromatic C=CStretch1400 - 1600Medium to Weak
Aromatic C-HStretch3000 - 3100Medium to Weak
Methyl C-HAsymmetric/Symmetric Stretch2850 - 3000Medium to Weak

Experimental Protocols for FTIR Analysis

The quality of an FTIR spectrum is highly dependent on the sample preparation technique. As this compound is a solid at room temperature, two common methods for its analysis are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR)-FTIR spectroscopy.

Method 1: Potassium Bromide (KBr) Pellet Method

This traditional method involves dispersing the solid sample in a dry KBr matrix and pressing it into a thin, transparent pellet.

Protocol:

  • Grinding: Thoroughly grind 1-2 mg of the this compound product with approximately 200 mg of dry, spectroscopy-grade KBr powder in an agate mortar and pestle.

  • Pellet Formation: Transfer the finely ground powder to a pellet press die.

  • Pressing: Apply pressure (typically 8-10 tons) for several minutes to form a translucent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Method 2: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a more modern and rapid technique that requires minimal sample preparation.

Protocol:

  • Sample Placement: Place a small amount of the this compound powder directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Analysis: Acquire the FTIR spectrum.

Interpreting the FTIR Spectrum of a this compound Product

The following table presents a hypothetical but representative FTIR spectrum analysis for a synthesized this compound product, confirming the presence of the expected functional groups.

Observed Peak (cm⁻¹)Functional Group AssignmentVibrational Mode
1695Carbonyl (C=O)Stretch
1530Nitro (NO₂)Asymmetric Stretch
1350Nitro (NO₂)Symmetric Stretch
1250Carbon-Fluorine (C-F)Stretch
1590, 1480, 1420Aromatic C=CStretch
3080Aromatic C-HStretch
2925Methyl C-HStretch

Comparison with Alternative Analytical Techniques

While FTIR is an excellent tool for functional group identification, other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide complementary and more detailed structural information.

TechniqueInformation ProvidedSpeedCostSample Requirement
FTIR Spectroscopy Presence of functional groupsFast (minutes)Lowmg
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Detailed molecular structure, connectivity of atoms, and chemical environmentSlower (minutes to hours)Highmg
Mass Spectrometry (MS) Molecular weight and fragmentation patternFast (minutes)Medium to Highµg to ng

Visualizing the Workflow and Data Interpretation

The following diagrams illustrate the experimental workflow for FTIR analysis and the logical process of interpreting the resulting spectrum.

experimental_workflow Experimental Workflow for FTIR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Synthesized this compound Product prep_choice Choose Method start->prep_choice kbr KBr Pellet Preparation prep_choice->kbr Transmission atr ATR Sample Placement prep_choice->atr Reflectance acquire Acquire FTIR Spectrum kbr->acquire atr->acquire process Process Spectrum (Baseline Correction, etc.) acquire->process identify Identify Characteristic Peaks process->identify compare Compare with Known Frequencies identify->compare confirm Confirm Functional Groups compare->confirm

Caption: Experimental workflow for FTIR analysis.

spectral_interpretation Logical Flow of FTIR Spectral Interpretation cluster_peaks Peak Identification cluster_assignments Functional Group Assignment spectrum FTIR Spectrum of Product peak1 Strong peak at ~1695 cm⁻¹? spectrum->peak1 peak2 Strong peaks at ~1530 & 1350 cm⁻¹? spectrum->peak2 peak3 Strong peak at ~1250 cm⁻¹? spectrum->peak3 peak4 Peaks in 1400-1600 & 3000-3100 cm⁻¹? spectrum->peak4 assign1 C=O Stretch Confirmed peak1->assign1 Yes assign2 NO₂ Stretches Confirmed peak2->assign2 Yes assign3 C-F Stretch Confirmed peak3->assign3 Yes assign4 Aromatic Ring Confirmed peak4->assign4 Yes conclusion Conclusion: Functional Groups of this compound are Present assign1->conclusion assign2->conclusion assign3->conclusion assign4->conclusion

Caption: Logical flow of FTIR spectral interpretation.

Conclusion

FTIR spectroscopy is an indispensable tool for the rapid confirmation of key functional groups in synthesized products like this compound. Its speed, low cost, and ease of use make it an ideal first-step analytical technique in a drug development workflow. While NMR and Mass Spectrometry provide more detailed structural elucidation, FTIR offers a quick and confident assessment of whether the desired chemical transformation has occurred, saving valuable time and resources. By following the detailed protocols and data interpretation guidelines presented here, researchers can effectively utilize FTIR spectroscopy to verify the integrity of their synthesized compounds.

References

Reactivity Face-Off: 4'-Fluoro-3'-nitroacetophenone vs. 4'-chloro-3'-nitroacetophenone in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the reactivity of two key halogenated nitroacetophenones in nucleophilic aromatic substitution, supported by established chemical principles.

In the realm of synthetic organic chemistry, particularly in the construction of pharmaceutical intermediates and other complex molecules, the strategic use of activated aromatic systems is paramount. Among these, 4'-halo-3'-nitroacetophenones serve as versatile building blocks. Their reactivity in nucleophilic aromatic substitution (SNAr) reactions is a critical factor in their application. This guide provides an objective comparison of the reactivity of 4'-Fluoro-3'-nitroacetophenone and 4'-chloro-3'-nitroacetophenone (B186962), drawing upon fundamental principles of physical organic chemistry to predict their behavior in SNAr reactions.

Executive Summary of Reactivity

Based on the established mechanism of nucleophilic aromatic substitution, This compound is predicted to be significantly more reactive than 4'-chloro-3'-nitroacetophenone . This heightened reactivity is a direct consequence of the electronic properties of the halogen substituent. In SNAr reactions, the rate-determining step is the initial attack of the nucleophile on the carbon atom bearing the leaving group. The high electronegativity of the fluorine atom in this compound makes the target carbon atom more electrophilic and, therefore, more susceptible to nucleophilic attack compared to its chloro-substituted counterpart. This is a well-documented trend in nucleophilic aromatic substitution, where the reactivity of halogens as leaving groups is often F > Cl > Br > I, the reverse of the trend observed in SN1 and SN2 reactions.

Comparative Data of Reactants

PropertyThis compound4'-chloro-3'-nitroacetophenone
CAS Number 400-93-15465-65-6
Molecular Formula C₈H₆FNO₃C₈H₆ClNO₃
Molecular Weight 183.14 g/mol 199.59 g/mol
Appearance Light brown crystalsYellow solid
Melting Point 47-51 °C99-101 °C
Predicted Reactivity in SNAr HigherLower

The Underlying Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The greater reactivity of the fluoro-substituted compound can be understood by examining the mechanism of a typical SNAr reaction. The reaction proceeds via a two-step addition-elimination mechanism.

Caption: The addition-elimination mechanism of nucleophilic aromatic substitution.

The initial, slower step involves the attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer complex. The electron-withdrawing nitro and acetyl groups are crucial for stabilizing the negative charge of this intermediate. The second, faster step is the elimination of the halide leaving group to restore the aromaticity of the ring.

The higher electronegativity of fluorine (compared to chlorine) strongly polarizes the C-F bond, creating a more significant partial positive charge on the carbon atom. This increased electrophilicity of the carbon center accelerates the initial nucleophilic attack, thus increasing the overall reaction rate.

Proposed Experimental Protocol for Comparative Reactivity Study

To empirically validate the predicted difference in reactivity, a competitive kinetic experiment or parallel monitoring of separate reactions can be performed. A common method involves reacting the halo-nitroacetophenone with a nucleophile like piperidine (B6355638) and monitoring the reaction progress over time.

Objective: To compare the rate of nucleophilic aromatic substitution of this compound and 4'-chloro-3'-nitroacetophenone with piperidine.

Materials:

  • This compound

  • 4'-chloro-3'-nitroacetophenone

  • Piperidine

  • Dimethylformamide (DMF, anhydrous)

  • Internal standard (e.g., undecane)

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)

Procedure:

  • Reaction Setup: In two separate, dry, round-bottom flasks equipped with magnetic stirrers and reflux condensers, prepare the following reaction mixtures:

    • Flask A: 1.0 mmol of this compound and 1.0 mmol of an internal standard in 10 mL of anhydrous DMF.

    • Flask B: 1.0 mmol of 4'-chloro-3'-nitroacetophenone and 1.0 mmol of the same internal standard in 10 mL of anhydrous DMF.

  • Initiation: Equilibrate both flasks to the desired reaction temperature (e.g., 80 °C) in a thermostatically controlled oil bath. To each flask, add 2.0 mmol of piperidine simultaneously to initiate the reactions.

  • Monitoring: At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.

  • Quenching and Analysis: Immediately quench the aliquot in a vial containing a known volume of a suitable solvent (e.g., ethyl acetate) and water to halt the reaction. Analyze the quenched samples by GC-MS or HPLC to determine the concentration of the starting material and the product relative to the internal standard.

  • Data Analysis: Plot the concentration of the starting material versus time for both reactions. The initial rates can be determined from the slope of these plots, providing a quantitative comparison of the reactivity.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results A Flask A: Fluoro-compound + Internal Standard in DMF Heat_A Heat Flask A to 80°C A->Heat_A B Flask B: Chloro-compound + Internal Standard in DMF Heat_B Heat Flask B to 80°C B->Heat_B Add_Pip_A Add Piperidine to A Heat_A->Add_Pip_A Add_Pip_B Add Piperidine to B Heat_B->Add_Pip_B Sample Take Aliquots at Time Intervals Add_Pip_A->Sample Add_Pip_B->Sample Quench Quench Aliquots Sample->Quench Analyze Analyze by GC-MS/HPLC Quench->Analyze Plot Plot Concentration vs. Time Analyze->Plot Compare Compare Reaction Rates Plot->Compare

advantages of using 4'-Fluoro-3'-nitroacetophenone over other building blocks

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis, particularly in the realms of drug discovery and materials science, the selection of appropriate building blocks is paramount to achieving desired molecular complexity and biological activity. 4'-Fluoro-3'-nitroacetophenone, a trifunctional aromatic ketone, has emerged as a superior building block in numerous synthetic applications. Its unique arrangement of fluoro, nitro, and acetyl groups offers distinct advantages in terms of reactivity, synthetic versatility, and the pharmacological properties of the resulting compounds when compared to other substituted acetophenones.

Enhanced Reactivity and Versatility: A Comparative Overview

The strategic placement of both an electron-withdrawing nitro group and a moderately activating, electron-withdrawing fluorine atom on the phenyl ring of this compound significantly influences its reactivity. This electronic profile makes the molecule susceptible to a range of chemical transformations, often with improved yields and regioselectivity compared to simpler acetophenones.

One of the key reactions where this compound demonstrates its utility is in the synthesis of chalcones and their derivatives, which are precursors to a wide array of heterocyclic compounds with significant biological activities. The Claisen-Schmidt condensation, a fundamental carbon-carbon bond-forming reaction, is often employed for this purpose. While direct comparative studies are limited, data from various sources on the Claisen-Schmidt condensation of substituted acetophenones with benzaldehyde (B42025) allows for a reasonable comparison of their relative reactivities.

Building BlockAldehydeCatalyst/SolventReaction TimeYield (%)
This compound Substituted BenzaldehydesPiperidine/Ethanol4-6 h~85-95% (Estimated)
4'-NitroacetophenoneBenzaldehydeNaOH/Ethanol2-3 h75-90%
4'-FluoroacetophenoneBenzaldehydeNaOH/Ethanol2-3 h70-85%
4'-Chloro-3'-nitroacetophenoneSubstituted BenzaldehydesBase/SolventVariableVariable
Acetophenone (B1666503)BenzaldehydeNaOH/Ethanol/Water24 hQuantitative

The presence of the nitro group in this compound activates the methyl group of the acetyl moiety, facilitating enolate formation under basic conditions, which is a crucial step in the Claisen-Schmidt condensation. Furthermore, the fluorine atom at the 4-position can serve as a leaving group in nucleophilic aromatic substitution (SNA) reactions, providing a handle for further molecular diversification.[1] This dual reactivity is a distinct advantage over building blocks that possess only one of these activating groups.

Applications in the Synthesis of Bioactive Molecules

The unique structural features of this compound make it an invaluable precursor for the synthesis of a variety of therapeutic agents, including inhibitors of enzymes implicated in cancer and parasitic diseases.

Pyruvate Dehydrogenase Kinase (PDK) Inhibitors for Cancer Therapy

Metabolic reprogramming is a hallmark of cancer, with many tumors exhibiting a reliance on aerobic glycolysis (the Warburg effect). Pyruvate Dehydrogenase Kinase (PDK) is a key enzyme in this metabolic switch, and its inhibition is a promising strategy for cancer therapy.[2] Dichloroacetophenones, synthesized from precursors like this compound, have shown potent anticancer activity by targeting PDK.[1]

PDK_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Pyruvate_m Pyruvate Pyruvate->Pyruvate_m PDC Pyruvate Dehydrogenase Complex (PDC) Pyruvate_m->PDC AcetylCoA Acetyl-CoA PDC->AcetylCoA Active TCA TCA Cycle AcetylCoA->TCA PDK Pyruvate Dehydrogenase Kinase (PDK) PDK->PDC Inhibits by Phosphorylation Inhibitor PDK Inhibitor (from this compound) Inhibitor->PDK Inhibits

Pyruvate Dehydrogenase Kinase (PDK) Signaling Pathway in Cancer.
Sirtuin 2 (SIRT2) Inhibitors in Neurodegenerative Diseases

Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase, has been implicated in the pathophysiology of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Its inhibition is being explored as a potential therapeutic strategy. Chromen-4-one derivatives, which can be synthesized from substituted 2'-hydroxyacetophenones, have been identified as potent and selective SIRT2 inhibitors. The synthetic route to these compounds often involves a base-mediated aldol (B89426) condensation, a reaction where the reactivity of the acetophenone starting material is crucial.

SIRT2_Neurodegeneration_Pathway SIRT2 SIRT2 alpha_Tubulin α-Tubulin SIRT2->alpha_Tubulin Deacetylates Neurodegeneration Neurodegeneration SIRT2->Neurodegeneration Promotes alpha_Tubulin->Neurodegeneration Acetylated_alpha_Tubulin Acetylated α-Tubulin (Stable Microtubules) Neuroprotection Neuroprotection Acetylated_alpha_Tubulin->Neuroprotection SIRT2_Inhibitor SIRT2 Inhibitor (e.g., Chromen-4-one derivative) SIRT2_Inhibitor->SIRT2 Inhibits Chalcone_Synthesis_Workflow Start Start: - this compound - Aromatic Aldehyde - Ethanol - Base (e.g., Piperidine) Mixing Mixing and Stirring at Room Temperature Start->Mixing Reaction Reaction (Formation of Chalcone) Mixing->Reaction Precipitation Precipitation in Ice-cold Water Reaction->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Drying of the Crude Product Filtration->Drying Purification Purification (Recrystallization or Column Chromatography) Drying->Purification End End: Pure Chalcone Derivative Purification->End

References

A Comparative Guide to the Synthesis of 4'-Fluoro-3'-aminoacetophenone: Traditional vs. Alternative Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of key pharmaceutical intermediates is a cornerstone of efficient drug development. 4'-Fluoro-3'-aminoacetophenone is a valuable building block, traditionally synthesized from 4'-Fluoro-3'-nitroacetophenone. This guide provides an objective comparison of the traditional nitration-reduction pathway with two promising alternatives: a Buchwald-Hartwig amination approach and a Nucleophilic Aromatic Substitution (SNAr) strategy. We present a comprehensive analysis of these routes, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their synthetic needs.

Comparison of Synthetic Strategies

The synthesis of 4'-Fluoro-3'-aminoacetophenone is pivotal for the construction of various bioactive molecules. The traditional approach, while reliable, involves the use of strong acids and a two-step process. Alternative methods, leveraging modern cross-coupling and substitution chemistries, offer potentially more direct and versatile routes.

Metric Traditional Route: Nitration-Reduction Alternative Route 1: Buchwald-Hartwig Amination Alternative Route 2: Nucleophilic Aromatic Substitution (SNAr)
Overall Yield ~52% (unoptimized)~65% (estimated)~70% (estimated)
Number of Steps 22 (including starting material synthesis)1
Starting Material 4'-Fluoroacetophenone2-Bromo-1-fluorobenzene3',4'-Difluoroacetophenone
Key Reactions Electrophilic Aromatic Substitution (Nitration), Catalytic HydrogenationFriedel-Crafts Acylation, Buchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
Reagent Considerations Requires handling of concentrated nitric and sulfuric acids.Utilizes air- and moisture-sensitive palladium catalysts and ligands.Requires a source of ammonia (B1221849) and a suitable base.
Versatility Well-established and robust.The bromo-intermediate allows for various cross-coupling reactions.Direct and atom-economical.

Synthetic Pathways and Methodologies

Below, we detail the experimental protocols for each synthetic route, providing a clear basis for comparison.

Traditional Route: Nitration Followed by Reduction

This well-established, two-step process begins with the electrophilic nitration of 4'-fluoroacetophenone, followed by the reduction of the nitro group to an amine.

Traditional_Route A 4'-Fluoroacetophenone B This compound A->B  HNO₃, H₂SO₄  -15 °C, 55% Yield C 4'-Fluoro-3'-aminoacetophenone B->C  H₂ (20 atm), Raney-Ni  Methanol (B129727), 40 °C, >95% Yield

Traditional Nitration-Reduction Pathway

Experimental Protocols:

Step 1: Synthesis of this compound via Nitration [1] To a solution of 1-(4-fluorophenyl)ethanone (7.97 mmol) in concentrated H₂SO₄ (5 mL), a mixed acid of concentrated HCl and concentrated H₂SO₄ (2 mL) is slowly added. The mixture is cooled to -15 °C, and concentrated HNO₃ (1.50 mL) is added dropwise. The reaction is stirred at -15 °C for 80 minutes, then poured into ice-cold water and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield this compound as an off-white solid (55% yield).[1]

Step 2: Synthesis of 4'-Fluoro-3'-aminoacetophenone via Catalytic Hydrogenation [2] this compound (39 g) is dissolved in methanol (390 mL) in the presence of Raney-Nickel catalyst. The mixture is hydrogenated at 20 atm and 40 °C.[2] Upon completion of the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 3'-amino-4'-fluoro-acetophenone with a melting point of 70 °C. The yield for this type of reduction is typically high, often exceeding 95%.[3]

Alternative Route 1: Buchwald-Hartwig Amination

This alternative involves the synthesis of a bromo-intermediate via Friedel-Crafts acylation, followed by a palladium-catalyzed Buchwald-Hartwig amination.

Buchwald_Hartwig_Route A 2-Bromo-1-fluorobenzene B 3'-Bromo-4'-fluoroacetophenone A->B  Acetyl Chloride, AlCl₃  CH₂Cl₂, 0 °C to RT, ~70% Yield C 4'-Fluoro-3'-aminoacetophenone B->C  Pd₂(dba)₃, Ligand, Base  Ammonia equivalent, ~90% Yield

Buchwald-Hartwig Amination Pathway

Experimental Protocols:

Step 1: Synthesis of 3'-Bromo-4'-fluoroacetophenone via Friedel-Crafts Acylation Anhydrous aluminum chloride (1.1 equiv) is suspended in dry dichloromethane (B109758) in a flask equipped with an addition funnel under an inert atmosphere. The mixture is cooled to 0 °C. A solution of acetyl chloride (1.1 equiv) in dry dichloromethane is added dropwise. Following this, a solution of 2-bromo-1-fluorobenzene (1.0 equiv) in dry dichloromethane is added dropwise. The reaction is allowed to warm to room temperature and stirred for an additional 15 minutes.[4] The reaction mixture is then carefully poured into a beaker containing ice and concentrated HCl. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous MgSO₄, and concentrated. The product can be purified by distillation or chromatography. While a specific yield for this substrate is not cited, similar Friedel-Crafts acylations of bromobenzene (B47551) proceed with yields around 70%.[5]

Step 2: Synthesis of 4'-Fluoro-3'-aminoacetophenone via Buchwald-Hartwig Amination In an oven-dried Schlenk tube under an inert atmosphere, Pd₂(dba)₃ (1-2 mol%), a suitable phosphine (B1218219) ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOt-Bu, 1.4 equiv) are combined. 3'-Bromo-4'-fluoroacetophenone (1.0 equiv) and an ammonia equivalent such as benzophenone (B1666685) imine (1.2 equiv) are then added, followed by an anhydrous solvent like toluene. The reaction mixture is heated (typically 80-110 °C) and monitored by TLC or LC-MS.[6] After completion, the reaction is cooled, quenched, and extracted. The imine product is then hydrolyzed with an acid to afford the primary amine. The palladium-catalyzed amination of 3-bromo-4-fluoro-acetophenone has been reported to be a viable reaction. Yields for Buchwald-Hartwig aminations with ammonia surrogates are often high, in the range of 90%.

Alternative Route 2: Nucleophilic Aromatic Substitution (SNAr)

This route offers a direct, single-step synthesis from a difluorinated precursor. The electron-withdrawing acetyl group activates the para-fluorine for nucleophilic displacement.

SNAr_Route A 3',4'-Difluoroacetophenone B 4'-Fluoro-3'-aminoacetophenone A->B  Aqueous Ammonia, Base  DMSO, Heat, ~70% Yield Workflow Start Start: Synthesize 4'-Fluoro-3'-aminoacetophenone SM_Avail Assess Starting Material Availability Start->SM_Avail Trad_Route Traditional Route: Nitration-Reduction SM_Avail->Trad_Route  4'-Fluoroacetophenone  is available BH_Route Alternative 1: Buchwald-Hartwig SM_Avail->BH_Route  2-Bromo-1-fluorobenzene  is available SNAr_Route Alternative 2: SNAr SM_Avail->SNAr_Route  3',4'-Difluoroacetophenone  is available Trad_Check Tolerates strong acidic conditions? Trad_Route->Trad_Check BH_Check Access to Pd catalyst & inert conditions? BH_Route->BH_Check SNAr_Check Substrate is activated for SNAr? SNAr_Route->SNAr_Check Trad_Check->SM_Avail No End Proceed with Selected Synthesis Trad_Check->End Yes BH_Check->SM_Avail No BH_Check->End Yes SNAr_Check->SM_Avail No SNAr_Check->End Yes

References

spectroscopic comparison of 2'-, 3'-, and 4'-fluoroacetophenone isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical development and scientific research, the precise identification and characterization of molecular isomers are paramount. Subtle differences in the spatial arrangement of atoms can drastically alter a compound's biological activity and physical properties. This guide provides a comprehensive spectroscopic comparison of three positional isomers of fluoroacetophenone: 2'-fluoroacetophenone, 3'-fluoroacetophenone, and 4'-fluoroacetophenone (B120862). Leveraging experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document serves as a critical resource for researchers, scientists, and drug development professionals.

At a Glance: Key Spectroscopic Differentiators

The primary distinctions between the 2'-, 3'-, and 4'-fluoroacetophenone isomers arise from the position of the fluorine atom on the phenyl ring. This substitution pattern directly influences the electronic environment of the molecule, leading to characteristic shifts and coupling patterns in their respective spectra.

Spectroscopic Technique2'-Fluoroacetophenone3'-Fluoroacetophenone4'-Fluoroacetophenone
¹H NMR Complex aromatic region due to ortho-coupling of fluorine.Distinct aromatic signals with meta- and ortho-coupling.Symmetrical aromatic pattern due to para-substitution.
¹³C NMR Significant through-space C-F coupling observed for the acetyl group carbon.Characteristic splitting patterns due to C-F coupling on the aromatic ring.Two distinct aromatic signals due to symmetry.
¹⁹F NMR Chemical shift influenced by the proximity of the acetyl group.Standard aromatic fluorine chemical shift.Chemical shift reflects a para-substituted environment.
IR Spectroscopy C=O stretch around 1690 cm⁻¹.C=O stretch around 1690 cm⁻¹.C=O stretch around 1690 cm⁻¹.
Mass Spectrometry Molecular ion peak at m/z 138. Fragmentation yields characteristic ions at m/z 123 and 95.Molecular ion peak at m/z 138. Fragmentation pattern shows prominent peaks at m/z 123 and 95.Molecular ion peak at m/z 138. Major fragment ions observed at m/z 123 and 95.

In-Depth Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structural nuances of these isomers. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

¹H NMR Spectral Data

The ¹H NMR spectra are particularly revealing. The position of the fluorine atom dictates the splitting patterns of the aromatic protons.

Isomer-CH₃ (s)Aromatic Protons (m)
2'-Fluoroacetophenone ~2.62 ppm~7.10-7.90 ppm
3'-Fluoroacetophenone ~2.60 ppm~7.25-7.75 ppm
4'-Fluoroacetophenone ~2.58 ppm~7.10-8.00 ppm

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

¹³C NMR Spectral Data

The ¹³C NMR spectra provide further structural confirmation, with the fluorine substitution influencing the chemical shifts of the carbon atoms in the phenyl ring. A notable feature in the 2'-isomer is the through-space coupling between the fluorine atom and the carbon of the acetyl group.[1]

IsomerC=O-CH₃Aromatic Carbons
2'-Fluoroacetophenone ~196.4 ppm~26.5 ppm~115-162 ppm (with C-F coupling)
3'-Fluoroacetophenone ~196.6 ppm~26.5 ppm~114-163 ppm (with C-F coupling)
4'-Fluoroacetophenone ~196.4 ppm~26.5 ppm~115-166 ppm (with C-F coupling)[2]

¹⁹F NMR Spectral Data

¹⁹F NMR provides direct information about the fluorine environment. The chemical shifts are sensitive to the electronic effects of the substituent's position.

Isomer¹⁹F Chemical Shift (ppm)
2'-Fluoroacetophenone ~ -115 ppm
3'-Fluoroacetophenone ~ -113 ppm
4'-Fluoroacetophenone ~ -105 ppm

Note: ¹⁹F NMR chemical shifts are referenced to an external standard, and values can vary.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For all three fluoroacetophenone isomers, the most prominent absorption band is the carbonyl (C=O) stretch, which is characteristic of ketones. Due to conjugation with the aromatic ring, this peak typically appears in the range of 1685-1666 cm⁻¹.[3][4] The exact position can be subtly influenced by the fluorine's position, but significant overlap is expected. Other characteristic peaks include C-H stretches from the aromatic ring and the methyl group, and C-F stretches.

IsomerC=O Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)C-F Stretch (cm⁻¹)
2'-Fluoroacetophenone ~1690~1600, ~1480~1230
3'-Fluoroacetophenone ~1690~1600, ~1480~1250
4'-Fluoroacetophenone ~1690~1600, ~1500~1240

Note: These are approximate peak positions. The fingerprint region (below 1500 cm⁻¹) will show more complex and unique patterns for each isomer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For all three isomers, the molecular ion peak [M]⁺ is expected at approximately m/z 138, corresponding to the molecular weight of C₈H₇FO. The fragmentation patterns are also very similar, with the most abundant fragments typically being the loss of the methyl group ([M-CH₃]⁺) at m/z 123 and the subsequent loss of carbon monoxide ([M-CH₃-CO]⁺) to form the fluorophenyl cation at m/z 95.

Major Fragmentation Peaks (m/z)

IsomerMolecular Ion [M]⁺[M-CH₃]⁺[M-CH₃-CO]⁺
2'-Fluoroacetophenone 13812395
3'-Fluoroacetophenone 138[5]123[5]95[5]
4'-Fluoroacetophenone 138[6]123[6]95[6]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the fluoroacetophenone isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence.

  • ¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A larger number of scans is typically required compared to ¹H NMR.

  • ¹⁹F NMR Acquisition : Acquire the spectrum using a fluorine-observe probe or a broadband probe tuned to the fluorine frequency.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS for ¹H and ¹³C) or an external standard for ¹⁹F.

Infrared (IR) Spectroscopy
  • Sample Preparation : For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition : Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates or ATR crystal should be recorded and subtracted from the sample spectrum.

  • Data Analysis : Identify the characteristic absorption bands and compare their positions and intensities to known correlation charts and to the spectra of the other isomers.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI). Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for volatile compounds like these.

  • Instrumentation : Employ a mass spectrometer capable of resolving the isotopic peaks and providing accurate mass measurements.

  • Data Acquisition : Acquire the mass spectrum over a relevant m/z range (e.g., 50-200 amu).

  • Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the spectroscopic comparison of the fluoroacetophenone isomers.

Spectroscopic_Comparison_Workflow Spectroscopic Comparison of Fluoroacetophenone Isomers cluster_isomers Isomers cluster_spectroscopy Spectroscopic Analysis cluster_data Data Acquisition & Analysis cluster_comparison Comparative Analysis isomer_2 2'-Fluoroacetophenone nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) isomer_2->nmr ir IR Spectroscopy isomer_2->ir ms Mass Spectrometry isomer_2->ms isomer_3 3'-Fluoroacetophenone isomer_3->nmr isomer_3->ir isomer_3->ms isomer_4 4'-Fluoroacetophenone isomer_4->nmr isomer_4->ir isomer_4->ms nmr_data Chemical Shifts Coupling Constants nmr->nmr_data ir_data Absorption Frequencies ir->ir_data ms_data m/z Values Fragmentation Patterns ms->ms_data comparison Identification of Unique Spectral Features nmr_data->comparison ir_data->comparison ms_data->comparison

Caption: Workflow for the spectroscopic differentiation of fluoroacetophenone isomers.

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a robust framework for the unambiguous differentiation of 2'-, 3'-, and 4'-fluoroacetophenone isomers. While mass spectrometry and the carbonyl stretch in IR spectroscopy are similar for all three, NMR spectroscopy, particularly ¹H and ¹³C NMR, offers the most definitive data for distinguishing these positional isomers due to the distinct influence of the fluorine atom's position on chemical shifts and coupling patterns. This guide provides the foundational data and methodologies to aid researchers in the accurate identification and characterization of these important chemical entities.

References

Validating the Structure of Synthesized Compounds from 4'-Fluoro-3'-nitroacetophenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of compounds synthesized from the starting material 4'-Fluoro-3'-nitroacetophenone. We delve into the structural validation of two major classes of derivatives, chalcones and pyrazolines, and present their performance in biological assays, supported by experimental data. This document aims to be a valuable resource for researchers in medicinal chemistry and drug discovery, offering detailed methodologies and clear data presentation to aid in the synthesis and validation of novel compounds.

Synthesis and Structural Elucidation

The primary synthetic routes starting from this compound involve an initial Claisen-Schmidt condensation to form chalcone (B49325) intermediates, which can then be cyclized to form pyrazoline derivatives. The structural integrity of these synthesized compounds is paramount and is typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Experimental Workflow: From Starting Material to Bioactive Compounds

The overall workflow for the synthesis and validation of these compounds is depicted below.

Synthesis_Validation_Workflow Start This compound Chalcone Chalcone Synthesis (Claisen-Schmidt Condensation) Start->Chalcone Pyrazoline Pyrazoline Synthesis (Cyclization) Chalcone->Pyrazoline Validation Structural Validation (NMR, MS, etc.) Chalcone->Validation Pyrazoline->Validation BioAssay Biological Activity Screening (Anticancer, Antimicrobial) Validation->BioAssay Data Data Analysis and Comparison BioAssay->Data

Caption: General workflow from this compound to validated bioactive compounds.

Comparative Performance Data

The synthesized chalcone and pyrazoline derivatives exhibit a range of biological activities. Below are tables summarizing the quantitative data from various studies, allowing for a direct comparison of their potency.

Table 1: Anticancer Activity of Chalcone Derivatives

Several chalcone derivatives synthesized from nitroacetophenones have been evaluated for their anticancer properties, with some targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase domain (TKD).[1][2] The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Compound IDTarget Cell LineIC50 (µM)Reference
NCH-2H1299 (Lung Cancer)4.5-11.4[1]
NCH-2MCF-7 (Breast Cancer)4.3-15.7[1]
NCH-2HepG2 (Liver Cancer)2.7-4.1[1]
NCH-4H1299 (Lung Cancer)4.5-11.4[1]
NCH-4MCF-7 (Breast Cancer)4.3-15.7[1]
NCH-4HepG2 (Liver Cancer)2.7-4.1[1]
NCH-10H1299 (Lung Cancer)4.5-11.4[1]
NCH-10MCF-7 (Breast Cancer)4.3-15.7[1]
NCH-10HepG2 (Liver Cancer)2.7-4.1[1]
ButeinEGFR Tyrosine Kinase8[3]
MareinEGFR Tyrosine Kinase19[3]
PhloretinEGFR Tyrosine Kinase25[3]
Table 2: Antimicrobial Activity of Pyrazoline Derivatives

Pyrazoline derivatives have demonstrated notable antimicrobial activity against a variety of bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.[4][5][6]

Compound IDMicroorganismMIC (µg/mL)Reference
P1E. coli3.121[4]
P1P. aeruginosa1.5[4]
P1B. pumilus22[4]
P6A. niger0.83[4]
P6P. chrysogenum0.093[4]
Compound 22E. faecalis32[5][6]
Compound 24E. faecalis32[5][6]
Compound 22B. subtilis64[5][6]
Compound 26B. subtilis64[5][6]
Compound 5S. aureus64[5]
Compound 19S. aureus64[5]
Compound 24S. aureus64[5]
Compound 5C. albicans64[5][6]

Experimental Protocols

Detailed and replicable experimental procedures are crucial for the validation of synthesized compounds.

Protocol 1: Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol outlines the base-catalyzed condensation of this compound with a substituted benzaldehyde (B42025).

Materials:

  • This compound

  • Substituted benzaldehyde

  • Ethanol (B145695)

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) solution (e.g., 10-40%)

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolve equimolar amounts of this compound and the desired substituted benzaldehyde in ethanol in a flask equipped with a stirrer.

  • Cool the mixture in an ice bath.

  • Slowly add the NaOH or KOH solution dropwise to the stirred mixture.

  • Continue stirring at room temperature for a specified period (typically several hours) until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture into crushed ice and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.

  • Filter the solid product, wash with cold water until the washings are neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.

Protocol 2: Synthesis of Pyrazolines from Chalcones

This protocol describes the cyclization of a chalcone intermediate with hydrazine (B178648) hydrate (B1144303) to form a pyrazoline.

Materials:

  • Synthesized chalcone

  • Hydrazine hydrate (or a substituted hydrazine)

  • Ethanol or Glacial acetic acid

  • Reflux apparatus

Procedure:

  • Dissolve the chalcone in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the pyrazoline product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Purify the crude pyrazoline by recrystallization from an appropriate solvent.

Protocol 3: Structural Validation by NMR Spectroscopy

¹H and ¹³C NMR spectra are essential for confirming the chemical structure of the synthesized compounds.

  • Chalcones : The ¹H NMR spectrum of a chalcone typically shows two characteristic doublets for the α- and β-protons of the enone system in the range of δ 6.5-8.0 ppm, with a large coupling constant (J ≈ 15-16 Hz) indicating a trans configuration. The aromatic protons will appear in the downfield region. The ¹³C NMR spectrum will show a characteristic peak for the carbonyl carbon around δ 190 ppm.[7][8][9][10]

  • Pyrazolines : The ¹H NMR spectrum of a 2-pyrazoline (B94618) derivative displays a characteristic ABX or AMX spin system for the protons on the pyrazoline ring. The two protons at C-4 (Ha and Hb) typically appear as doublets of doublets, and the proton at C-5 (Hx) also appears as a doublet of doublets. The chemical shifts for these protons are generally in the upfield region compared to the chalcone precursors. The ¹³C NMR spectrum will show signals for the C-3, C-4, and C-5 carbons of the pyrazoline ring at distinct chemical shifts.[11][12][13]

Signaling Pathway Inhibition

Chalcone derivatives have been identified as inhibitors of the EGFR signaling pathway, which is often dysregulated in cancer. Inhibition of EGFR tyrosine kinase activity can block downstream signaling cascades that promote cell proliferation and survival.[3][14]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Chalcone Chalcone Derivative Chalcone->EGFR Inhibition EGF EGF (Ligand) EGF->EGFR

Caption: Inhibition of the EGFR signaling pathway by chalcone derivatives.

The antimicrobial mechanism of pyrazoline derivatives is believed to involve the disruption of the bacterial cell wall and inhibition of essential microbial enzymes or DNA.[15][16] Further research is ongoing to fully elucidate the specific molecular targets.

References

comparative study of reaction kinetics with different substituted acetophenones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reaction kinetics of substituted acetophenones is crucial for predicting chemical behavior and optimizing reaction pathways. This guide provides a comparative analysis of how different substituents on the acetophenone (B1666503) ring influence the rates of various chemical reactions, supported by experimental data and detailed methodologies.

The electronic nature of substituents on the aromatic ring of acetophenone significantly alters the electron density at the reaction center—the carbonyl group. This, in turn, dictates the rate and mechanism of reactions such as oxidation, enolization, and condensation. Generally, electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon and the acidity of the α-protons, leading to faster reaction rates in many cases. Conversely, electron-donating groups tend to decrease reactivity. These effects can be quantified and correlated using linear free-energy relationships, such as the Hammett equation.

Comparative Kinetic Data

The following tables summarize kinetic and thermodynamic data from various studies on the reactions of substituted acetophenones. It is important to note that direct comparison of absolute values between different studies can be challenging due to varying reaction conditions. However, the relative trends observed within each study are highly informative.

Oxidation of para-Substituted Acetophenones by Acid Dichromate

The oxidation of acetophenones to their corresponding benzoic acids is a key transformation. The rate of this reaction is highly dependent on the nature of the substituent at the para-position. Studies show that electron-withdrawing substituents accelerate the rate of oxidation, while electron-donating groups have a retarding effect[1][2].

The observed order of reactivity for the oxidation of para-substituted acetophenones is: p–NO₂ > p–Cl > H > p–CH₃ > p–OCH₃[3]

Table 1: Activation Parameters for the Oxidation of para-Substituted Acetophenones [2]

Substituent (X)ΔH≠ (kJ mol⁻¹)ΔS≠ (J K⁻¹ mol⁻¹)ΔG≠ (kJ mol⁻¹)
H65.4-109.398.0
p–NO₂58.2-128.196.3
p–Cl62.8-115.597.2
p–CH₃68.3-102.498.8
p–OCH₃72.1-90.198.9
Enolization of Acetophenone and p-Bromoacetophenone

Enolization, the conversion of a ketone to its enol or enolate form, is a critical step in many reactions of acetophenones. The rate of enolization is influenced by the acidity of the α-protons. Electron-withdrawing substituents increase this acidity, thereby accelerating the enolization rate. A comparative study of acetophenone and p-bromoacetophenone found that the presence of the electron-withdrawing bromo group leads to a greater reaction velocity[4].

Table 2: Thermodynamic Parameters for the Enolization of Acetophenone and p-Bromoacetophenone at 318 K [4]

KetoneΔEa (kcal mol⁻¹)ΔS≠ (e.u.)ΔH≠ (kcal mol⁻¹)ΔF≠ (kcal mol⁻¹)
Acetophenone19.05-2.12619.0622.98
p-Bromoacetophenone19.06-10.8819.0122.53
Phenylhydrazone Formation of para-Substituted Acetophenones

The reaction of acetophenones with phenylhydrazine (B124118) to form phenylhydrazones is a classic condensation reaction. The rate of this reaction is sensitive to the electronic effects of the substituents on the acetophenone ring.

Table 3: Rate Constants (k₁ x 10⁴ s⁻¹) for the Reaction of para-Substituted Acetophenones with Phenylhydrazine in the Presence of NaCl [5]

[NaCl] (M)p-OCH₃p-CH₃Hp-Clp-NO₂
0.001.832.152.653.124.25
0.011.922.262.783.274.45
0.022.012.372.923.434.66
0.032.112.483.063.594.88
0.042.212.603.213.765.11

Experimental Protocols

Detailed methodologies are essential for the reproducibility of kinetic studies. Below are generalized protocols for the key experiments cited.

Kinetic Study of Acetophenone Oxidation

This protocol is based on the oxidation of acetophenones by acid dichromate in an acetic acid-water medium[2][3].

  • Reagent Preparation:

    • Prepare a stock solution of potassium dichromate in the desired solvent mixture (e.g., 50% aqueous acetic acid).

    • Prepare stock solutions of the substituted acetophenones in the same solvent mixture.

    • Prepare a solution of sulfuric acid to be used as a catalyst.

  • Kinetic Measurement:

    • The kinetic investigations are carried out under pseudo-first-order conditions with the concentration of acetophenone being much greater than that of the dichromate[3].

    • The reaction is initiated by mixing the pre-thermostated solutions of the oxidant and the substrate in a reaction vessel maintained at a constant temperature.

    • The progress of the reaction is monitored by measuring the absorbance of the unreacted dichromate at regular time intervals using a UV-Visible spectrophotometer[3].

  • Data Analysis:

    • The pseudo-first-order rate constants (kobs) are determined from the linear plots of log(absorbance) versus time[3].

    • The effect of substrate concentration is studied by varying the initial concentration of the substituted acetophenone while keeping other parameters constant.

    • Activation parameters are calculated by studying the reaction at different temperatures and applying the Arrhenius and Eyring equations.

Kinetic Study of Acetophenone Enolization

This protocol is based on the study of enolization through a halogenation reaction using iodine[4][6].

  • Reagent Preparation:

    • Prepare a stock solution of iodine in a suitable solvent.

    • Prepare stock solutions of acetophenone and the substituted acetophenone.

    • Prepare solutions of any catalysts to be used, such as amino acids.

  • Kinetic Measurement:

    • The reaction is carried out in a thermostat-controlled environment.

    • The reaction is initiated by mixing the reactants.

    • The rate of enolization is determined by monitoring the disappearance of iodine, which is consumed in the reaction with the enol form. This can be done by withdrawing aliquots at regular time intervals and titrating the remaining iodine with a standard solution of sodium thiosulfate[6].

  • Data Analysis:

    • The rate constant for the reaction is calculated from the rate of iodine consumption.

    • The influence of catalyst concentration and temperature on the reaction rate is investigated by systematically varying these parameters.

Kinetic Study of Phenylhydrazone Formation

This protocol is based on the spectrophotometric monitoring of phenylhydrazone formation[1][5].

  • Reagent Preparation:

    • Prepare a stock solution of phenylhydrazine in a suitable solvent (e.g., 80% acetic acid – 20% water).

    • Prepare stock solutions of the various substituted acetophenones in the same solvent system.

  • Kinetic Measurement:

    • The kinetics are followed under pseudo-first-order conditions, with a sufficient excess of phenylhydrazine[1][5].

    • The reaction is initiated by mixing the solutions of the substituted acetophenone and phenylhydrazine.

    • The formation of the phenylhydrazone product is monitored by measuring the increase in absorbance at its characteristic wavelength (e.g., 360 nm) using a UV-Visible spectrophotometer[5].

  • Data Analysis:

    • The pseudo-first-order rate constants are calculated from the absorbance data over time.

    • The effect of ionic strength can be studied by adding neutral salts like NaCl or NaNO₃ to the reaction mixture[5].

    • The rate data can be correlated with substituent constants using the Hammett equation to quantify the electronic effects.

Visualizing Reaction Workflows

The following diagrams illustrate the general workflows for the kinetic studies described.

Oxidation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reagents Prepare Stock Solutions (Acetophenone, Oxidant, Acid) Mix Mix Reactants in Thermostated Vessel Reagents->Mix Monitor Monitor Reaction Progress (Spectrophotometry) Mix->Monitor Calc Calculate Rate Constants Monitor->Calc Params Determine Activation Parameters Calc->Params

Caption: General workflow for the kinetic study of acetophenone oxidation.

Enolization_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reagents Prepare Stock Solutions (Acetophenone, Iodine, Catalyst) Mix Initiate Reaction in Thermostat Reagents->Mix Aliquot Withdraw Aliquots at Intervals Mix->Aliquot Titrate Titrate Iodine with Thiosulfate Aliquot->Titrate Rate Calculate Rate of Iodine Consumption Titrate->Rate Constants Determine Rate Constants Rate->Constants

Caption: Experimental workflow for studying acetophenone enolization kinetics.

Hammett_Plot_Logic cluster_data Data Collection cluster_calc Calculation & Plotting cluster_interp Interpretation Rate_Constants Measure Rate Constants (k) for Substituted Acetophenones Log_Ratio Calculate log(k/k₀) Rate_Constants->Log_Ratio Unsubstituted_Rate Measure Rate Constant (k₀) for Unsubstituted Acetophenone Unsubstituted_Rate->Log_Ratio Plot Plot log(k/k₀) vs. σ Log_Ratio->Plot Sigma Obtain Hammett Substituent Constants (σ) Sigma->Plot Linear_Fit Perform Linear Regression Plot->Linear_Fit Rho Determine Reaction Constant (ρ) from the Slope Linear_Fit->Rho

Caption: Logical workflow for constructing a Hammett plot for reaction kinetics.

References

Safety Operating Guide

Navigating the Safe Disposal of 4'-Fluoro-3'-nitroacetophenone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 4'-Fluoro-3'-nitroacetophenone, a common intermediate in pharmaceutical synthesis. Adherence to these guidelines is critical for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, protective gloves, clothing, and eye/face protection.[1] Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or fumes.[1] Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[1]

Disposal Protocol for this compound

The primary and universally recommended method for the disposal of this compound is to engage a licensed and approved waste disposal company.[1][2][3] This ensures that the compound is managed in accordance with all applicable local, state, and federal regulations.

Step-by-Step Disposal Procedure:

  • Segregation and Storage:

    • Do not mix this compound with other waste streams unless explicitly instructed to do so by the waste disposal company.

    • Store the waste material in a clearly labeled, sealed, and appropriate container. The container should be in good condition and compatible with the chemical.

    • Keep the container in a designated, secure, and well-ventilated waste storage area away from incompatible materials, such as strong oxidizing agents.[1][2]

  • Documentation:

    • Maintain an accurate record of the waste, including the chemical name, quantity, and date of generation. This information is crucial for the waste disposal manifest.

  • Contacting a Professional Waste Disposal Service:

    • Reach out to a certified hazardous waste disposal company to arrange for pickup and disposal.

    • Provide them with the Safety Data Sheet (SDS) for this compound and any other relevant information about the waste.

  • Collection and Transport:

    • Follow the instructions provided by the waste disposal company for packaging and preparing the container for transport.

    • Ensure all necessary legal documentation is completed before the waste is removed from your facility.

Spill Management

In the event of a spill, the area should be evacuated and ventilated. For a dry spill, carefully sweep up the material and place it into a suitable, labeled container for disposal.[1] Avoid generating dust. For a wet spill, absorb the material with an inert, non-combustible absorbent and place it in a container for disposal. In either case, the collected waste must be disposed of through an approved waste disposal plant.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated assess_contamination Assess Contamination Level start->assess_contamination pure_uncontaminated Pure or Uncontaminated Compound assess_contamination->pure_uncontaminated Minimal contaminated Contaminated (e.g., with solvents) assess_contamination->contaminated Significant package_label Package in a Labeled, Sealed Container pure_uncontaminated->package_label package_label_cont Package in a Labeled, Sealed Container (Note Contaminants) contaminated->package_label_cont store_safely Store in a Designated Secure Area package_label->store_safely package_label_cont->store_safely contact_disposal Contact Approved Waste Disposal Company store_safely->contact_disposal provide_sds Provide Safety Data Sheet (SDS) and Waste Information contact_disposal->provide_sds follow_instructions Follow Packaging and Transport Instructions provide_sds->follow_instructions end End: Proper Disposal Complete follow_instructions->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended for guidance purposes only and should not supersede local, state, or federal regulations. Always consult the Safety Data Sheet (SDS) and your institution's environmental health and safety (EHS) department for specific disposal requirements.

References

Personal protective equipment for handling 4'-Fluoro-3'-nitroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety protocols, personal protective equipment (PPE) guidelines, and detailed operational plans for the handling and disposal of 4'-Fluoro-3'-nitroacetophenone (CAS No. 400-93-1). Adherence to these procedures is essential for ensuring personnel safety and regulatory compliance.

Hazard Identification and Exposure Control

This compound is classified as a hazardous substance.[1][2] According to the Globally Harmonized System (GHS), it poses the following risks:

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

The primary routes of exposure are inhalation of the dust, skin contact, and eye contact.[1] Currently, no specific occupational exposure limits have been established for this compound.[1][4][5][6][7] Therefore, it is critical to handle it as a potent chemical and minimize all potential exposure.

Engineering Controls:

  • Always handle this compound inside a certified chemical fume hood to minimize inhalation of dust particles.[2]

  • Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[1][6]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory for all personnel handling this compound. The required equipment varies by the nature of the task being performed.

Task Eye & Face Protection Hand Protection Body & Respiratory Protection
Storage & Transport Safety glasses with side shieldsNitrile or other chemically resistant gloves[8]Standard lab coat
Weighing & Transfer (Solid) Chemical safety goggles and face shield[8]Nitrile or other chemically resistant glovesFlame-resistant lab coat; NIOSH-approved respirator if not in a fume hood[8]
Solution Preparation Chemical safety goggles and face shieldNitrile or other chemically resistant glovesFlame-resistant lab coat
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or suit; NIOSH-approved respirator

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE (See Table Above) RiskAssessment->SelectPPE VerifyControls Verify Engineering Controls (Fume Hood, Eyewash) SelectPPE->VerifyControls DonPPE Don All Required PPE VerifyControls->DonPPE PerformTask Perform Task (Weighing, Synthesis) DonPPE->PerformTask DoffPPE Doff PPE Correctly PerformTask->DoffPPE Decontaminate Decontaminate Work Area DoffPPE->Decontaminate WasteSeg Segregate & Dispose Waste Decontaminate->WasteSeg

Detailed Operational Protocols

Strict adherence to the following step-by-step protocols is required.

Protocol 1: Weighing and Handling Solid Compound

  • Preparation: Designate a specific area within a chemical fume hood for handling. Place a plastic-backed absorbent liner on the work surface.

  • Tare Container: Place a clean, labeled secondary container on the analytical balance and tare it.

  • Transfer: Carefully scoop the desired amount of this compound from the stock bottle into the tared container. Use anti-static spatulas and weighing boats to prevent dispersal of the powder.

  • Cleaning: Once the desired amount is weighed, securely close the stock bottle. Wipe the spatula and any affected surfaces with a solvent-dampened cloth (e.g., ethanol (B145695) or isopropanol). Dispose of the cloth as hazardous waste.

  • Transport: Transport the weighed compound in a sealed and clearly labeled secondary container.

Protocol 2: Spill Cleanup Procedure

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or if dust is airborne.

  • Secure Area: Restrict access to the spill area. Ensure proper ventilation, but avoid actions that could create airborne dust.

  • Don PPE: Wear the appropriate spill cleanup PPE as detailed in the table above, including respiratory protection.

  • Containment:

    • For small spills (<1g): Gently cover the spill with an inert absorbent material (e.g., sand, vermiculite).

    • For larger spills: Do not use water. Prevent the powder from spreading by carefully covering it with plastic sheeting.

  • Cleanup: Carefully sweep the absorbed material and compound into a labeled hazardous waste container.[1] Avoid creating dust. Use a wet paper towel for the final wipe-down of the area.

  • Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste.

  • Reporting: Report the incident to the laboratory supervisor and the Environmental Health & Safety (EHS) department.

Protocol 3: Waste Disposal Plan All waste containing this compound must be treated as hazardous.

  • Waste Segregation:

    • Solid Waste: Contaminated gloves, liners, weighing paper, and spent compound should be collected in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste".[9]

    • Liquid Waste: Solutions containing this compound must be collected in a labeled, sealed container for "Halogenated Organic Liquid Waste".[9][10] Do not mix with non-halogenated waste streams to prevent costly and complex disposal procedures.[10]

    • Aqueous Waste: Do not dispose of aqueous solutions containing this compound down the drain.[11] They must be collected as hazardous aqueous waste.

  • Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant).

  • Final Disposal: The final disposal method for halogenated nitroaromatic compounds is typically high-temperature incineration at a licensed hazardous waste facility.[11] Arrange for pickup and disposal through your institution's EHS department.

Waste_Segregation cluster_types Waste Characterization cluster_containers Waste Containers Start Waste Generated IsSolid Solid Material? Start->IsSolid IsHalogenated Contains Halogens? IsSolid->IsHalogenated No (Liquid) SolidWaste Halogenated Solid Waste (Gloves, Liners, Powder) IsSolid->SolidWaste Yes LiquidWaste Halogenated Liquid Waste (Organic Solvents) IsHalogenated->LiquidWaste Yes NonHalWaste Non-Halogenated Waste (Separate Stream) IsHalogenated->NonHalWaste No EHS Contact EHS for Disposal SolidWaste->EHS LiquidWaste->EHS NonHalWaste->EHS

First Aid Measures

Immediate action is required in case of exposure.[1]

Exposure Route First Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
Skin Contact Take off immediately all contaminated clothing. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[1][2]
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][2]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek immediate medical attention.[1][8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Fluoro-3'-nitroacetophenone
Reactant of Route 2
Reactant of Route 2
4'-Fluoro-3'-nitroacetophenone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.